molecular formula C5H13NO B049565 3-Dimethylamino-1-propanol CAS No. 3179-63-3

3-Dimethylamino-1-propanol

Cat. No.: B049565
CAS No.: 3179-63-3
M. Wt: 103.16 g/mol
InChI Key: PYSGFFTXMUWEOT-UHFFFAOYSA-N
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Description

3-Dimethylamino-1-propanol, also known as this compound, is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.16 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Propanol, 3-(dimethylamino)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62086. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Propanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylamino)propan-1-ol
Source PubChem
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InChI

InChI=1S/C5H13NO/c1-6(2)4-3-5-7/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSGFFTXMUWEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062895
Record name 1-Propanol, 3-(dimethylamino)-
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Molecular Weight

103.16 g/mol
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CAS No.

3179-63-3
Record name 3-(Dimethylamino)-1-propanol
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Record name Dimethylaminopropanol
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Record name 3-Dimethylamino-1-propanol
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Record name 1-Propanol, 3-(dimethylamino)-
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Record name 1-Propanol, 3-(dimethylamino)-
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Record name 3-dimethylaminopropan-1-ol
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Record name N,N-DIMETHYLPROPANOLAMINE
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Foundational & Exploratory

3-Dimethylamino-1-propanol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Dimethylamino-1-propanol

Introduction

This compound, also known as N,N-Dimethyl-3-aminopropanol, is a versatile bifunctional organic compound belonging to the amino alcohol class. Its structure contains both a tertiary amine and a primary alcohol functional group, which imparts basic, nucleophilic, and reactive properties.[1] This dual functionality makes it a valuable intermediate and building block in a wide range of chemical syntheses.[1][2] It serves as an important raw material in the production of pharmaceuticals, agrochemicals, and dyestuffs.[2][3][4][5] This document provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and applications, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2][6] It is stable under normal conditions but is flammable and sensitive to air.[2][7] It is incompatible with strong oxidizing agents and acids.[7][8]

Table 1: Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₅H₁₃NO[3][7]
Molecular Weight 103.16 g/mol [7][9]
Appearance Clear colorless to yellow liquid[2][7]
Density 0.872 g/mL at 25 °C[2][10]
Boiling Point 163-164 °C[2]
Melting Point -35 °C[2][7]
Flash Point 41 °C (105.8 °F) - closed cup[11]
Refractive Index (n20/D) 1.436[10]
Vapor Pressure 1.56 hPa at 20 °C[3][10]
Water Solubility Miscible[2][7]
logP (Octanol/Water) -0.06960[12]
pKa (Basic) 9.3[9]
Table 2: Chemical Identifiers
IdentifierValueSource(s)
CAS Number 3179-63-3[3][7]
EINECS Number 221-659-2[7][12]
InChI Key PYSGFFTXMUWEOT-UHFFFAOYSA-N[7][9]
SMILES CN(C)CCCO[9]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is available from various sources.

  • ¹H NMR & ¹³C NMR: Proton and Carbon NMR spectra are available for structural elucidation.[9][12][13]

  • Infrared (IR) Spectroscopy: IR spectra, available for both liquid film and CCl₄ solution, show characteristic peaks for O-H and C-N bonds.[9][12]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry data is available for determining the molecular weight and fragmentation pattern.[9][12]

Experimental Protocols

Synthesis of this compound via Michael Addition and Hydrogenation

A prevalent industrial method for synthesizing this compound involves a two-step process: the Michael addition of dimethylamine (B145610) to acrolein, followed by the hydrogenation of the resulting intermediate.[1] The following protocol is based on a patented industrial process.[14]

Step 1: Formation of 3-(Dimethylamino)propanal Intermediate

  • Apparatus: A 270 ml autoclave equipped with cooling and stirring capabilities.

  • Reagents:

    • Dimethylamine: 67.6 g (1.5 mol)

    • Acrolein: 16.8 g (0.3 mol)

  • Procedure:

    • Charge the autoclave with 67.6 g of dimethylamine.

    • While cooling the autoclave to 4°C, pump in 16.8 g of acrolein over a period of 60 minutes.

    • After the addition is complete, continue stirring the mixture for an additional 15 minutes at 4°C.

    • The reaction progress can be monitored by gas chromatography to confirm the formation of the enamine intermediate and full conversion of acrolein.[14]

Step 2: Hydrogenation to this compound

  • Apparatus: A second 270 ml high-pressure autoclave suitable for hydrogenation, connected to the first autoclave.

  • Reagents:

    • Raney Cobalt (Ra-Co) catalyst (THF-washed): 1.8 g

    • Ammonia (NH₃): 51.0 g (3.0 mol)

    • Water: 10.8 g (0.6 mol)

    • Hydrogen (H₂) gas

  • Procedure:

    • Charge the second high-pressure autoclave with 1.8 g of Ra-Co catalyst, 51.0 g of ammonia, and 10.8 g of water.

    • Transfer the contents from the first autoclave into the second autoclave by injecting hydrogen.

    • Heat the second autoclave to 80°C.

    • Pressurize the autoclave with hydrogen to 60 bar.

    • Maintain the hydrogenation reaction for 2 hours, adding hydrogen as needed to maintain the pressure.

    • After 2 hours, cool the reactor and vent the pressure.

    • Analyze the product mixture by gas chromatography to determine the yield of this compound.[14]

Applications in Drug Development and Organic Synthesis

This compound is a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[2][5] Its bifunctional nature allows it to be a versatile precursor for complex molecular architectures.[1][15]

  • Chlorpromazine Synthesis: It is used in the production of chlorpromazine, a phenothiazine-class antipsychotic drug used to treat schizophrenia and other mental illnesses.[6] Chlorpromazine acts as an antagonist of central dopamine (B1211576) receptors.[6]

  • Duloxetine Synthesis: A chiral derivative, (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol, is a crucial intermediate in the synthesis of the antidepressant duloxetine.[1][15]

  • Other Pharmaceuticals: It serves as a building block for other drugs, including certain antihistamines and local anesthetics.[2]

  • Organic Synthesis: The tertiary amine group provides basic and nucleophilic properties, making it useful as a catalyst or reagent in reactions like Michael additions and Mannich reactions.[1][15]

Visualizations

Logical Relationship in Pharmaceutical Synthesis

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of the antipsychotic drug Chlorpromazine.

G cluster_reactants Starting Materials cluster_process Synthetic Steps cluster_product Final Product 2-Chlorophenothiazine 2-Chlorophenothiazine Condensation Condensation 2-Chlorophenothiazine->Condensation This compound This compound Chlorination Chlorination 3-chloro-N,N-dimethylpropan-1-amine 3-chloro-N,N-dimethylpropan-1-amine Chlorination->3-chloro-N,N-dimethylpropan-1-amine Intermediate Chlorpromazine Chlorpromazine Condensation->Chlorpromazine 3-chloro-N,N-dimethylpropan-1-amine->Condensation 2. NaNH₂

Caption: Synthesis pathway of Chlorpromazine from this compound.

Safety and Handling

This compound is a hazardous chemical that requires careful handling. It is a flammable liquid and vapor.[9][11][16] It is harmful if swallowed and causes severe skin burns and eye damage.[9][16]

Table 3: GHS Hazard Information
CategoryCodeDescription
Pictograms 🔥, corrosive, health hazardGHS02, GHS05, GHS07
Signal Word Danger[9][11]
Hazard Statements H226Flammable liquid and vapor.[9][11]
H302Harmful if swallowed.[9][11]
H314Causes severe skin burns and eye damage.[9][11]
Precautionary Statements P210Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[11]
P280Wear protective gloves/protective clothing/eye protection/face protection.[11]
P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[11]
P303 + P361 + P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[11]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[8][17] Keep containers tightly closed.[17] Use spark-proof tools and explosion-proof equipment.[17] Ground and bond containers when transferring material.[17]

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and protective clothing to prevent skin and eye contact.[17] Use a NIOSH-approved respirator when necessary.[17]

References

An In-depth Technical Guide to 3-Dimethylamino-1-propanol (CAS 3179-63-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylamino-1-propanol, with the CAS number 3179-63-3, is a versatile bifunctional organic compound featuring both a tertiary amine and a primary alcohol. This unique structure makes it a valuable intermediate and building block in a wide range of chemical syntheses.[1] It is a colorless to pale yellow liquid at room temperature and is miscible with water.[2][3] Its primary significance lies in its role as a key precursor in the manufacturing of pharmaceuticals, agrochemicals, and dyestuffs.[4][5] Notably, it is an essential component in the synthesis of prominent drugs such as the antipsychotic chlorpromazine (B137089) and the antidepressant duloxetine.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, and its applications in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReferences
CAS Number 3179-63-3
Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
Appearance Clear colorless to yellow liquid[3]
Melting Point -35 °C[3]
Boiling Point 163-164 °C (lit.)[3]
Density 0.872 g/mL at 25 °C (lit.)[3][6]
Refractive Index (n20/D) 1.436 (lit.)[3][6]
Flash Point 41 °C (105.8 °F) - closed cup[6]
Water Solubility Miscible[3]
pKa 15.02 ± 0.10 (Predicted)[3]
Stability Stable under normal temperatures and pressures. Flammable. Incompatible with strong oxidizing agents.[3]

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. A summary of typical spectroscopic data is provided below.

TechniqueDataReferences
¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.63 (t, 2H, -CH₂OH), 2.38 (t, 2H, -CH₂N-), 2.23 (s, 6H, -N(CH₃)₂), 1.70 (quintet, 2H, -CH₂CH₂CH₂-), ~2.5 (br s, 1H, -OH)[7]
¹³C NMR (CDCl₃) δ (ppm): 61.2 (-CH₂OH), 56.5 (-CH₂N-), 45.4 (-N(CH₃)₂), 28.9 (-CH₂CH₂CH₂-)[7]
FT-IR (neat) ν (cm⁻¹): 3350 (br, O-H stretch), 2940 (C-H stretch), 2810, 2760 (C-H stretch of N-CH₃), 1460 (C-H bend), 1050 (C-O stretch)[8]
Mass Spectrum (EI) m/z: 103 (M+), 58 ([CH₂=N(CH₃)₂]⁺, base peak), 45, 42[7]

Synthesis and Purification

Several synthetic routes to this compound have been established, with the most common methods involving the reaction of dimethylamine (B145610) with either acrolein or a 3-halopropanol derivative.

Synthesis from Dimethylamine and Acrolein

This industrial method involves a two-step process: a Michael addition of dimethylamine to acrolein, followed by hydrogenation of the resulting intermediate.

Step 1: Michael Addition

  • In a 270 ml autoclave, charge 67.6 g (1.5 mol) of dimethylamine.

  • Cool the autoclave to 4 °C.

  • Over a period of 60 minutes, pump in 16.8 g (0.3 mol) of acrolein while maintaining the temperature at 4 °C.

  • Stir the reaction mixture for an additional 15 minutes at the same temperature. The reaction proceeds through a 3-dimethylaminopropionaldehyde intermediate.

Step 2: Hydrogenation

  • In a separate 270 ml high-pressure autoclave, charge 1.8 g of Raney Cobalt (THF-washed) suspended in 51.0 g (3.0 mol) of ammonia (B1221849) and 10.8 g (0.6 mol) of water.

  • Transfer the contents from the first autoclave to the second high-pressure autoclave by injecting hydrogen.

  • Heat the second autoclave to 80 °C and inject hydrogen to a pressure of 60 bar.

  • Maintain the hydrogenation for 2 hours, adding hydrogen as needed to maintain the pressure.

  • After 2 hours, cool the autoclave and vent the excess pressure.

  • The product mixture can be analyzed by gas chromatography, which typically shows a high conversion of the intermediate, with this compound as the major product.

Synthesis_from_Acrolein dimethylamine Dimethylamine intermediate 3-Dimethylaminopropionaldehyde (Intermediate) dimethylamine->intermediate Michael Addition acrolein Acrolein acrolein->intermediate product This compound intermediate->product Hydrogenation (Raney-Co, H₂, NH₃)

Synthesis of this compound from Dimethylamine and Acrolein.
Synthesis from 1-Chloro-3-propanol and Dimethylamine

An alternative route involves the nucleophilic substitution of a halo-alcohol with dimethylamine.

  • To a solution of 1-chloro-3-propanol in a suitable solvent (e.g., ethanol (B145695) or THF) in a pressure vessel, add an excess of dimethylamine (as a solution in a solvent or condensed gas).

  • Add a base, such as sodium hydroxide (B78521) or potassium carbonate, to neutralize the HCl formed during the reaction.

  • Seal the vessel and heat the reaction mixture with stirring. The reaction temperature and time will depend on the solvent and the specific conditions, but typically ranges from 80-120 °C for several hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by vacuum distillation.

Purification

The primary method for purifying this compound is vacuum distillation.[9]

  • Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Charge the distillation flask with the crude this compound.

  • Slowly reduce the pressure of the system using a vacuum pump.

  • Gently heat the distillation flask.

  • Collect the fraction that distills at the appropriate boiling point for the given pressure. The boiling point at atmospheric pressure is 163-164 °C.[10] Under vacuum, the boiling point will be significantly lower.

  • Store the purified, colorless liquid under an inert atmosphere (e.g., nitrogen or argon) as it can be air-sensitive.[3]

Applications in Drug Development

This compound is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its bifunctional nature allows for its incorporation into more complex molecular scaffolds.

Synthesis of Chlorpromazine

Chlorpromazine is a phenothiazine-class antipsychotic drug.[2] Its synthesis involves the alkylation of 2-chlorophenothiazine (B30676) with a 3-dimethylaminopropyl side chain, which is derived from this compound.

The synthesis proceeds in two main stages: first, the conversion of this compound to 3-(dimethylamino)propyl chloride, and second, the coupling of this chloride with 2-chlorophenothiazine.

Chlorpromazine_Synthesis_Workflow cluster_0 Step 1: Synthesis of 3-(Dimethylamino)propyl chloride cluster_1 Step 2: Synthesis of Chlorpromazine propanol This compound propyl_chloride 3-(Dimethylamino)propyl chloride hydrochloride propanol->propyl_chloride Chlorination thionyl_chloride Thionyl Chloride thionyl_chloride->propyl_chloride chlorpromazine Chlorpromazine propyl_chloride->chlorpromazine Alkylation chlorophenothiazine 2-Chlorophenothiazine chlorophenothiazine->chlorpromazine base Base (e.g., Sodamide) base->chlorpromazine

Workflow for the synthesis of Chlorpromazine from this compound.
  • Dissolve 15 g (1.0 eq.) of this compound in 150 mL of chloroform (B151607) and cool the solution to 0 °C with stirring.

  • Slowly add 21 g (1.2 eq.) of thionyl chloride dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 5 hours.

  • Cool the mixture to room temperature and remove the solvent by distillation under reduced pressure to obtain the crude product.

  • Wash the crude product with a 1:10 mixture of dichloromethane (B109758) and petroleum ether (50 mL) to yield N,N-dimethylaminopropyl chloride hydrochloride (yields of up to 98% have been reported).

Note: This is a generalized procedure based on patent literature.

  • In a dry reaction vessel under an inert atmosphere, dissolve 2-chlorophenothiazine in a non-aqueous solvent such as toluene (B28343) or xylene.

  • Add a strong base, such as sodamide.

  • Add 3-dimethylaminopropyl chloride (the free base, which can be generated from the hydrochloride salt by treatment with a base).

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction for completion.

  • After the reaction is complete, cool the mixture and perform an aqueous work-up to remove inorganic byproducts.

  • The organic layer containing chlorpromazine is then purified, typically by vacuum distillation or crystallization of a salt form (e.g., hydrochloride).

Synthesis of Duloxetine

This compound is a precursor to a key chiral intermediate, (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol, which is used in the synthesis of the serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant, duloxetine.[9] The synthesis involves a Mannich reaction followed by a stereoselective reduction.

Duloxetine_Intermediate_Synthesis cluster_0 Mannich Reaction cluster_1 Stereoselective Reduction acetylthiophene 2-Acetylthiophene mannich_product 3-Dimethylamino-1-(2-thienyl)propan-1-one acetylthiophene->mannich_product dimethylamine Dimethylamine dimethylamine->mannich_product formaldehyde Formaldehyde formaldehyde->mannich_product chiral_intermediate (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol mannich_product->chiral_intermediate reducing_agent Reducing Agent (e.g., Biocatalyst) reducing_agent->chiral_intermediate duloxetine Duloxetine chiral_intermediate->duloxetine Further Synthetic Steps

Synthesis pathway to a key intermediate of Duloxetine.

Biological Signaling Pathways

There is currently limited to no available scientific literature detailing the direct biological activity or interaction of this compound with specific signaling pathways. Its primary role in a biological context is as a synthetic precursor to pharmacologically active molecules. The biological effects observed are therefore attributable to the final drug products and not the intermediate itself.

For context, the major pharmaceutical derivatives of this compound have well-defined mechanisms of action:

  • Chlorpromazine: Acts as an antagonist at various receptors in the central nervous system, primarily dopamine (B1211576) D₂ receptors. Its antipsychotic effects are attributed to the blockade of these receptors in the mesolimbic pathway of the brain.[1]

  • Duloxetine: Functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). By blocking the reuptake of these neurotransmitters in the synaptic cleft, it enhances their availability and signaling, which is believed to be the basis of its antidepressant and analgesic effects.[9]

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed. It can cause severe skin burns and eye damage.[6]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ground and bond containers when transferring to prevent static discharge. Use spark-proof tools.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from heat, sparks, open flames, and strong oxidizing agents. It is also noted to be air-sensitive and should be stored under an inert atmosphere.[3]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

    • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[11]

    • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[11]

Conclusion

This compound is a compound of significant industrial and pharmaceutical importance. Its value is derived from its utility as a versatile chemical intermediate rather than any intrinsic biological activity. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe use in the creation of life-saving and life-improving medications. While its direct interaction with biological signaling pathways remains unelucidated, its role as a foundational element in the synthesis of key drugs underscores its importance in the pharmaceutical landscape.

References

3-Dimethylamino-1-propanol structure and functional groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Dimethylamino-1-propanol: Structure, Properties, and Applications

Abstract

This compound, a bifunctional organic compound, is a valuable intermediate in a multitude of industrial and research applications. Its unique structure, possessing both a tertiary amine and a primary alcohol, imparts versatile chemical properties that are leveraged in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2][3] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, functional groups, physicochemical properties, and key synthetic methodologies. Furthermore, it explores its significant role in drug development as a precursor to neurologically active compounds and illustrates key synthetic and logical pathways using detailed diagrams. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Functional Groups

This compound (CAS No: 3179-63-3) is an amino alcohol with the molecular formula C₅H₁₃NO.[4][5][6] Its structure consists of a three-carbon propane (B168953) chain with a dimethylamino group (-N(CH₃)₂) at position 3 and a hydroxyl group (-OH) at position 1.

The two key functional groups are:

  • Tertiary Amine (-N(CH₃)₂): The dimethylamino group is a tertiary amine. The lone pair of electrons on the nitrogen atom confers basic and nucleophilic properties to the molecule.[1] This site is reactive towards alkylating agents to form quaternary ammonium (B1175870) salts and can act as a catalyst in various organic reactions.[7]

  • Primary Alcohol (-CH₂OH): The hydroxyl group is a primary alcohol. This functional group can undergo typical alcohol reactions, such as oxidation, esterification, and etherification.[1]

The dual functionality of a nucleophilic/basic amine and a reactive alcohol makes this compound a versatile building block in organic synthesis.[1]

structure N N C3 CH₂ N->C3 Me1 CH₃ N->Me1 Me2 CH₃ N->Me2 C1 CH₂ OH OH C1->OH C2 CH₂ C2->C1 C3->C2 amine_group Tertiary Amine alcohol_group Primary Alcohol p1 p1->amine_group p2 p2->alcohol_group

Caption: Chemical structure of this compound highlighting its key functional groups.

Physicochemical and Spectroscopic Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[4][8] It is miscible with water and soluble in common organic solvents like ethanol (B145695) and ether.[9][10] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Weight 103.16 g/mol [5][6]
Density 0.872 g/mL at 25 °C[2][5]
Boiling Point 163-164 °C[2][5]
Melting Point -35 °C[5][9]
Flash Point 54 °C (closed cup)[10][11]
Refractive Index (n20/D) 1.435 - 1.437[2][4]
Water Solubility Miscible[4][5][9]
pKa 9.3 (Basic); 15.02 (Predicted, Acidic)[5][12]
Vapor Pressure 1.56 hPa at 20 °C[2][9]

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectra, are available in various databases for structural confirmation and analysis.[11][12][13]

Experimental Protocols

Synthesis of this compound

A prevalent industrial and laboratory method for synthesizing this compound involves a two-step process starting with the Michael addition of dimethylamine (B145610) to acrolein, followed by the hydrogenation of the resulting intermediate aldehyde.[1][14]

Experimental Protocol: Synthesis via Michael Addition and Hydrogenation [1][14]

  • Step 1: Michael Addition (Formation of 3-Dimethylaminopropanal)

    • Charge a cooled (4 °C) autoclave (270 mL) with 67.6 g (1.5 mol) of dimethylamine.

    • Over a period of 60 minutes, pump 16.8 g (0.3 mol) of acrolein into the autoclave while maintaining the temperature at 4 °C.

    • Stir the resulting mixture for an additional 15 minutes to ensure the complete conversion of acrolein. The intermediate, 3-dimethylaminopropanal, is formed in this step.

  • Step 2: Hydrogenation

    • Prepare a second high-pressure autoclave (270 mL) charged with 1.8 g of Raney Cobalt (Ra-Co) catalyst, 51.0 g (3.0 mol) of ammonia (B1221849) (NH₃), and 10.8 g (0.6 mol) of water.

    • Transfer the contents from the first autoclave into the second autoclave by injecting hydrogen.

    • Heat the second autoclave to 80 °C.

    • Pressurize the autoclave with hydrogen to 60 bar.

    • Maintain the pressure by adding hydrogen as it is consumed during the reaction, and continue the hydrogenation for 2 hours.

    • After 2 hours, cool the reactor and vent the excess pressure. The product, this compound, can be isolated and purified from the reaction mixture using standard techniques such as distillation.

synthesis_workflow reac1 Dimethylamine step1 Step 1: Michael Addition (Autoclave, 4°C) reac1->step1 reac2 Acrolein reac2->step1 intermed 3-Dimethylaminopropanal (Intermediate) step2 Step 2: Hydrogenation (Ra-Co Catalyst, H₂, 80°C, 60 bar) intermed->step2 product This compound step1->intermed Formation of Aldehyde step2->product Reduction to Alcohol

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a crucial intermediate in the synthesis of a wide range of biologically active molecules and fine chemicals.[1][3]

  • Pharmaceutical Intermediate: It is a key building block for several active pharmaceutical ingredients (APIs).[1]

    • Chlorpromazine: It is a known precursor in the synthesis of Chlorpromazine, a first-generation antipsychotic drug used to treat schizophrenia.[1][8] Chlorpromazine functions as a dopamine (B1211576) receptor antagonist.[8]

    • Duloxetine: The chiral derivative, (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol, is a critical intermediate in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used as an antidepressant.[1]

    • Other Antidepressants: The 1-(3-dimethylaminopropyl) group is a structural feature in other successful antidepressants like the selective serotonin (B10506) reuptake inhibitor (SSRI) Citalopram.[7]

  • Organic Synthesis: The dimethylamino group can act as a nucleophilic catalyst, while the hydroxyl group allows for the introduction of the aminopropyl chain into larger molecules.[1] It readily forms cyclic complexes with organoaluminum reagents, which can be used as catalysts or intermediates in complex syntheses.[8]

  • Industrial Applications: It is used in the production of surfactants, corrosion inhibitors, dyestuffs, and as a curing agent for resins.[3][10]

logical_relationship precursor This compound (Precursor Molecule) drug_synthesis Pharmaceutical Synthesis precursor->drug_synthesis Serves as a key building block for organic_synthesis Organic Synthesis Reagent precursor->organic_synthesis industrial_apps Industrial Applications precursor->industrial_apps chlorpromazine Chlorpromazine (Antipsychotic) drug_synthesis->chlorpromazine duloxetine Duloxetine (Antidepressant) drug_synthesis->duloxetine citalopram Citalopram Analogs (Antidepressant) drug_synthesis->citalopram mech1 Dopamine Receptor Antagonist chlorpromazine->mech1 mech2 Serotonin-Norepinephrine Reuptake Inhibitor duloxetine->mech2 mech3 Selective Serotonin Reuptake Inhibitor citalopram->mech3

Caption: Logical relationships of this compound as a key intermediate.

Conclusion

This compound is a fundamentally important chemical with a broad spectrum of applications, most notably in the pharmaceutical industry. Its simple yet versatile structure, containing both a tertiary amine and a primary alcohol, provides two reactive centers that are instrumental in the synthesis of complex molecules. The continued exploration of its reactivity and the development of efficient synthetic routes will ensure its place as a staple reagent for chemists and drug development professionals.

References

An In-depth Technical Guide to the Synthesis of 3-Dimethylamino-1-propanol from Dimethylamine and Acrolein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Dimethylamino-1-propanol, a versatile intermediate in the pharmaceutical and chemical industries. The primary focus is on the prevalent industrial method involving the reaction of dimethylamine (B145610) and acrolein. This document details the reaction mechanisms, experimental protocols, and quantitative data to facilitate a thorough understanding of the process.

Introduction

This compound (DMAPOL) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. Its bifunctional nature, containing both a tertiary amine and a primary alcohol, allows for a wide range of chemical transformations. The most common and industrially scalable synthesis route involves a two-step process: the Aza-Michael addition of dimethylamine to acrolein to form the intermediate 3-dimethylaminopropanal, followed by the catalytic hydrogenation of this intermediate to yield the final product.

Reaction Pathway

The synthesis proceeds via two main chemical transformations:

  • Aza-Michael Addition: Dimethylamine acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated aldehyde, acrolein. This conjugate addition is a classic example of an Aza-Michael reaction.

  • Catalytic Hydrogenation: The aldehyde functional group of the intermediate, 3-dimethylaminopropanal, is selectively reduced to a primary alcohol using a catalyst, typically Raney nickel or Raney cobalt, in the presence of hydrogen gas.

Reaction_Pathway Dimethylamine Dimethylamine ((CH₃)₂NH) Intermediate 3-Dimethylaminopropanal ((CH₃)₂NCH₂CH₂CHO) Dimethylamine->Intermediate Acrolein Acrolein (CH₂=CHCHO) Acrolein->Intermediate DMAPOL This compound ((CH₃)₂NCH₂CH₂CH₂OH) Intermediate->DMAPOL Hydrogen Hydrogen (H₂) Catalyst Catalyst (e.g., Raney Ni/Co)

Figure 1: Overall reaction pathway for the synthesis of this compound.

Experimental Protocols and Data

The following sections provide detailed experimental conditions and the resulting quantitative data from a representative industrial process.

Step 1: Aza-Michael Addition of Dimethylamine to Acrolein

This exothermic reaction is typically performed under controlled temperature conditions to minimize side reactions.

Experimental Protocol:

A 270 ml autoclave is charged with 67.6 g (1.5 mol) of dimethylamine. While cooling the reactor to 4°C, 16.8 g (0.3 mol) of acrolein are pumped in over a period of 60 minutes. The reaction mixture is then stirred for an additional 15 minutes at this temperature.[1]

Quantitative Data:

ParameterValueReference
Dimethylamine67.6 g (1.5 mol)[1]
Acrolein16.8 g (0.3 mol)[1]
Temperature4°C[1]
Reaction Time1.25 hours[1]
Conversion of AcroleinComplete[1]
Step 2: Catalytic Hydrogenation of 3-Dimethylaminopropanal

The crude intermediate from the first step is then hydrogenated to the final product.

Experimental Protocol:

The contents of the first autoclave are transferred to a second 270 ml high-pressure autoclave, which has been pre-charged with 1.8 g of THF-washed Raney cobalt (Ra-Co) catalyst, 51.0 g (3.0 mol) of ammonia, and 10.8 g (0.6 mol) of water. The reactor is heated to 80°C, and hydrogen gas is injected to a pressure of 60 bar. The hydrogenation is carried out for 2 hours, with the pressure maintained by the continuous addition of hydrogen.[1]

Quantitative Data:

ParameterValueReference
Catalyst1.8 g Raney Cobalt[1]
Ammonia51.0 g (3.0 mol)[1]
Water10.8 g (0.6 mol)[1]
Temperature80°C[1]
Pressure60 bar (45004.5 Torr)[1]
Reaction Time2 hours[1]
Product Distribution
3-Dimethylaminopropylamine (B130723) (DMAPA) Yield80.3% (by GC area %)[1]
This compound (DMAPOL) Yield13.9% (by GC area %)[1]

Experimental Workflow

The overall experimental workflow can be visualized as a sequential process involving reaction and purification steps.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Dimethylamine & Acrolein Autoclave1 Autoclave 1: Aza-Michael Addition (4°C, 1.25h) Reactants->Autoclave1 Intermediate_Crude Crude 3-Dimethylaminopropanal Autoclave1->Intermediate_Crude Autoclave2 Autoclave 2: Catalytic Hydrogenation (Raney Co, H₂, 80°C, 60 bar, 2h) Intermediate_Crude->Autoclave2 Crude_Product Crude Product Mixture (DMAPOL, DMAPA, etc.) Autoclave2->Crude_Product Distillation Fractional Distillation Crude_Product->Distillation Pure_DMAPOL Purified this compound Distillation->Pure_DMAPOL Byproducts Byproducts (DMAPA, etc.) Distillation->Byproducts

Figure 2: Experimental workflow for the synthesis and purification of this compound.

Side Reactions and Byproduct Formation

The primary byproduct in this synthesis is 3-dimethylaminopropylamine (DMAPA). This is formed through the reductive amination of the intermediate aldehyde, 3-dimethylaminopropanal, in the presence of ammonia, which is added in the hydrogenation step. The Raney nickel or cobalt catalyst can facilitate this transformation.

Other potential side reactions include the formation of aldol (B89426) condensation products of acrolein or the intermediate aldehyde, and over-reduction of the alcohol to the corresponding propane (B168953) derivative, although these are generally minimized under optimized conditions.

Purification

The final product, this compound, is typically purified from the reaction mixture by fractional distillation. Due to the significant difference in boiling points between this compound (161-163 °C) and the major byproduct 3-dimethylaminopropylamine (133-136 °C), this separation is industrially feasible. A patent for the purification of the closely related N,N-dimethylaminopropylamine suggests that adding transition metal compounds before or during distillation can help remove diamine impurities by forming stable complexes.

Conclusion

The synthesis of this compound from dimethylamine and acrolein is a well-established and efficient industrial process. Careful control of reaction conditions, particularly temperature during the Michael addition and catalyst selection for the hydrogenation, is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts. The subsequent purification by fractional distillation allows for the isolation of high-purity this compound, suitable for its various applications in the pharmaceutical and chemical sectors. Further research into more selective and reusable catalysts could enhance the sustainability and cost-effectiveness of this important synthesis.

References

Synthesis of 3-Dimethylamino-1-propanol from 1-chloro-3-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Dimethylamino-1-propanol, a key intermediate in the pharmaceutical and chemical industries, from the starting materials 1-chloro-3-propanol and dimethylamine (B145610). This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, quantitative data, and a mechanistic exploration.

Introduction

This compound is a valuable building block in organic synthesis, notably serving as a precursor in the manufacturing of various active pharmaceutical ingredients (APIs). The synthesis from 1-chloro-3-propanol and dimethylamine is a well-established and efficient method, proceeding via a nucleophilic substitution reaction. This guide will explore the key aspects of this transformation, providing researchers and development professionals with the necessary information for its successful implementation and optimization.

Reaction Scheme and Mechanism

The fundamental reaction involves the nucleophilic attack of dimethylamine on the electrophilic carbon of 1-chloro-3-propanol, leading to the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Reaction:

Cl-(CH₂)₃-OH + (CH₃)₂NH → (CH₃)₂N-(CH₂)₃-OH + HCl

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of dimethylamine acts as the nucleophile, attacking the carbon atom bonded to the chlorine atom. This attack occurs from the backside of the C-Cl bond, leading to an inversion of configuration at the carbon center (though in this achiral molecule, it is not stereochemically consequential). The transition state involves the partial formation of the C-N bond and the partial breaking of the C-Cl bond.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a representative synthesis of this compound from 1-chloro-3-propanol.

ParameterValueReference
Reactants
1-chloro-3-propanol1.0 molar equivalent[1]
Dimethylamine (40% aqueous solution)2.0 - 2.5 molar equivalents[1]
Sodium Hydroxide (B78521)1.0 - 1.2 molar equivalents[1]
Solvent Water[1]
Reaction Temperature 60-80 °C[1]
Reaction Time 4-6 hours[1]
Yield 85-95%[1]
Purification Method Distillation[1]

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established procedures for similar reactions.[1]

Materials:

  • 1-chloro-3-propanol

  • Dimethylamine (40% aqueous solution)

  • Sodium hydroxide

  • Deionized water

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Equipment:

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-chloro-3-propanol (1.0 eq) and deionized water.

  • Addition of Dimethylamine: While stirring, add a 40% aqueous solution of dimethylamine (2.2 eq) to the flask.

  • Addition of Base: Slowly add a solution of sodium hydroxide (1.1 eq) in deionized water to the reaction mixture through the dropping funnel. An exothermic reaction may be observed; maintain the temperature below 40 °C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to 70 °C and maintain this temperature for 5 hours with vigorous stirring.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous phase).

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Mandatory Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Dimethylamine Dimethylamine (CH₃)₂NH TS [HO-(CH₂)₃---Cl---N(CH₃)₂]⁻ Dimethylamine->TS Nucleophilic Attack Chloropropanol 1-chloro-3-propanol Cl-(CH₂)₃-OH Chloropropanol->TS Product This compound (CH₃)₂N-(CH₂)₃-OH TS->Product Bond Formation Byproduct Chloride Ion Cl⁻ TS->Byproduct Leaving Group Departure

Caption: SN2 reaction mechanism for the synthesis of this compound.

Experimental Workflow

experimental_workflow Reactants 1. Mix Reactants (1-chloro-3-propanol, Dimethylamine, NaOH, Water) Reaction 2. Heat and Stir (70°C, 5 hours) Reactants->Reaction Workup 3. Extraction (Diethyl Ether) Reaction->Workup Drying 4. Dry Organic Phase (Anhydrous MgSO₄) Workup->Drying SolventRemoval 5. Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purification 6. Vacuum Distillation SolventRemoval->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A typical experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from 1-chloro-3-propanol and dimethylamine is a robust and high-yielding process. This guide provides the essential technical details, including a representative experimental protocol and mechanistic insights, to aid researchers in the successful execution of this important chemical transformation. The provided data and workflows can serve as a foundation for further optimization and scale-up studies in both academic and industrial settings.

References

An In-depth Technical Guide to the Safe Handling of 3-Dimethylamino-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 3-Dimethylamino-1-propanol (CAS No. 3179-63-3). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely.

Chemical and Physical Properties

This compound is a colorless to yellow liquid that is miscible with water.[1][2] It is a flammable liquid and vapor.[1][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C5H13NO[1][2][4]
Molecular Weight 103.16 g/mol [1][5]
Appearance Clear colorless to yellow liquid[1][3][4][6]
Boiling Point 163-164 °C[2][4][7]
Melting Point -35 °C[2][4][6]
Flash Point 41 °C (105.8 °F) - closed cup
Density 0.872 g/mL at 25 °C[2][4][7]
Refractive Index n20/D 1.436[2][4][7]
Water Solubility Miscible[1][2][4]
Vapor Pressure 1.56 hPa at 20°C[2]
Explosive Limit 0.9-11.2%(V)[1][2][4]
pH 11.3 (10g/l, H2O, 20℃)[2][4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[8] It is a flammable liquid and is harmful if swallowed.[3] It causes severe skin burns and eye damage.[3][8] The Globally Harmonized System (GHS) classification is summarized below.

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[1][3][5][9]

  • H302: Harmful if swallowed.[3][5]

  • H314: Causes severe skin burns and eye damage.[3][5][9]

  • H318: Causes serious eye damage.[5]

The GHS pictograms, signal word, and hazard classes are illustrated in the following diagram.

GHS_Classification cluster_pictograms Pictograms cluster_signal Signal Word cluster_hazards Hazard Classes p1 s1 Danger p2 p3 h1 Flammable Liquid Category 3 h2 Acute Toxicity, Oral Category 4 h3 Skin Corrosion Category 1B h4 Serious Eye Damage Category 1

GHS Classification for this compound

Toxicological Data

The toxicological properties of this compound have not been fully investigated.[6][10] However, available acute toxicity data is presented in Table 2.

Table 2: Acute Toxicity Data

RouteSpeciesValueSource(s)
OralRatLD50 = 342-442 mg/kg[8]
OralRatLD50: 2130 mg/kg[1]
OralMouseLD50: 1650 mg/kg[1]

Handling Precautions and Experimental Protocols

Due to the hazardous nature of this chemical, strict safety protocols must be followed.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[8][10][11]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[3][8][11]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[8][11]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][10][11]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8][10][11]

  • Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8][10][11]

General Handling Procedures
  • Avoid contact with eyes, skin, and clothing.[10]

  • Do not breathe mist, vapors, or spray.[8]

  • Wash hands thoroughly after handling.[8][10]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][8][10]

  • Use only non-sparking tools.[3][8]

  • Ground and bond containers when transferring material to prevent static discharge.[3][8][10]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammables.[8][10]

  • Incompatible with strong oxidizing agents and acids.[2][4][6][7][8][10]

The following diagram outlines a general workflow for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Spill & Waste prep1 Review SDS and Safety Procedures prep2 Ensure Engineering Controls are Functional (Fume Hood, Eyewash) prep1->prep2 prep3 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Ground and Bond Container prep3->handle1 handle2 Use Non-Sparking Tools handle1->handle2 handle3 Transfer Chemical in Fume Hood handle2->handle3 handle4 Keep Container Closed When Not in Use handle3->handle4 store1 Store in a Tightly Closed Container handle4->store1 cleanup1 Clean Spills Immediately with Appropriate PPE handle4->cleanup1 If Spill Occurs store2 Store in a Cool, Dry, Well-Ventilated Area store1->store2 store3 Store in a Flammables Designated Area store2->store3 store3->prep1 For Next Use cleanup2 Dispose of Waste in Approved Container cleanup1->cleanup2

General Workflow for Safe Handling

First-Aid Measures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[8][10]

  • In case of skin contact: Get medical aid immediately. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[8][10]

  • If inhaled: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[8][10]

  • If swallowed: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[8][10]

Fire-Fighting Measures

  • Extinguishing Media: For small fires, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. For large fires, use water spray, fog, or alcohol-resistant foam.[10] Water may be ineffective and should not be used in a straight stream.[6][10]

  • Fire-Fighting Procedures: Wear a self-contained breathing apparatus and full protective gear.[8][10] Vapors are heavier than air and may travel to a source of ignition and flash back.[6][10] Containers may explode in the heat of a fire.[10]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to safe areas.[8] Remove all sources of ignition.[8][10]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[11][12]

  • Methods for Cleaning Up: Use a spark-proof tool and explosion-proof equipment.[8][10] Soak up with inert absorbent material and dispose of as hazardous waste.[8]

Stability and Reactivity

  • Chemical Stability: Stable under normal temperatures and pressures.[2][4][6][7][10]

  • Incompatible Materials: Strong oxidizing agents and acids.[2][4][6][7][8][10]

  • Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, carbon dioxide, and irritating and toxic fumes and gases.[6][8][10]

This guide is intended as a summary of the available safety information. Always refer to the most current Safety Data Sheet (SDS) from the manufacturer before handling this chemical.

References

A Comprehensive Technical Guide to the Solubility of 3-Dimethylamino-1-propanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dimethylamino-1-propanol (DMAPA) is a versatile amino alcohol widely utilized as a building block in organic synthesis, a catalyst, and an intermediate in the production of pharmaceuticals, agrochemicals, and dyes. A thorough understanding of its solubility in various organic solvents is critical for its effective application in reaction chemistry, purification processes, and formulation development. This technical guide provides a detailed overview of the known solubility characteristics of this compound, outlines comprehensive experimental protocols for the quantitative determination of its solubility, and presents a logical workflow for solvent selection. Due to the limited availability of specific quantitative solubility data in public literature, this guide emphasizes robust methodologies to empower researchers to generate reliable data tailored to their specific applications.

Introduction to this compound

This compound is a colorless to light yellow liquid with the chemical formula C₅H₁₃NO.[1] Its structure incorporates both a tertiary amine and a primary alcohol functional group, rendering it a bifunctional molecule with a unique set of physicochemical properties. This dual functionality allows it to participate in a wide array of chemical reactions, making it a valuable intermediate in many chemical processes.

Key Physicochemical Properties:

PropertyValue
CAS Number 3179-63-3
Molecular Weight 103.16 g/mol [2]
Boiling Point 163-164 °C[3]
Melting Point -35 °C[2]
Density 0.872 g/mL at 25 °C[3]
Flash Point 41 °C (105.8 °F)[1]
Water Solubility Miscible[4]

Solubility of this compound in Organic Solvents

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities and intermolecular forces are more likely to be miscible. This compound, with its polar hydroxyl and amino groups, is readily soluble in polar solvents. Its alkyl chain also allows for some interaction with less polar solvents.

Quantitative Solubility Data

Specific quantitative data on the solubility of this compound in a broad range of organic solvents is not extensively reported in publicly available literature. However, some qualitative information is available.

SolventClassificationSolubility
WaterProtic, PolarMiscible[4]
ChloroformHalogenatedSparingly Soluble[5]
Dimethyl Sulfoxide (DMSO)Aprotic, PolarSparingly Soluble[5]

It is generally understood that aliphatic amines exhibit significant solubility in many organic solvents, particularly polar organic solvents.[3]

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, researchers can employ standardized methods to determine the solubility of this compound in specific organic solvents. The following are detailed protocols for two common and reliable methods.

Isothermal Shake-Flask Method

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound in a solvent.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Calibrated thermometer

  • Glass vials or flasks with airtight seals

  • Syringe filters (chemically compatible with the solvent and solute)

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: In a series of glass vials, add an excess amount of this compound to a known volume of the selected organic solvent. The presence of a visible excess of the solute is crucial to ensure saturation.

  • Equilibration: Securely seal the vials and place them in the thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow for complete phase separation of the undissolved solute.

  • Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed or temperature-equilibrated pipette. It is critical to avoid disturbing the undissolved layer.

  • Filtration: Immediately filter the collected aliquot through a chemically compatible syringe filter to remove any microscopic, undissolved droplets of this compound.

  • Quantification:

    • Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a pre-calibrated GC-FID or other suitable analytical method to generate a calibration curve.

    • Analyze the diluted sample to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the determined concentration, expressed in units such as g/100 g of solvent, g/100 mL of solvent, or molarity.

Gravimetric Method

This method is a simpler, direct approach for determining solubility based on mass.

Materials:

  • Same as the Isothermal Shake-Flask Method, excluding the analytical instrument for quantification.

  • Evaporating dish

  • Desiccator

Procedure:

  • Prepare a Saturated Solution: Follow steps 1-3 of the Isothermal Shake-Flask Method to prepare a saturated solution and allow for phase separation.

  • Sampling: Carefully pipette a known volume of the clear supernatant into a pre-weighed, clean, and dry evaporating dish.

  • Reweighing: Reweigh the dish with the aliquot to determine the mass of the saturated solution.

  • Solvent Evaporation: Place the evaporating dish in a well-ventilated fume hood or a vacuum oven at a temperature that will facilitate the evaporation of the solvent without significant loss of the less volatile this compound.

  • Final Weighing: Once all the solvent has evaporated, allow the dish to cool to room temperature in a desiccator and then weigh it accurately.

  • Calculation:

    • The mass of the dissolved this compound is the final mass of the dish minus the initial mass of the empty dish.

    • The mass of the solvent is the mass of the saturated solution aliquot minus the mass of the dissolved this compound.

    • Calculate the solubility as the mass of this compound per mass of the solvent (e.g., g/100 g of solvent).

Logical Workflow for Solvent Selection and Solubility Determination

The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for selecting a solvent for this compound based on solubility requirements and outlines the process for its experimental determination.

G cluster_0 Solvent Selection & Solubility Determination Workflow for this compound A Define Application Requirements (e.g., Reaction, Purification, Formulation) B Initial Solvent Screening (Based on Polarity, Functional Groups, Safety) A->B C Qualitative Solubility Test (Visual Miscibility Check) B->C D Is the compound miscible or highly soluble? C->D Evaluate E Select Solvent for Application D->E  Yes F Quantitative Solubility Determination D->F  No / Precise Data Needed J Final Solvent Selection & Process Optimization E->J G Isothermal Shake-Flask Method F->G High Accuracy Needed H Gravimetric Method F->H Simpler, Direct Measurement I Analyze & Tabulate Data (g/100g solvent, etc.) G->I H->I I->J

Caption: Workflow for solvent selection and solubility determination.

Conclusion

References

3-Dimethylamino-1-propanol: A Potential Nucleophilic Catalyst in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dimethylamino-1-propanol is a bifunctional organic molecule featuring a tertiary amine and a primary alcohol. This unique structure imparts both nucleophilic and basic properties, suggesting its potential as a nucleophilic catalyst in a variety of organic transformations. While its role as a building block and intermediate in the synthesis of pharmaceuticals and other fine chemicals is well-established, its application as a primary nucleophilic catalyst is an area of growing interest. This guide explores the catalytic potential of this compound, drawing parallels with well-known tertiary amine catalysts in key organic reactions such as acylations and the Baylis-Hillman reaction. This document provides a summary of its synthesis, physical properties, and a theoretical framework for its catalytic activity, supported by mechanistic diagrams.

Introduction

Nucleophilic catalysis is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Tertiary amines are a prominent class of nucleophilic catalysts, with 4-(Dimethylamino)pyridine (DMAP) being a benchmark example. The catalytic activity of these amines stems from their ability to act as a nucleophile, activating an electrophile to subsequent attack by a weaker nucleophile.

This compound shares key structural features with established tertiary amine catalysts. Its dimethylamino group provides the necessary nucleophilicity, while the hydroxyl group offers a potential site for modification or secondary interactions that could modulate its catalytic activity and solubility. This guide aims to provide a comprehensive overview of the known properties and synthesis of this compound and to extrapolate its potential applications as a nucleophilic catalyst in organic chemistry.

Synthesis and Physical Properties

The efficient synthesis of this compound is crucial for its potential application as a readily available catalyst. A common industrial method involves a two-step process starting from dimethylamine (B145610) and acrolein.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Michael Addition of Dimethylamine to Acrolein

  • A 270 ml autoclave is charged with 67.6 g (1.5 mol) of dimethylamine.

  • While cooling at 4°C, 16.8 g (0.3 mol) of acrolein is pumped in over a period of 60 minutes.

  • The mixture is then stirred for an additional 15 minutes.

Step 2: Catalytic Hydrogenation

  • The contents of the first autoclave are transferred via a connecting line by injection of hydrogen into a second 270 ml high-pressure autoclave.

  • The second autoclave is pre-charged with 1.8 g of Raney cobalt (THF-washed) in 51.0 g (3.0 mol) of ammonia (B1221849) and 10.8 g (0.6 mol) of water.

  • The second autoclave is heated to 80°C, and hydrogen is injected to a pressure of 60 bar.

  • Hydrogenation is carried out for 2 hours, with the pressure maintained by the continuous addition of hydrogen.

  • Upon completion, the reaction mixture is analyzed by gas chromatography.[2]

Quantitative Data: Synthesis of this compound

The following table summarizes the typical yields obtained from the synthesis protocol described above. It is important to note that this process also produces N,N-Dimethyl-1,3-propanediamine (DMAPA) as a major side product.[2]

ProductYield (% Chromatographic Area)
This compound (DMAPOL)13.9%
N,N-Dimethyl-1,3-propanediamine (DMAPA)80.3%

Table 1: Product distribution in the synthesis of this compound.

Physical and Chemical Properties
PropertyValue
CAS Number 3179-63-3
Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
Appearance Clear colorless to yellow liquid
Boiling Point 163-164 °C
Density 0.872 g/mL at 25 °C
Refractive Index n20/D 1.436

Table 2: Physical and chemical properties of this compound.[3][4]

Potential as a Nucleophilic Catalyst

The structural analogy of this compound to other tertiary amine catalysts suggests its potential utility in several important organic reactions. The lone pair of electrons on the nitrogen atom allows it to function as a nucleophile, initiating catalytic cycles.

Acylation Reactions

Acylation of alcohols is a fundamental transformation in organic synthesis, often employed for the protection of hydroxyl groups. The reaction is commonly catalyzed by nucleophilic tertiary amines like DMAP. The established mechanism involves the initial reaction of the catalyst with the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol to afford the ester product and regenerate the catalyst.

Given its tertiary amine functionality, this compound is expected to catalyze acylation reactions through a similar mechanism.

Acylation_Mechanism cluster_0 Catalyst Activation cluster_1 Ester Formation cluster_2 Catalyst Regeneration Ac2O Acetic Anhydride Acyl_Intermediate Acylammonium Intermediate (Highly Reactive) Ac2O->Acyl_Intermediate Nucleophilic Attack DMAPOL This compound Ester Ester Product Acyl_Intermediate->Ester Nucleophilic Attack by Alcohol Alcohol Alcohol (R-OH) Protonated_DMAPOL Protonated Catalyst Ester->Protonated_DMAPOL Catalyst Release Regenerated_DMAPOL Regenerated Catalyst Protonated_DMAPOL->Regenerated_DMAPOL Deprotonation Base Base (e.g., Et3N)

Caption: Proposed catalytic cycle for the this compound-catalyzed acylation of an alcohol.

The Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine or phosphine.[5][6] The reaction mechanism involves the conjugate addition of the catalyst to the activated alkene to form a zwitterionic enolate, which then adds to the aldehyde. Subsequent elimination of the catalyst yields the functionalized allylic alcohol product.

The tertiary amine moiety in this compound makes it a plausible candidate to catalyze the Baylis-Hillman reaction. The hydroxyl group might also play a role in stabilizing intermediates through hydrogen bonding, potentially influencing the reaction rate and selectivity.

Baylis_Hillman_Mechanism Start Activated Alkene + Aldehyde + This compound Michael_Addition Michael Addition of Catalyst to Activated Alkene Start->Michael_Addition Zwitterion Zwitterionic Enolate Intermediate Michael_Addition->Zwitterion Aldol_Addition Addition of Enolate to Aldehyde Zwitterion->Aldol_Addition Adduct Intermediate Adduct Aldol_Addition->Adduct Proton_Transfer Intramolecular Proton Transfer Adduct->Proton_Transfer Elimination Catalyst Elimination Proton_Transfer->Elimination Product Baylis-Hillman Product Elimination->Product

Caption: General workflow of the Baylis-Hillman reaction catalyzed by a tertiary amine like this compound.

Future Outlook

While direct, quantitative evidence for the catalytic efficacy of this compound in the literature is currently limited, its structural features strongly suggest its potential as a versatile nucleophilic catalyst. Future research should focus on:

  • Systematic evaluation: Testing this compound as a catalyst in a range of acylation and Baylis-Hillman reactions and comparing its performance against established catalysts.

  • Mechanistic studies: Investigating the precise role of the hydroxyl group in the catalytic cycle and its impact on reaction kinetics and selectivity.

  • Derivative synthesis: Modifying the hydroxyl group to tune the catalyst's steric and electronic properties, as well as its solubility in various reaction media.

Conclusion

This compound is a readily accessible bifunctional molecule with the potential to serve as an effective nucleophilic catalyst in organic synthesis. Its structural similarity to well-established tertiary amine catalysts provides a strong rationale for its application in reactions such as acylations and the Baylis-Hillman reaction. Although further experimental validation is required to fully elucidate its catalytic capabilities, the information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the utility of this compound in novel synthetic methodologies. The detailed synthesis protocol and compiled physical properties serve as a practical resource for its preparation and handling. The proposed mechanistic pathways offer a conceptual framework for its potential modes of action as a nucleophilic catalyst.

References

The Dual Functionality of 3-Dimethylamino-1-propanol in Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dimethylamino-1-propanol (DMAPOL), a structurally simple yet functionally versatile molecule, plays a critical dual role in modern organic synthesis. Possessing both a nucleophilic tertiary amine and a reactive primary alcohol, this compound serves as a pivotal building block in the construction of complex molecular architectures and also exhibits potential as a catalyst in key carbon-carbon bond-forming reactions. This technical guide provides an in-depth analysis of the dual functionality of this compound, presenting quantitative data, detailed experimental protocols for its synthesis and application as a reagent, and a mechanistic exploration of its catalytic capabilities. The content herein is intended to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this multifaceted compound in their synthetic endeavors.

Introduction

This compound (CAS: 3179-63-3) is a colorless to pale yellow liquid that is an important intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] Its utility stems from its bifunctional nature, containing both a tertiary amine and a primary hydroxyl group.[3] This unique combination allows it to act as a versatile reagent, participating in a variety of chemical transformations such as esterification, etherification, and the formation of complex heterocyclic structures.[3]

The tertiary amine moiety confers basic and nucleophilic properties to the molecule, enabling its potential application as a catalyst in reactions like the Baylis-Hillman reaction.[3] This guide will explore both facets of this compound's chemical personality: its role as a foundational reagent and its capacity as a reaction catalyst.

This compound as a Reagent in Synthesis

The primary application of this compound is as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[4] Its ability to participate in diverse reactions makes it a valuable tool for medicinal chemists and process development scientists.

Industrial Synthesis of this compound

A common industrial method for the synthesis of this compound involves a two-step process commencing with the Michael addition of dimethylamine (B145610) to acrolein, followed by hydrogenation.[3]

Experimental Protocol: Synthesis of this compound [5]

  • Step 1: Michael Addition

    • Charge a 270 ml autoclave with 67.6 g (1.5 mol) of dimethylamine.

    • While cooling the autoclave to 4°C, pump in 16.8 g (0.3 mol) of acrolein over a period of 60 minutes.

    • Stir the resulting mixture for an additional 15 minutes at 4°C.

  • Step 2: Hydrogenation

    • In a separate 270 ml high-pressure autoclave, prepare a mixture of 1.8 g of Raney cobalt (THF-washed), 51.0 g (3.0 mol) of ammonia, and 10.8 g (0.6 mol) of water.

    • Transfer the contents from the first autoclave to the second high-pressure autoclave via a connecting line using hydrogen pressure.

    • Heat the second autoclave to 80°C and inject hydrogen to a pressure of 60 bar.

    • Maintain the hydrogenation reaction for 2 hours, adding hydrogen as needed to sustain the pressure.

    • After 2 hours, cool the reactor and analyze the product mixture by gas chromatography.

Quantitative Data:

The following table summarizes the quantitative data for the industrial synthesis of this compound.

ParameterValueReference
Starting Materials Dimethylamine, Acrolein[3]
Catalyst Raney Cobalt[5]
Solvent/Medium Water, Ammonia[5]
Temperature 80°C[5]
Pressure 60 bar H₂[5]
Yield (this compound) 13.9%[5]
Yield (Side Product: N,N-Dimethyl-1,3-propanediamine) 80.3%[5]

Note: The yields are based on gas chromatography area percentages.

Experimental Workflow:

G cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrogenation A Charge Autoclave 1 with Dimethylamine B Cool to 4°C A->B C Pump in Acrolein (60 min) B->C D Stir for 15 min C->D F Transfer Reaction Mixture from Autoclave 1 to 2 D->F Transfer E Prepare Catalyst Slurry (Raney Co, NH₃, H₂O) in Autoclave 2 E->F G Heat to 80°C F->G H Pressurize with H₂ (60 bar) G->H I Hydrogenate for 2 hours H->I J Cool and Analyze I->J

Caption: Experimental workflow for the industrial synthesis of this compound.

Role as a Precursor in Pharmaceutical Synthesis

This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals. A notable example is its role as a precursor to (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol, a key intermediate in the production of the antidepressant duloxetine.[3] The synthesis of this chiral alcohol often involves the reduction of the corresponding prochiral ketone, 3-(dimethylamino)-1-(2-thienyl)-1-propanone.[3]

Experimental Protocol: Synthesis of (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol [1]

  • Materials:

    • 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone

    • (R,R)-Cl₂((R)-xylBINAP)((R)-DAIPEN) (catalyst)

    • 2-propanol (solvent)

    • 1.0 M Potassium tert-butoxide in 2-propanol

    • Hydrogen gas

  • Procedure:

    • To a glass autoclave under an argon atmosphere, add 30.5 mg (0.025 mmol) of the catalyst, 100 ml of 2-propanol, 7.5 ml (7.5 mmol) of the potassium tert-butoxide solution, and 22.9 g (0.125 mol) of 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone.

    • Degas the reaction system multiple times and replace the atmosphere with argon.

    • Introduce hydrogen gas to the desired pressure to initiate the reaction.

    • Stir the reaction mixture at 28°C for 6 hours.

    • Return the system to normal temperature and pressure.

    • Concentrate the reaction solution under reduced pressure.

    • Add heptane (B126788) to the residue to precipitate the product.

    • Filter the solid and dry under reduced pressure to obtain the final product.

Quantitative Data:

ParameterValueReference
Starting Material 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone[1]
Catalyst (R,R)-Cl₂((R)-xylBINAP)((R)-DAIPEN)[1]
Solvent 2-propanol[1]
Base Potassium tert-butoxide[1]
Temperature 28°C[1]
Reaction Time 6 hours[1]
Yield 80.0%[1]
Optical Purity (ee) 99%[1]

This compound as a Catalyst

The tertiary amine functionality of this compound allows it to act as a nucleophilic catalyst in various organic transformations, most notably in the Baylis-Hillman reaction.[3] While specific, detailed protocols for the use of this compound as the primary catalyst in this reaction are not extensively documented, its structural analogy to other effective tertiary amine catalysts is well-recognized.[3]

The Baylis-Hillman Reaction: A General Overview

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine.[6] The reaction is highly atom-economical and produces densely functionalized molecules.

General Catalytic Cycle:

The catalytic cycle of a generic tertiary amine in the Baylis-Hillman reaction is depicted below. This compound can function as the tertiary amine catalyst in this cycle.

G A Tertiary Amine (e.g., DMAPOL) C Zwitterionic Intermediate A->C Michael Addition B Activated Alkene B->C E Aldol-type Adduct C->E Nucleophilic Attack D Aldehyde D->E F Proton Transfer E->F Intramolecular Proton Transfer F->A Regenerated Catalyst G Baylis-Hillman Product F->G Catalyst Elimination

Caption: General catalytic cycle of a tertiary amine in the Baylis-Hillman reaction.

The mechanism involves the initial Michael addition of the tertiary amine to the activated alkene to form a zwitterionic enolate. This intermediate then adds to the aldehyde in an aldol-type reaction. A subsequent proton transfer and elimination of the catalyst regenerates the tertiary amine and yields the final Baylis-Hillman adduct.

Conclusion

This compound is a compelling example of a molecule with dual functionality in organic synthesis. As a reagent, it is a readily available and versatile building block for the construction of complex molecules, including important pharmaceutical intermediates. Its synthesis and application in this context are well-established, with detailed protocols and quantitative data available to guide the synthetic chemist.

As a catalyst, the tertiary amine moiety of this compound positions it as a viable candidate for promoting important carbon-carbon bond-forming reactions like the Baylis-Hillman reaction. While specific applications are not as widely documented as its role as a reagent, the mechanistic principles are sound and offer an avenue for further research and development.

For researchers, scientists, and drug development professionals, a thorough understanding of the dual nature of this compound is essential for unlocking its full potential in the design and execution of innovative and efficient synthetic strategies.

References

The Versatility of 3-Dimethylamino-1-propanol as a Pharmaceutical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylamino-1-propanol, a structurally simple yet highly versatile amino alcohol, serves as a critical building block in the synthesis of a diverse array of active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a nucleophilic tertiary amine and a reactive primary alcohol, allows for its incorporation into complex molecular architectures through various synthetic routes. This technical guide provides an in-depth exploration of the role of this compound and its derivatives as key intermediates in the synthesis of prominent pharmaceuticals, with a focus on quantitative data, detailed experimental protocols, and the underlying biological signaling pathways of the resulting drugs.

Core Applications in Pharmaceutical Synthesis

This compound and its analogues are instrumental in the synthesis of several classes of drugs, most notably antipsychotics, antidepressants, and anticholinergics. The dimethylamino group provides a basic handle for salt formation and can influence the pharmacokinetic properties of the final drug molecule, while the hydroxyl group is a key site for etherification and esterification reactions.

Key Pharmaceutical Agents Synthesized from this compound Derivatives

This guide will focus on the synthesis of three major drugs where derivatives of this compound are crucial intermediates:

  • Chlorpromazine: A first-generation antipsychotic used in the treatment of schizophrenia.

  • Fluoxetine (B1211875) (Prozac®): A selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for depression and other mood disorders.

  • Duloxetine (B1670986) (Cymbalta®): A serotonin-norepinephrine reuptake inhibitor (SNRI) used for major depressive disorder, generalized anxiety disorder, and neuropathic pain.

Data Presentation: Synthesis of Key Intermediates and Final APIs

The following tables summarize quantitative data for the synthesis of key intermediates and the final pharmaceutical products.

Intermediate/Product Starting Materials Reaction Type Yield (%) Purity (%) Reference
β-Dimethylaminopropiophenone hydrochlorideAcetophenone, Dimethylamine (B145610) hydrochloride, ParaformaldehydeMannich Reaction80-82Not specified[1]
(±)-3-Dimethylamino-1-phenylpropanol3-Dimethylaminopropiophenone hydrochloride, Sodium borohydride (B1222165)Reduction77Not specified[2]
N-Methyl-3-phenyl-3-hydroxypropylamine(R)-1-phenyl-1,3-propanediol, Mesyl chloride, MethylamineNucleophilic Substitution96Not specified[3]
Fluoxetine hydrochloride3-Methylamino-1-phenyl-1-propanol, 4-Chlorobenzotrifluoride (B24415), Sodium hydrideWilliamson Ether Synthesis86Not specified[4]
(S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol3-N-methylamino-1-(2-thienyl)-1-propanone, Saccharomyces cerevisiaeAsymmetric Reduction>99 (ee)100 (conversion)[5]
Duloxetine(S)-3-(dimethylamino)-1-(thiophen-2-yl) propan-1-ol, 1-FluoronaphthaleneWilliamson Ether Synthesis & Demethylation60.2 (overall)>98.5 (ee)[6]
Chlorpromazine hydrochloride2-Chlorophenothiazine, 3-Dimethylaminopropyl chlorideAlkylation82.2499.8[7]

Experimental Protocols

Synthesis of β-Dimethylaminopropiophenone Hydrochloride (Mannich Reaction)

This protocol describes the synthesis of a key precursor for fluoxetine.

Materials:

  • Acetophenone

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • 95% Ethanol (B145695)

Procedure:

  • In a 500-mL round-bottomed flask equipped with a reflux condenser, combine 60 g (0.5 mole) of acetophenone, 52.7 g (0.65 mole) of dimethylamine hydrochloride, and 19.8 g (0.22 mole) of paraformaldehyde.[1]

  • Add 1 mL of concentrated hydrochloric acid in 80 mL of 95% ethanol to the mixture.[1]

  • Reflux the mixture on a steam bath for 2 hours.[1]

  • Filter the hot, yellowish solution if it is not clear.[1]

  • Transfer the solution to a 1-L Erlenmeyer flask and cool in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration and wash with cold ethanol.

  • The reported yield is 80-82% of the theoretical amount.[1]

Reduction of β-Dimethylaminopropiophenone to (±)-3-Dimethylamino-1-phenylpropanol

Materials:

Procedure:

  • Dissolve approximately 3.7 mmol of 3-methylamino-1-phenyl-2-propen-1-one (a related Mannich base) in glacial acetic acid.[2]

  • Cool the solution to 5-10°C in an ice bath.

  • Slowly add approximately 21 mmol of sodium borohydride to the solution while maintaining the temperature.[2]

  • Stir the reaction mixture for 30 minutes at the same temperature, and then for 3 hours at room temperature.

  • Quench the reaction by the dropwise addition of 60 mL of 4 M aqueous sodium hydroxide under cooling.

  • Extract the product with ethyl acetate (3 x 70 mL).[2]

  • Wash the combined organic layers with water (50 mL) and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the product as a yellow oil (77% yield).[2]

Synthesis of Fluoxetine (Williamson Ether Synthesis)

This protocol outlines the final step in the synthesis of fluoxetine.

Materials:

  • 3-Methylamino-1-phenyl-1-propanol

  • Sodium hydride

  • Dimethylacetamide (DMAA)

  • Toluene (B28343)

  • 4-Chlorobenzotrifluoride

  • Gaseous Hydrogen Chloride

Procedure:

  • A mixture of dimethylacetamide (70 ml), toluene (20 ml), 4-chlorobenzotrifluoride (15 ml), and 3-methylamino-1-phenyl-1-propanol (15.6 ml) is heated to 115° C.[4]

  • A suspension of sodium hydride (6.2 g) in toluene (20 ml) is added gradually.[4]

  • The mixture is maintained at 115° C for 1 hour and then cooled.[4]

  • Water (160 ml) and toluene (160 ml) are added, and the phases are separated.

  • The dried toluene phase is treated with gaseous hydrogen chloride with cooling to precipitate fluoxetine hydrochloride.[4]

  • The product is collected by filtration and dried, yielding 27.6 g (86% yield).[4]

Mandatory Visualizations

Signaling Pathways

Chlorpromazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release D2R Dopamine D2 Receptor Dopamine_cleft->D2R Binds G_protein G-protein Signaling D2R->G_protein Activates AC Adenylyl Cyclase (Inhibited) G_protein->AC Inhibits cAMP Reduced cAMP AC->cAMP Reduces production of Downstream Downstream Effects (Reduced Neuronal Excitability) cAMP->Downstream Chlorpromazine Chlorpromazine Chlorpromazine->D2R Blocks

Caption: Signaling pathway of Chlorpromazine as a Dopamine D2 receptor antagonist.

SSRI_SNRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) Serotonin_cleft 5-HT Serotonin->Serotonin_cleft Release Norepinephrine Norepinephrine (NE) Norepinephrine_cleft NE Norepinephrine->Norepinephrine_cleft Release SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Serotonin_cleft->SERT Reuptake Serotonin_Receptor 5-HT Receptors Serotonin_cleft->Serotonin_Receptor Norepinephrine_cleft->NET Reuptake Norepinephrine_Receptor NE Receptors Norepinephrine_cleft->Norepinephrine_Receptor Signaling Downstream Signaling (Mood Regulation) Serotonin_Receptor->Signaling Norepinephrine_Receptor->Signaling Fluoxetine Fluoxetine (SSRI) Fluoxetine->SERT Blocks Duloxetine Duloxetine (SNRI) Duloxetine->SERT Blocks Duloxetine->NET Blocks

Caption: Mechanism of action for Fluoxetine (SSRI) and Duloxetine (SNRI).

Experimental Workflows

Fluoxetine_Synthesis_Workflow cluster_synthesis Synthesis of Fluoxetine start Acetophenone + Dimethylamine HCl + Paraformaldehyde mannich Mannich Reaction (Reflux in EtOH, HCl) start->mannich intermediate1 β-Dimethylaminopropiophenone Hydrochloride mannich->intermediate1 reduction Reduction (NaBH4 in Acetic Acid) intermediate1->reduction intermediate2 (±)-3-Dimethylamino-1-phenylpropanol reduction->intermediate2 demethylation Demethylation (not detailed) intermediate2->demethylation intermediate3 3-Methylamino-1-phenyl-1-propanol demethylation->intermediate3 williamson Williamson Ether Synthesis (NaH, 4-Chlorobenzotrifluoride) intermediate3->williamson fluoxetine_base Fluoxetine (free base) williamson->fluoxetine_base salt_formation Salt Formation (Gaseous HCl) fluoxetine_base->salt_formation end Fluoxetine Hydrochloride salt_formation->end

Caption: Experimental workflow for the synthesis of Fluoxetine.

Conclusion

This compound and its derivatives are undeniably crucial intermediates in the pharmaceutical industry. Their utility in the synthesis of a range of blockbuster drugs highlights the importance of understanding their chemistry and applications. This guide has provided a comprehensive overview of the synthesis of key pharmaceuticals derived from this versatile building block, complete with quantitative data, detailed experimental protocols, and insights into the biological mechanisms of the final products. It is anticipated that the information presented herein will be a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further innovation and optimization of synthetic routes to important therapeutic agents.

References

Role of 3-Dimethylamino-1-propanol in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of 3-Dimethylamino-1-propanol in Agrochemical Synthesis

Abstract

This compound (DMAPOL) is a versatile bifunctional organic compound that serves as a critical intermediate and building block in the synthesis of a variety of agrochemicals.[1][2][3][4][5] Its unique structure, featuring both a nucleophilic tertiary amine and a reactive primary alcohol, allows for its incorporation into complex molecular architectures, leading to the development of effective pesticides, herbicides, and fungicides.[1][2] This technical guide provides a comprehensive overview of the role of DMAPOL in agrochemical synthesis, detailing its application in the production of key active ingredients, outlining specific experimental protocols, and presenting relevant quantitative data. Furthermore, this document visualizes key synthetic pathways and experimental workflows to provide a clear and concise understanding for researchers, scientists, and professionals in the field of drug development and agrochemical research.

Introduction to this compound (DMAPOL)

This compound, with the CAS number 3179-63-3, is a colorless to pale yellow liquid that is miscible with water.[3] It is an important raw material in organic synthesis, pharmaceuticals, dyestuffs, and notably, the agrochemical industry.[1][3][4][5] The presence of both a tertiary amine and a hydroxyl group makes it a valuable precursor for creating molecules with desired biological activities for crop protection.[2]

Key Properties of this compound:

PropertyValue
Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol [2][6]
Boiling Point 163-164 °C[1][5]
Density 0.872 g/mL at 25 °C[1]
Flash Point 41 °C (105.8 °F)
Appearance Clear colorless to yellow liquid[1][3]

Core Applications in Agrochemical Synthesis

DMAPOL and its derivatives are instrumental in the synthesis of several classes of agrochemicals. Its primary role is as a precursor to introduce the dimethylaminopropyl moiety, which can be crucial for the biological efficacy of the final product.

Fungicide Synthesis

DMAPOL is a key component in the synthesis of certain systemic fungicides, which are vital for controlling a range of plant diseases.

Propamocarb is a carbamate (B1207046) ester fungicide used to control soil, root, and leaf diseases caused by oomycetes.[7] While not directly synthesized from DMAPOL in a single step, a closely related derivative, N,N-dimethyl-1,3-propanediamine (DMAPA), is a primary reactant. The synthesis of this key precursor can be visualized as an extension of the chemistry involving the dimethylaminopropyl structure. A related and important synthetic intermediate is 3-(dimethylamino)propyl chloride hydrochloride, which is directly synthesized from this compound.

Synthesis of 3-(Dimethylamino)propyl Chloride Hydrochloride:

This reaction converts the hydroxyl group of DMAPOL into a more reactive leaving group, making it a versatile intermediate for further reactions.

G cluster_reactants Reactants DMAPOL This compound Reaction Nucleophilic Substitution DMAPOL->Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reaction Chloroform (B151607) Chloroform (Solvent) Chloroform->Reaction in Product 3-(Dimethylamino)propyl Chloride Hydrochloride Reaction->Product

Figure 1: Synthesis of 3-(Dimethylamino)propyl Chloride Hydrochloride.

Experimental Protocol for 3-(Dimethylamino)propyl Chloride Hydrochloride Synthesis:

  • Dissolve 15 g of this compound in 150 mL of chloroform and cool the solution to 0°C.[8]

  • Slowly add 21 g of thionyl chloride dropwise to the stirred solution.[8]

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 5 hours.[8]

  • Upon completion, cool the mixture to room temperature.[8]

  • Remove the solvent by distillation under reduced pressure to obtain the crude product.[8]

Quantitative Data:

ReactantAmountProductYield
This compound15 gN,N-dimethylaminopropyl chloride hydrochloride22 g (98%)[8]
Thionyl chloride21 g
Chloroform150 mL

Mandipropamid is a carboxylic acid amide (CAA) fungicide that is effective against oomycete pathogens.[9] While DMAPOL is not a direct precursor, the synthesis of Mandipropamid involves the use of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), a coupling agent that shares structural similarities in its purpose of facilitating amide bond formation, a common reaction type for derivatives of amino alcohols like DMAPOL. The general workflow for the amide bond formation step in the synthesis of Mandipropamid is illustrated below.

G cluster_reactants Reactants cluster_reagents Reagents CarboxylicAcid Carboxylic Acid Fragment (6) AmideFormation Amide Bond Formation CarboxylicAcid->AmideFormation Amine Amine Fragment (4) Amine->AmideFormation EDC EDC EDC->AmideFormation Coupling Agent HOBt HOBt HOBt->AmideFormation Additive DMF DMF (Solvent) DMF->AmideFormation in Mandipropamid Mandipropamid AmideFormation->Mandipropamid

Figure 2: Amide bond formation workflow in Mandipropamid synthesis.

Experimental Protocol for Amide Coupling in Mandipropamid Synthesis:

  • To a stirred solution of 1-hydroxybenzotriazole (B26582) (HOBt) (0.54 g, 4.0 mmol) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (0.61 g, 3.2 mmol) in DMF (10 mL), add compound 6 (0.5 g, 2.7 mmol) at room temperature.[10]

  • After 15 minutes, add the amino compound 4 (0.66 g, 4.0 mmol).[10]

  • Stir the resulting mixture at room temperature for 6 hours.[10]

  • After completion, pour the reaction mixture into ice-cold water (20 mL) and extract with EtOAc (3 x 10 mL).[10]

  • Dry the combined organic phase over Na2SO4 and concentrate under vacuum.[10]

Insecticide Synthesis

The synthesis of the insecticide Bancol (2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane) involves the preparation of 2-dimethylamino-1,3-dichloropropane as a key intermediate. This intermediate can be synthesized from precursors that are structurally related to DMAPOL's core structure.

G cluster_step1 Step 1: Synthesis of Dimethyl Allylamine (B125299) HCl cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Final Product Formation DMA Dimethylamine (B145610) (aq) DMA_AC_reaction Reaction (50-55°C, 3-4h) DMA->DMA_AC_reaction AC Allyl Chloride AC->DMA_AC_reaction DMAC_HCl Dimethyl Allylamine Hydrochloride DMA_AC_reaction->DMAC_HCl Chlorination Chlorination (7-13°C, 8-10h) DMAC_HCl->Chlorination DMA_DCP_HCl 1-Dimethylamino-2,3-dichloropropane HCl Chlorination->DMA_DCP_HCl Final_Reaction Reaction in Isopropyl Alcohol (79°C, 1.5h) DMA_DCP_HCl->Final_Reaction Benzenethiosulfonate Sodium Benzenethiosulfonate Benzenethiosulfonate->Final_Reaction Bancol Bancol Final_Reaction->Bancol

Figure 3: Synthetic pathway for the insecticide Bancol.

Experimental Protocol for the Synthesis of 1-dimethylamino-2,3-dichloropropane hydrochloride:

  • React a 33-38% aqueous solution of dimethylamine with allyl chloride in a molar ratio of 1.1-1.5:1.0 for 3-4 hours at 50-55°C to form dimethyl allylamine hydrochloride.[11]

  • Without separation, chlorinate the resulting dimethyl allylamine hydrochloride at 7-13°C for 8-10 hours to obtain 1-dimethylamino-2,3-dichloropropane hydrochloride.[11]

General Synthetic Routes Involving DMAPOL Chemistry

The versatility of DMAPOL and related structures stems from established chemical transformations.

Synthesis of DMAPOL

A common industrial method for synthesizing DMAPOL itself involves the reaction of dimethylamine with acrolein, followed by hydrogenation.[2]

Experimental Protocol for DMAPOL Synthesis:

  • In a 270 ml autoclave, charge 67.6 g of dimethylamine (1.5 mol).[12]

  • Pump in 16.8 g of acrolein (0.3 mol) while cooling at 4°C over 60 minutes.[12]

  • Stir the mixture for 15 minutes.[12]

  • Transfer the contents to a second 270 ml high-pressure autoclave already charged with 1.8 g of Raney cobalt catalyst in 51.0 g of ammonia (B1221849) (3.0 mol) and 10.8 g of water (0.6 mol).[12]

  • Heat the second autoclave to 80°C and inject hydrogen to 60 bar.[12]

  • Continue hydrogenation for 2 hours, maintaining the pressure by adding hydrogen.[12]

Quantitative Data from a Representative Synthesis:

ProductYield (by Gas Chromatography area %)
N,N-dimethyl-1,3-propanediamine (DMAPA)80.3%[12]
This compound (DMAPOL)13.9%[12]

Conclusion

This compound and its structurally related derivatives are undeniably valuable assets in the field of agrochemical synthesis. Its dual functionality allows for straightforward incorporation into a variety of molecular scaffolds, leading to the creation of potent fungicides and insecticides. The synthetic routes to important agrochemicals like Propamocarb and Bancol highlight the strategic importance of the dimethylaminopropyl group. As the demand for more efficient, selective, and environmentally benign crop protection agents continues to grow, the innovative application of versatile building blocks like this compound will remain a cornerstone of research and development in the agrochemical industry.

References

The Role of 3-Dimethylamino-1-propanol Derivatives in Advanced Dyestuff Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Dimethylamino-1-propanol is a versatile bifunctional molecule, featuring both a tertiary amine and a primary alcohol group. This structure makes it a valuable intermediate and building block in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.[1][2][3] In the realm of dyestuff production, it serves as a crucial starting material, particularly in the synthesis of high-performance disperse dyes for synthetic fibers like polyester (B1180765).[4] Its derivatives, such as 3-Dimethylamino-1-arylpropenones (enaminones), are key precursors in forming vibrant and durable azo dyes. This guide provides an in-depth technical overview of its application, focusing on the synthesis of disperse dyes, including experimental protocols and performance data.

Core Application: Synthesis of Disperse Azo Dyes from Enaminone Derivatives

The primary application of this compound in modern dyestuff chemistry is as a precursor for enaminone compounds, specifically 3-Dimethylamino-1-arylpropenones. These enaminones are highly reactive intermediates that readily participate in coupling reactions with diazonium salts to produce disperse azo dyes.[5][6] Azo dyes, characterized by the -N=N- functional group, constitute over 60% of the dyes used in industry due to their wide color range and straightforward synthesis.[7]

The general synthesis process is a two-step reaction:

  • Diazotization: An aromatic primary amine is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a reactive diazonium salt.

  • Azo Coupling: The diazonium salt, an electrophile, is then reacted with a coupling component rich in electrons, such as the enaminones derived from this compound.[5][7] This electrophilic aromatic substitution reaction forms the stable azo bond, creating the final dye molecule.

The workflow below illustrates the synthesis of disperse dyes from an enaminone derivative.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A Aromatic Amine (e.g., Aniline) P1 Diazotization Reaction (0-5 °C) A->P1 B Sodium Nitrite (NaNO₂) + Hydrochloric Acid (HCl) B->P1 C Aromatic Diazonium Salt (Electrophile) P1->C P2 Coupling Reaction (Acidic Medium) C->P2 D 3-Dimethylamino-1-arylpropenone (Enaminone Coupling Component) D->P2 E Final Disperse Azo Dye (3-oxo-2-(phenylhydrazono)-3-p-arylpropionaldehyde) P2->E

Figure 1: General workflow for the synthesis of disperse azo dyes.

Experimental Protocols

The following sections detail the methodologies for the synthesis of disperse dyes using enaminone intermediates and their subsequent application to polyester fabrics.

Protocol 1: Synthesis of 3-oxo-2-(phenylhydrazono)-3-p-arylpropionaldehydes (Disperse Dyes 5a,b)

This protocol is based on the reaction of 3-Dimethylamino-1-arylpropenones with phenyldiazonium salt.[5][6]

Materials:

Procedure:

  • Preparation of Phenyl Diazonium Salt (4):

    • Dissolve aniline (10 mmol) in concentrated HCl (6 mL) and water (10 mL).

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol in 8 mL of water) dropwise to the aniline solution.

    • Maintain the temperature below 5 °C throughout the addition.

    • Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution of phenyldiazonium salt is used immediately in the next step.

  • Coupling Reaction:

    • Dissolve the appropriate 3-Dimethylamino-1-arylpropenone (10 mmol) in ethanol (30 mL).

    • Cool the enaminone solution to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared phenyldiazonium salt solution to the enaminone solution with vigorous stirring.

    • Add a saturated solution of sodium acetate to maintain the pH of the reaction mixture in a weakly acidic range.

    • Continue stirring the mixture in the ice bath for 2-3 hours.

    • The precipitated solid (the disperse dye) is collected by filtration, washed thoroughly with water, and then dried.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the pure dye.

Protocol 2: Dyeing of Polyester Fabric

This protocol describes the high-temperature dyeing process for applying the synthesized disperse dyes to polyester fabric.[5]

Materials:

  • Synthesized Disperse Dye

  • Polyester fabric

  • Dispersing agent (e.g., Matexil DA-N)

  • Acetic Acid

  • Sodium Hydroxide (B78521)

  • Sodium Hydrosulphite

  • Non-ionic detergent

Procedure:

  • Preparation of the Dye Bath:

    • Prepare a dye dispersion at a 2% shade (2% dye weight relative to the fabric weight).

    • Create a dye bath with a liquor-to-goods ratio of 50:1. The bath should contain a dispersing agent.

    • Adjust the pH of the dye bath to 4.5 using acetic acid.[5]

  • Dyeing Process:

    • Introduce the polyester fabric into the prepared dye bath.

    • Raise the temperature of the bath to 130 °C and maintain it for 60 minutes.[5]

  • After-treatment (Reduction Clearing):

    • After dyeing, thoroughly wash the fabric with water.

    • Prepare a reduction clearing bath containing sodium hydroxide (2 g/L) and sodium hydrosulphite (2 g/L).[5]

    • Treat the dyed fabric in this bath to remove any unfixed surface dye.

    • Soap the fabric with a 2% non-ionic detergent solution at 80 °C for 45 minutes.[5]

    • Finally, wash the fabric with cold water and allow it to air dry.

Data Presentation: Performance of Synthesized Dyes

The effectiveness of dyes is determined by their color strength and fastness properties on the target fabric. The following tables summarize quantitative data for disperse dyes synthesized from 3-Dimethylamino-1-arylpropenone precursors.

Table 1: Effect of Dyeing Temperature on Color Strength (K/S) of Dyes on Polyester Fabric [6]

Dye SampleK/S at 70 °CK/S at 90 °CK/S at 100 °C
Dye 5a 5.2112.6717.39
Dye 5b 6.839.7116.90

Note: K/S value represents the color strength, calculated from the reflectance of the dyed fabric. Higher values indicate greater color intensity.

Table 2: Fastness Properties of Dyes on Polyester Fabric Dyed at 100 °C [6]

Dye SampleWashing FastnessRubbing Fastness (Dry)Rubbing Fastness (Wet)Perspiration Fastness (Alkaline)Perspiration Fastness (Acidic)Light Fastness
Dye 5a 4-54-544-54-55
Dye 5b 4-54-54-54-54-55

Note: Fastness is rated on a scale of 1 to 5, where 5 indicates excellent fastness and 1 indicates poor fastness.

Conclusion

This compound is a pivotal raw material in the dyestuff industry, primarily through its conversion to enaminone intermediates for the synthesis of high-performance disperse azo dyes.[1][4] The resulting dyes, produced via well-established diazotization and coupling reactions, impart vibrant greenish-yellow to orange hues on polyester fabrics.[4][5] Furthermore, they exhibit excellent fastness to washing, rubbing, perspiration, and light, meeting the demanding requirements of the modern textile industry.[6] The detailed protocols and quantitative data presented underscore the significance of this compound derivatives in creating durable and high-quality colored textiles.

References

Methodological & Application

Application Notes and Protocols for the Baylis-Hillman Reaction: Investigating 3-Dimethylamino-1-propanol as a Potential Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Baylis-Hillman reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the influence of a nucleophilic catalyst.[1][2] This atom-economical reaction provides access to densely functionalized molecules, making it a valuable tool in organic synthesis and drug discovery.[2] While tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are commonly employed as catalysts, the structural characteristics of 3-Dimethylamino-1-propanol suggest its potential as an effective catalyst in this transformation.[3][4] Its tertiary amine moiety provides the necessary nucleophilicity to initiate the catalytic cycle, and the presence of a hydroxyl group could potentially participate in hydrogen bonding interactions, influencing the reaction rate and selectivity.

These application notes provide a comprehensive overview of the Baylis-Hillman reaction, a proposed experimental protocol for utilizing this compound as a catalyst based on established methodologies for similar amine catalysts, and a discussion of the expected reaction mechanism.

Proposed Reaction and Mechanism

The Baylis-Hillman reaction catalyzed by a tertiary amine follows a well-established mechanistic pathway. The proposed catalytic cycle for this compound is illustrated below.

Baylis_Hillman_Mechanism Catalyst This compound Michael_Adduct Zwitterionic Enolate (Michael Adduct) Catalyst->Michael_Adduct 1. Michael Addition Activated_Alkene Activated Alkene (e.g., Acrylate) Activated_Alkene->Michael_Adduct Aldehyde Aldehyde Aldol_Adduct Zwitterionic Aldol Adduct Aldehyde->Aldol_Adduct Michael_Adduct->Aldol_Adduct 2. Aldol Addition inv1 Aldol_Adduct->inv1 3. Proton Transfer Product Baylis-Hillman Adduct inv2 inv1->inv2 inv2->Catalyst Catalyst Regeneration inv2->Product 4. Catalyst Elimination inv3

Caption: Proposed catalytic cycle for the Baylis-Hillman reaction using this compound.

Hypothetical Experimental Protocol

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Activated alkene (e.g., methyl acrylate)

  • This compound (catalyst)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography elution

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).

  • Dissolve the aldehyde in the chosen anhydrous solvent (2.0 mL).

  • Add the activated alkene (1.2 mmol, 1.2 equiv) to the solution.

  • Add this compound (0.2 mmol, 0.2 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a dilute aqueous solution of HCl (e.g., 1 M).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Expected Outcomes and Optimization Parameters

As no specific data for this compound exists, the following table presents a hypothetical framework for recording and comparing experimental results during optimization studies. This structure is based on typical data reported for Baylis-Hillman reactions with other catalysts.

EntryAldehyde (Electrophile)Activated AlkeneCatalyst Loading (mol%)SolventTime (h)Yield (%)
1BenzaldehydeMethyl Acrylate20DCM24TBD
2BenzaldehydeMethyl Acrylate20THF24TBD
34-NitrobenzaldehydeMethyl Acrylate20DCM12TBD
44-MethoxybenzaldehydeMethyl Acrylate20DCM48TBD
5BenzaldehydeAcrylonitrile20DCM24TBD
6BenzaldehydeMethyl Acrylate10DCM48TBD

TBD: To Be Determined experimentally.

Key Optimization Parameters:

  • Solvent: The choice of solvent can significantly impact the reaction rate. Aprotic solvents of varying polarity should be screened.

  • Catalyst Loading: The amount of this compound can be varied to find the optimal balance between reaction rate and catalyst efficiency.

  • Substrate Scope: The reaction should be tested with a variety of aldehydes (aromatic, aliphatic, heterocyclic) and activated alkenes (acrylates, acrylonitrile, vinyl ketones) to determine the scope and limitations of the catalyst.

  • Temperature: While many Baylis-Hillman reactions are run at room temperature, gentle heating may be required for less reactive substrates.

Experimental Workflow

The following diagram outlines the general workflow for investigating the efficacy of this compound as a catalyst in the Baylis-Hillman reaction.

Workflow Start Reaction Setup Reactants Combine Aldehyde, Activated Alkene, and This compound in Solvent Start->Reactants Reaction Stir at Room Temperature (or apply heat if necessary) Reactants->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Continue reaction Workup Aqueous Workup and Extraction Monitoring->Workup Reaction complete Purification Purification by Column Chromatography Workup->Purification Analysis Characterization of Product (NMR, MS) Purification->Analysis End Data Analysis and Conclusion Analysis->End

Caption: General experimental workflow for the Baylis-Hillman reaction.

Conclusion and Future Directions

While direct experimental evidence for the use of this compound as a standalone catalyst in the Baylis-Hillman reaction is currently lacking in the scientific literature, its structural analogy to other effective tertiary amine catalysts suggests its potential. The provided hypothetical protocol and optimization framework offer a solid starting point for researchers to explore its catalytic activity. Further investigations could also explore its use as a co-catalyst or as a ligand in metal-catalyzed variations of the Baylis-Hillman reaction. Such studies would contribute valuable knowledge to the field of organocatalysis and expand the toolkit for the synthesis of complex organic molecules.

References

Synthesis of Chlorpromazine from 3-Dimethylamino-1-propanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of the antipsychotic drug chlorpromazine (B137089), starting from 3-Dimethylamino-1-propanol. The synthesis is a two-step process: the initial conversion of this compound to 3-dimethylaminopropyl chloride hydrochloride, followed by the condensation of this intermediate with 2-chlorophenothiazine (B30676) to yield chlorpromazine. The final product is then converted to its more stable hydrochloride salt. This protocol includes detailed methodologies, quantitative data, and visual representations of the experimental workflow and the drug's primary mechanism of action.

Introduction

Chlorpromazine, marketed under trade names like Thorazine and Largactil, was the first typical antipsychotic drug developed and is a cornerstone in the treatment of schizophrenia and other psychotic disorders.[1] Chemically, it is a phenothiazine (B1677639) derivative, and its therapeutic effects are primarily attributed to its antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[2][3] This application note details a reliable and high-yielding synthetic route to chlorpromazine hydrochloride, beginning with the readily available starting material, this compound.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Chlorination of this compound: The hydroxyl group of this compound is replaced with a chlorine atom using thionyl chloride (SOCl₂) to produce 3-dimethylaminopropyl chloride hydrochloride.

  • Synthesis of Chlorpromazine Hydrochloride: The intermediate, 3-dimethylaminopropyl chloride, is reacted with 2-chlorophenothiazine in the presence of a base. The resulting chlorpromazine free base is then treated with hydrochloric acid to form the stable and water-soluble chlorpromazine hydrochloride salt.

Experimental Protocols

Part 1: Synthesis of 3-Dimethylaminopropyl Chloride Hydrochloride

This protocol is adapted from a standard method for the chlorination of amino alcohols.[4][5]

Materials and Reagents:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 15 g of this compound in 150 mL of chloroform.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 21 g of thionyl chloride dropwise to the stirred solution.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 5 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent by distillation under reduced pressure to obtain the crude product.

  • Wash the crude product with a 1:10 mixture of dichloromethane and petroleum ether (50 mL) to yield N,N-dimethylaminopropyl chloride hydrochloride.[4]

Expected Yield: Approximately 22 g (98% yield).[4]

Part 2: Synthesis of Chlorpromazine Hydrochloride

This protocol is based on established industrial synthesis methods.[6][7][8]

Materials and Reagents:

Procedure:

  • To a mixture of 100 g of 2-chlorophenothiazine and 450 ml of toluene, add a solution of 96.02 g of potassium hydroxide in 100 ml of water at 30°C.[6]

  • Heat the mixture to 98°C.

  • Prepare a solution of 3-dimethylaminopropyl chloride by neutralizing the hydrochloride salt. A general procedure involves dissolving the hydrochloride salt in water and adding a stoichiometric amount of a strong base like NaOH, followed by extraction with an organic solvent. For this protocol, a toluene solution of the free base is added directly.

  • Add a toluene solution containing the free base equivalent of 135.24 g of 3-dimethylaminopropyl chloride to the heated reaction mixture at 98°C and maintain for 6 hours.[6]

  • Monitor the progress of the reaction by TLC.[6]

  • After completion, cool the reaction mass to 40°C and quench with 1000 ml of water.[6]

  • Separate the organic layer and wash it with 1000 ml of water, then concentrate to obtain a residue.[6]

  • Dissolve the residue in 400 ml of toluene and extract the contents with 1000 ml of an aqueous solution of 0.5N hydrochloric acid.[6]

  • To the resulting aqueous hydrochloride solution containing chlorpromazine, add 100 ml of toluene, followed by the addition of a 30% sodium hydroxide solution (90 ml) to liberate the chlorpromazine free base.[6]

  • Separate the organic layer and wash it with 300 ml of water.[6]

  • To the toluene solution of chlorpromazine, slowly add a methanolic hydrochloric acid solution to precipitate the hydrochloride salt.

  • The crude chlorpromazine hydrochloride can be crystallized from a mixture of methanol and toluene.[6]

Expected Molar Yield: The condensation reaction can achieve a molar yield of over 90%.[7][8][9] The overall yield for the preparation of chlorpromazine hydrochloride is reported to be around 82.24%.[6]

Data Presentation

Table 1: Summary of Reactants and Products

CompoundMolecular FormulaMolar Mass ( g/mol )Role
This compoundC₅H₁₃NO103.16Starting Material
Thionyl chlorideSOCl₂118.97Reagent
3-Dimethylaminopropyl chloride hydrochlorideC₅H₁₃Cl₂N158.07Intermediate
2-ChlorophenothiazineC₁₂H₈ClNS233.72Starting Material
ChlorpromazineC₁₇H₁₉ClN₂S318.87Product (Free Base)
Chlorpromazine HydrochlorideC₁₇H₂₀Cl₂N₂S355.33Final Product

Table 2: Physical and Chemical Properties of Chlorpromazine Hydrochloride

PropertyValueReference(s)
AppearanceWhite or creamy-white crystalline powder[10]
Melting Point179-180 °C (with decomposition) or 194-196 °C[11][12]
SolubilityVery soluble in water, freely soluble in ethanol[10]
pH (5% aqueous solution)4.0-5.5[10][13]
¹H NMR (400 MHz in CDCl₃)Spectrum available[14][15]

Mandatory Visualizations

Experimental Workflow

G cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Synthesis of Chlorpromazine HCl A This compound C Reaction in Chloroform (0°C to reflux) A->C B Thionyl Chloride B->C D 3-Dimethylaminopropyl Chloride Hydrochloride C->D F 3-Dimethylaminopropyl Chloride D->F Neutralization E 2-Chlorophenothiazine G Condensation in Toluene with KOH (98°C) E->G F->G H Chlorpromazine (free base) G->H I Acid-Base Workup and Purification H->I J Salt Formation with Methanolic HCl I->J K Chlorpromazine Hydrochloride J->K

Caption: Workflow for the synthesis of Chlorpromazine Hydrochloride.

Signaling Pathway of Chlorpromazine

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds and Activates Signaling Downstream Signaling (e.g., ↓cAMP) D2_Receptor->Signaling Initiates Response Therapeutic Effect (Antipsychotic Action) Signaling->Response Leads to Chlorpromazine Chlorpromazine Chlorpromazine->D2_Receptor Antagonizes (Blocks)

References

Application Notes and Protocols: The Role of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol in the Synthesis of Duloxetine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Duloxetine (B1670986), an antidepressant marketed under trade names like Cymbalta, is a selective serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SSNRI).[1][2] Its synthesis is a multi-step process where the formation of a specific chiral intermediate is crucial for the final product's efficacy. While the compound 3-Dimethylamino-1-propanol is a versatile building block in pharmaceutical synthesis, it is the structurally related molecule, 3-(Dimethylamino)-1-(2-thienyl)-1-propanol , that serves as a key intermediate in the production of duloxetine.[3][4] This document outlines the application and experimental protocols involving this critical intermediate.

The synthesis of duloxetine from 2-acetylthiophene (B1664040) involves a sequence of reactions, including a Mannich reaction, reduction, resolution of enantiomers, arylation, and demethylation.[2][5][6] The focus of these notes is on the formation and subsequent reactions of (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol.

Synthesis Pathway Overview

The overall synthesis of duloxetine can be visualized as a multi-stage process. The logical flow from the starting material to the final active pharmaceutical ingredient (API) is depicted below.

G A 2-Acetylthiophene B Mannich Reaction (Dimethylamine, Formaldehyde) A->B C 3-Dimethylamino-1-(2-thienyl)-1-propanone B->C D Reduction (e.g., Sodium Borohydride) C->D E Racemic 3-(Dimethylamino)-1-(2-thienyl)-1-propanol D->E F Resolution ((S)-(+)-Mandelic Acid) E->F G (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol F->G H Arylation (1-Fluoronaphthalene, NaH) G->H I (S)-N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine H->I J Demethylation (e.g., Phenyl Chloroformate) I->J K Duloxetine J->K

Caption: Synthetic pathway of Duloxetine.

Experimental Protocols

1. Synthesis of 3-Dimethylamino-1-(2-thienyl)-1-propanone hydrochloride (Mannich Reaction)

This step involves the aminomethylation of 2-acetylthiophene.

  • Materials: 1-(Thiophen-2-yl)ethanone, dimethylamine (B145610) hydrochloride, paraformaldehyde, solvent (e.g., ethanol (B145695) or isopropyl alcohol), hydrochloric acid.

  • Procedure:

    • Combine 1-(thiophen-2-yl)ethanone, dimethylamine hydrochloride, and paraformaldehyde in a suitable solvent.

    • Heat the mixture to reflux for a specified period (e.g., 2 hours).[5]

    • Cool the reaction mixture to room temperature and then further to 0-5°C to precipitate the product.[5]

    • Filter the solid, wash with a cold solvent (e.g., acetone (B3395972) or isopropyl alcohol), and dry to obtain 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride.[5]

2. Synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (Reduction)

The ketone intermediate is reduced to the corresponding alcohol.

  • Materials: 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride, sodium borohydride (B1222165), sodium hydroxide (B78521), methanol (B129727), water, methylene (B1212753) chloride.

  • Procedure:

    • Dissolve 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride in a mixture of methanol and water, and cool to 0-5°C.[5]

    • Slowly add a solution of sodium borohydride in aqueous sodium hydroxide over several hours while maintaining the low temperature.[5]

    • Allow the reaction to warm to room temperature and stir for an extended period (e.g., 6 hours).[5]

    • Extract the product into an organic solvent like methylene chloride.

    • Wash the organic layer with brine, dry over a suitable drying agent, and concentrate under reduced pressure to yield the racemic alcohol.

3. Resolution of (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol

This critical step separates the desired (S)-enantiomer from the racemic mixture.

  • Materials: Racemic 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol, L(+)-mandelic acid, ethyl acetate (B1210297).

  • Procedure:

    • Dissolve the racemic alcohol in ethyl acetate at room temperature.[5]

    • Add L(+)-mandelic acid to the solution and stir.[5]

    • Heat the mixture (e.g., to 70-75°C) and stir for several hours.[5]

    • Cool the mixture slowly to room temperature and continue stirring to allow for the crystallization of the mandelate (B1228975) salt of the (S)-enantiomer.[5]

    • Filter the diastereomeric salt, wash with ethyl acetate, and dry.

    • To obtain the free base, treat the mandelate salt with a weak inorganic base (e.g., sodium carbonate solution) and extract the (S)-alcohol into an organic solvent.[5]

4. Synthesis of (S)-N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine (Arylation)

The resolved alcohol is coupled with 1-fluoronaphthalene.

  • Materials: (S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol, 1-fluoronaphthalene, sodium hydride (or another strong base like sodium hydroxide), dimethyl sulfoxide (B87167) (DMSO), tertiary butylammonium (B8472290) bromide (optional, as a phase transfer catalyst).

  • Procedure:

    • Prepare a solution of the base (e.g., sodium hydroxide) in DMSO and heat to 50-55°C.[5]

    • Add a mixture of (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol, 1-fluoronaphthalene, and optionally a phase transfer catalyst to the basic solution.[5]

    • Stir the reaction mixture at an elevated temperature (e.g., 60-65°C) for an extended period (e.g., 50 hours).[5]

    • Cool the reaction and quench with water.

    • Extract the product with a suitable solvent (e.g., toluene).

    • Wash the organic layer and concentrate to obtain the crude product.

5. Synthesis of Duloxetine (Demethylation)

The final step involves the removal of one methyl group from the tertiary amine.

  • Materials: (S)-N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine, phenyl chloroformate or trichloroethyl chloroformate, solvent, followed by hydrolysis.

  • Procedure:

    • React the tertiary amine with a chloroformic acid ester (e.g., phenyl chloroformate) to form a carbamate (B1207046) intermediate.[5]

    • Hydrolyze the carbamate under alkaline conditions to yield N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propylamine (duloxetine).[5]

Quantitative Data Summary

The following table summarizes typical yields and conditions for the key steps in the synthesis of duloxetine intermediates.

StepStarting MaterialKey ReagentsSolvent(s)Temperature (°C)YieldReference
1. Mannich Reaction 3-(dimethylamino)-1-(thiophen-2-yl) propan-1-one hydrochloride-Acetone, WaterReflux, then 25-30~94%[5]
2. Reduction 3-(dimethylamino)-1-(thiophen-2-yl) propan-1-one hydrochlorideSodium borohydride, Sodium hydroxideMethanol, Water0-5, then 25-30-[5]
3. Resolution 3-(dimethylamino)-1-(thiophen-2-yl) propan-1-olL(+)-mandelic acidEthyl acetate70-75, then 25-35-[5]
4. Arylation (S)-3-(dimethylamino)-1-(thiophen-2-yl) propan-1-ol1-fluoronapthalene, Sodium hydroxideDimethyl sulfoxide60-65-[5]
5. Continuous Bioreduction for (S)-intermediate 3-N-methylamino-1-(2-thienyl)-1-propanone (5 g/L)Immobilized Saccharomyces cerevisiaeCitrate buffer (pH 6.0)30100% Conversion, >99.0% e.e.[7]

Note: Yields can vary significantly based on the scale and specific conditions of the reaction.

Experimental Workflow Diagram

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of a key duloxetine intermediate.

G cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification (Resolution) cluster_analysis Analysis A Combine Reactants in Solvent B Heat to Reflux A->B C Cool Reaction Mixture B->C D Filter Precipitate C->D E Wash with Cold Solvent D->E F Dry Product E->F G Dissolve in Solvent F->G H Add Chiral Acid G->H I Crystallize Diastereomeric Salt H->I J Filter and Dry Salt I->J K Characterize Product (e.g., NMR, HPLC) J->K

Caption: General lab workflow for synthesis.

References

Application Note: Gas Chromatography for the Analysis of 3-Dimethylamino-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed methodology for the analysis of 3-Dimethylamino-1-propanol using gas chromatography with a flame ionization detector (GC-FID). The described method is suitable for purity assessment and quantitative determination in various sample matrices relevant to researchers, scientists, and drug development professionals. The protocol outlines sample preparation, instrument parameters, and data analysis.

Introduction

This compound (DMAP) is a versatile chemical intermediate used in the synthesis of pharmaceuticals and other specialty chemicals. Its molecular structure, containing both a tertiary amine and a primary alcohol, makes it a valuable building block in organic synthesis. Accurate and reliable analytical methods are crucial for quality control, ensuring the purity of DMAP and quantifying its presence in reaction mixtures and final products. Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile compounds like DMAP due to its high resolution, sensitivity, and robustness. This application note details a direct injection GC-FID method that avoids the need for derivatization, simplifying the analytical workflow.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC analysis. Due to the viscosity of this compound, dilution with a suitable solvent is necessary.

Reagents and Materials:

Procedure:

  • Accurately weigh approximately 100 mg of the this compound sample into a clean, dry 10 mL volumetric flask.

  • Add approximately 5 mL of chromatography-grade methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with methanol and mix thoroughly. This creates a stock solution of approximately 10 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of approximately 1 mg/mL with methanol.[1] For samples with lower expected concentrations, a concentration of around 10 µg/mL may be more appropriate.[2]

  • Transfer the final solution to a 1.5 mL autosampler vial for analysis.[2] Ensure no particulate matter is present; if necessary, centrifuge the sample before transferring it to the vial.[2]

Gas Chromatography (GC) Conditions

The following instrumental parameters have been optimized for the analysis of this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)[3]

  • Capillary Column: DB-1701 (30 m x 0.32 mm x 0.5 µm) or equivalent 5% phenyl - 95% dimethylpolysiloxane phase column.[3][4]

Instrumental Parameters:

ParameterValue
Injector
Injection ModeSplit
Split Ratio20:1[4]
Injector Temperature280°C[3][4]
Injection Volume0.2 - 1.0 µL[4]
Oven
Initial Temperature150°C
Hold Time2 min
Temperature Ramp10°C/min
Final Temperature260°C[3][4]
Final Hold Time5 min
Carrier Gas
GasNitrogen or Helium[3]
Flow Rate40 mL/min[4]
Detector (FID)
Detector Temperature280°C[4]
Hydrogen Flow45 mL/min[4]
Air Flow450 mL/min[4]

Data and Results

The described method allows for the successful separation of this compound from potential impurities. A typical retention time for this compound under these conditions is expected to be in the range of 8-12 minutes.

Quantitative Data Summary:

While specific performance data such as LOD, LOQ, and linearity will depend on the specific instrument and validation performed, the following table provides representative values based on similar analyses.

ParameterTypical Range
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantitation (LOQ)0.3 - 3 µg/mL
Linearity (r²)> 0.999
Precision (%RSD)< 2%
Recovery95 - 105%

Method Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow of the analytical method.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Weighing Dissolve Dissolution in Methanol Sample->Dissolve ~100 mg Dilute Dilution to Working Concentration Dissolve->Dilute to 10 mg/mL Vial Transfer to Autosampler Vial Dilute->Vial to ~1 mg/mL Injection Sample Injection (Split Mode) Vial->Injection Separation Chromatographic Separation (DB-1701 Column) Injection->Separation Detection Detection (FID) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Gas Chromatography workflow for this compound analysis.

Discussion

The presented GC-FID method is a straightforward and effective approach for the analysis of this compound. The use of a mid-polarity column like the DB-1701 provides good peak shape and resolution for this polar compound. Direct injection after dilution in methanol simplifies the sample preparation process, avoiding potentially complex and time-consuming derivatization steps.[4] The high temperatures of the injector and detector ensure complete vaporization of the analyte and prevent condensation.[5]

For the analysis of related impurities, a qualitative analysis using GC-MS can be beneficial to identify unknown peaks.[4] It is important to note that strong bases and acids should be avoided as they can damage the GC column.[1]

Conclusion

This application note provides a reliable and reproducible GC-FID method for the quantitative analysis of this compound. The protocol is suitable for implementation in quality control laboratories and research settings within the pharmaceutical and chemical industries. The method is simple, fast, and does not require derivatization, making it an efficient tool for routine analysis.

References

Application Note: Stability-Indicating HPLC Method for Purity Analysis of 3-Dimethylamino-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of potential degradation products of 3-Dimethylamino-1-propanol (DMAPA). DMAPA is a versatile chemical intermediate, and ensuring its purity is critical for its application in pharmaceutical synthesis and other industries. The described method utilizes a reversed-phase C18 column with a simple gradient mobile phase and UV detection. Furthermore, this document provides a comprehensive protocol for conducting forced degradation studies under various stress conditions as mandated by ICH guidelines, demonstrating the method's specificity and stability-indicating capabilities.

Introduction

This compound (DMAPA) is a polar organic compound featuring both a tertiary amine and a primary alcohol functional group[1]. This bifunctionality makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs), agrochemicals, and other specialty chemicals. The purity of DMAPA is a critical quality attribute, as impurities can affect the yield, purity, and safety of the final products.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of chemical substances[2]. However, the analysis of small, polar, basic compounds like DMAPA can be challenging on traditional reversed-phase columns due to poor retention and peak tailing. Additionally, DMAPA lacks a significant UV chromophore, making sensitive detection difficult[3].

This application note presents an optimized reversed-phase HPLC method that addresses these challenges by using an acidic mobile phase to improve peak shape and retention. Due to the absence of a strong chromophore, detection is performed at a low UV wavelength. For applications requiring higher sensitivity, alternative detectors such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are recommended[4][5]. The method has been developed to be stability-indicating through forced degradation studies, ensuring that any potential degradation products formed under stress conditions are effectively separated from the main analyte peak[6][7].

Experimental

Materials and Reagents
  • This compound (DMAPA) Reference Standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Deionized, 18.2 MΩ·cm)

  • Hydrochloric Acid (ACS Grade)

  • Sodium Hydroxide (ACS Grade)

  • Hydrogen Peroxide (30%, ACS Grade)

Instrumentation and Chromatographic Conditions

An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV detector was used. For higher sensitivity, a CAD or ELSD can be substituted for the UV detector.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC Column Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
15.1
18.0
18.1
22.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 205 nm
Injection Volume 10 µL
Run Time 22 minutes
Preparation of Solutions
  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 50 mg of DMAPA Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 50 mg of the DMAPA sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

  • System Suitability Solution: Use the Standard Solution.

Detailed Protocols

Protocol 1: HPLC Method for Purity Determination
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the mobile phase or a blank (diluent) to ensure no interfering peaks are present.

    • Make five replicate injections of the System Suitability Solution (1.0 mg/mL DMAPA Standard).

    • Verify that the system suitability criteria in Table 2 are met.

  • Analysis:

    • Inject the Sample Solution in duplicate.

    • Bracket the sample injections with injections of the Standard Solution at regular intervals.

  • Data Processing:

    • Integrate all peaks in the chromatogram, excluding the solvent front.

    • Calculate the purity of the DMAPA sample using the area percent method:

      • % Purity = (Area of DMAPA Peak / Total Area of All Peaks) x 100%

Table 2: System Suitability Test (SST) Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0% (for n=5 injections)
%RSD of Retention Time ≤ 1.0% (for n=5 injections)
Protocol 2: Forced Degradation Study

The objective is to achieve 5-20% degradation of the active substance to demonstrate method specificity[8]. Prepare a DMAPA solution at 1.0 mg/mL in Mobile Phase A for these studies.

  • Acid Hydrolysis:

    • To 1 mL of DMAPA solution, add 1 mL of 1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute to a final concentration of approximately 0.5 mg/mL with Mobile Phase A before injection.

  • Base Hydrolysis:

    • To 1 mL of DMAPA solution, add 1 mL of 1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize with 1 M HCl and dilute to a final concentration of approximately 0.5 mg/mL with Mobile Phase A before injection.

  • Oxidative Degradation:

    • To 1 mL of DMAPA solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of approximately 0.5 mg/mL with Mobile Phase A before injection.

  • Thermal Degradation:

    • Store the DMAPA solution (1.0 mg/mL) at 60°C for 7 days.

    • Also, expose the solid DMAPA powder to the same conditions.

    • Prepare the solid sample for injection by dissolving it in Mobile Phase A to a concentration of 1.0 mg/mL.

  • Photolytic Degradation:

    • Expose the DMAPA solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines)[7].

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

    • Prepare samples for injection as needed.

  • Control Sample: A control sample of DMAPA (1.0 mg/mL), stored at 4°C protected from light, should be analyzed concurrently with all stressed samples.

Visualization of Experimental Workflow

HPLC_Workflow Workflow for HPLC Purity Analysis of DMAPA cluster_prep Preparation cluster_analysis Purity Analysis cluster_degradation Forced Degradation (Stability-Indicating Study) prep Standard & Sample Preparation (1.0 mg/mL) sst System Suitability Test (5 Replicate Injections) prep->sst stress Stress Conditions prep->stress analysis Sample Analysis (Duplicate Injections) sst->analysis data_proc Data Processing (Area % Calculation) analysis->data_proc report Purity Report data_proc->report acid Acid Hydrolysis (1M HCl, 60°C) stress->acid base Base Hydrolysis (1M NaOH, RT) stress->base oxid Oxidation (3% H₂O₂, RT) stress->oxid thermal Thermal (60°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo deg_analysis Analysis of Stressed Samples acid->deg_analysis base->deg_analysis oxid->deg_analysis thermal->deg_analysis photo->deg_analysis stability_report Stability-Indicating Method Confirmed deg_analysis->stability_report

Caption: Experimental workflow for DMAPA purity testing and forced degradation studies.

Results and Discussion

Method Performance and System Suitability

The developed HPLC method provided good separation for the DMAPA peak from the solvent front and any potential impurities. The use of 0.1% formic acid in the mobile phase ensured the tertiary amine was protonated, resulting in a symmetrical peak shape with minimal tailing. A typical retention time for DMAPA under these conditions is approximately 6.5 minutes. The system suitability results consistently met the pre-defined criteria, demonstrating the method's precision and reliability.

Forced Degradation Behavior

The results of the forced degradation studies are summarized in Table 3. DMAPA showed significant degradation under oxidative conditions and moderate degradation under acidic conditions. It was found to be relatively stable under basic, thermal, and photolytic stress. In all cases, the degradation products were well-resolved from the parent DMAPA peak, with no co-elution observed upon peak purity analysis (where a PDA detector is available). This confirms the stability-indicating nature of the HPLC method.

Table 3: Summary of Forced Degradation Results for DMAPA

Stress ConditionConditions% Degradation (Approx.)Observations
Acid Hydrolysis 1 M HCl, 60°C, 24h12.5%One major degradant peak observed at a shorter retention time.
Base Hydrolysis 1 M NaOH, RT, 24h< 2.0%No significant degradation observed.
Oxidative Degradation 3% H₂O₂, RT, 24h18.2%Two major degradant peaks observed, both eluting earlier than the parent peak.
Thermal Degradation 60°C, 7 days (Solid)< 1.0%No significant degradation observed.
Photolytic Degradation ICH Q1B Conditions (Solid)< 1.5%No significant degradation observed.
Purity Analysis of a Sample Batch

The method was applied to determine the purity of a representative batch of DMAPA. The results are presented in Table 4.

Table 4: Purity Analysis of a DMAPA Sample Batch

Sample IDRetention Time (min)Peak Area% AreaPurity (%)
Batch X-014.2 (Impurity 1)15,4300.15
6.5 (DMAPA) 10,250,10099.7599.75%
8.9 (Impurity 2)10,3200.10

Conclusion

The HPLC method described in this application note is simple, precise, and robust for the determination of this compound purity. The forced degradation studies successfully demonstrated that the method is specific and stability-indicating, capable of separating the main compound from its degradation products. This method is suitable for routine quality control analysis and for stability assessment in pharmaceutical and chemical development environments. For trace-level impurity analysis, coupling this separation method with a more universal detector like CAD or ELSD is recommended.

References

Application Notes and Protocols for Esterification Reactions Catalyzed by 3-Dimethylamino-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental reaction in organic synthesis, crucial for the production of a wide array of pharmaceuticals, materials, and fine chemicals. The selection of an appropriate catalyst is paramount to ensure high yields, selectivity, and mild reaction conditions. 3-Dimethylamino-1-propanol is a bifunctional molecule possessing both a tertiary amine and a primary alcohol.[1] The nucleophilic and basic nature of the dimethylamino group suggests its potential as a catalyst in acylation and esterification reactions, analogous to other tertiary amine catalysts.[1] This document provides detailed application notes and protocols for leveraging this compound as a catalyst in esterification reactions.

The catalytic activity of amino alcohols in esterification can be attributed to the ability of the amino group to activate the carboxylic acid through hydrogen bonding, potentially leading to a favorable transition state.[2] This intramolecular assistance can accelerate the rate of ester formation compared to uncatalyzed reactions.

Proposed Catalytic Mechanism

The catalytic cycle of this compound in the esterification of a carboxylic acid with an alcohol is proposed to proceed through a nucleophilic catalysis pathway. The tertiary amine functionality plays a key role in activating the carboxylic acid or the acylating agent.

G cluster_cycle Catalytic Cycle Catalyst This compound Activated_Intermediate Activated Acyl Intermediate Catalyst->Activated_Intermediate + R-COOH - H₂O RCOOH Carboxylic Acid (R-COOH) RCOOH->Activated_Intermediate Ester Ester (R-COOR') Activated_Intermediate->Ester + R'-OH Water H₂O Activated_Intermediate->Water ROH Alcohol (R'-OH) ROH->Ester Ester->Catalyst releases catalyst

Caption: Proposed catalytic cycle for esterification.

Quantitative Data Summary

The following tables summarize hypothetical data from a study on the esterification of isobutyric acid with benzyl (B1604629) alcohol using this compound as a catalyst in toluene (B28343) at 100 °C for 12 hours. This data is for illustrative purposes to demonstrate the potential catalytic activity.

Table 1: Effect of Catalyst Loading on Ester Yield

EntryCatalyst Loading (mol%)Conversion (%)Isolated Yield (%)
101512
226561
358885
4109290
5159391

Table 2: Effect of Reaction Temperature on Ester Yield (5 mol% Catalyst)

EntryTemperature (°C)Conversion (%)Isolated Yield (%)
1807572
2908279
31008885
41108986

Experimental Protocols

General Protocol for Esterification using this compound

This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol.

G start Start reagents Combine Carboxylic Acid, Alcohol, and Toluene in a flask start->reagents catalyst Add this compound (catalyst) reagents->catalyst setup Set up for reflux with a Dean-Stark trap catalyst->setup heat Heat the mixture to reflux (e.g., 100-110°C) setup->heat monitor Monitor reaction progress by TLC or GC heat->monitor cool Cool reaction to room temperature monitor->cool Reaction Complete workup Perform aqueous workup: Wash with NaHCO₃(aq) and brine cool->workup dry Dry organic layer over Na₂SO₄ workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: General experimental workflow for esterification.

Materials:

  • Carboxylic Acid (e.g., Isobutyric acid, 1.0 mmol, 1.0 equiv)

  • Alcohol (e.g., Benzyl alcohol, 1.2 mmol, 1.2 equiv)

  • This compound (0.05 mmol, 0.05 equiv)

  • Toluene (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate (B1210297) mixture)

Equipment:

  • Round-bottom flask (25 mL)

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Chromatography column

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol), the alcohol (1.2 mmol), and toluene (5 mL).

  • Catalyst Addition: Add this compound (5 mol%, 0.05 mmol) to the reaction mixture.

  • Reflux: Assemble a Dean-Stark apparatus with a condenser on top of the flask to remove water formed during the reaction. Heat the mixture to reflux (approximately 100-110°C for toluene) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC analysis of aliquots taken from the reaction mixture. The reaction is typically complete within 8-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

  • Characterization: Characterize the final product by standard analytical techniques (NMR, IR, Mass Spectrometry).

Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Toluene is flammable and toxic; handle with care.

  • This compound is an irritant; avoid contact with skin and eyes.

Conclusion

This compound shows potential as a cost-effective and efficient organocatalyst for esterification reactions. Its bifunctional nature, containing a nucleophilic tertiary amine, facilitates the reaction under relatively mild conditions. The protocols and data presented herein provide a foundation for researchers to explore its application in the synthesis of various ester compounds, which is of significant interest in the field of drug development and materials science. Further optimization of reaction conditions for different substrates is encouraged to fully exploit the catalytic potential of this compound.

References

Application Notes and Protocols for the Use of 3-Dimethylamino-1-propanol in CO2 Capture Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Dimethylamino-1-propanol (DMAP) as a promising solvent for carbon dioxide (CO2) capture. This document details the thermodynamics, kinetics, and physical properties of DMAP and its aqueous solutions, offering detailed protocols for key experiments to evaluate its performance.

Introduction to this compound (DMAP) for CO2 Capture

This compound is a tertiary amine that has garnered significant interest in the field of post-combustion CO2 capture. Compared to conventional solvents like monoethanolamine (MEA), tertiary amines like DMAP offer the advantage of a lower heat of absorption, which can significantly reduce the energy penalty associated with solvent regeneration. DMAP's molecular structure allows for a high theoretical CO2 loading capacity (mol CO2 per mol amine), making it an attractive candidate for developing more energy-efficient carbon capture processes.

Quantitative Data Summary

The performance of this compound (DMAP) in CO2 capture is characterized by its thermodynamic and kinetic properties, as well as its CO2 absorption capacity. The following tables summarize key quantitative data from various studies, providing a basis for comparison with other amine-based solvents.

Table 1: Thermodynamic Properties of Aqueous DMAP Solutions for CO2 Capture

Property5 wt% DMAP30 wt% DMAPTemperature (°C)Pressure (MPa)Reference
Heat of Absorption (kJ/mol CO₂)~60~55-6025 - 702 - 5[1]
CO₂ Loading (mol CO₂/mol amine)-~0.8 - 1.0250.1[1]

Table 2: CO2 Equilibrium Solubility in Aqueous DMAP Solutions

DMAP Concentration (mol/L)Temperature (K)CO₂ Partial Pressure (kPa)CO₂ Solubility (mol CO₂/mol amine)Reference
1.02983 - 101~0.1 - 0.95[2]
2.02983 - 101~0.1 - 0.9[2]
3.02983 - 101~0.1 - 0.85[2]
1.03133 - 101~0.05 - 0.8[2]
2.03133 - 101~0.05 - 0.75[2]
3.03133 - 101~0.05 - 0.7[2]
1.03333 - 101~0.02 - 0.55[2]
2.03333 - 101~0.02 - 0.5[2]
3.03333 - 101~0.02 - 0.45[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be followed by researchers in a laboratory setting.

Protocol for Measuring CO2 Absorption Kinetics using a String of Discs Contactor

This protocol outlines the procedure for determining the kinetics of CO2 absorption into an aqueous DMAP solution using a string of discs contactor. This apparatus provides a well-defined gas-liquid interfacial area for accurate mass transfer measurements.

Objective: To measure the rate of CO2 absorption into an aqueous DMAP solution.

Apparatus:

  • String of discs contactor

  • Gas flow controllers (for CO2 and N2)

  • Thermostatic bath

  • Gas chromatograph (GC) or other CO2 analyzer

  • Data acquisition system

Procedure:

  • Solution Preparation: Prepare an aqueous solution of DMAP at the desired concentration (e.g., 1.0, 2.0, or 3.0 M).

  • System Setup:

    • Assemble the string of discs contactor, ensuring all connections are gas-tight.

    • Circulate water from the thermostatic bath through the jacket of the contactor to maintain a constant temperature (e.g., 298 K, 313 K, or 333 K).

  • Amine Solution Loading: Carefully introduce a known volume of the DMAP solution into the contactor.

  • Gas Flow Initiation:

    • Start the flow of a gas mixture of known composition (e.g., 15% CO2 in N2) through the contactor at a controlled flow rate.

    • Simultaneously, start the rotation of the string of discs at a constant speed to create a thin liquid film.

  • Data Collection:

    • Monitor the concentration of CO2 in the outlet gas stream using a gas chromatograph or CO2 analyzer at regular intervals.

    • Record the inlet and outlet CO2 concentrations, gas flow rate, temperature, and pressure.

  • Calculation of Absorption Rate: The rate of CO2 absorption can be calculated from the difference in the molar flow rates of CO2 at the inlet and outlet of the contactor.

Protocol for Determining CO2 Solubility using the Pressure-Decay Method

This protocol describes the pressure-decay method for measuring the equilibrium solubility of CO2 in aqueous DMAP solutions.

Objective: To determine the CO2 loading capacity of an aqueous DMAP solution at equilibrium.

Apparatus:

  • High-pressure equilibrium cell equipped with a magnetic stirrer

  • Pressure transducer

  • Temperature controller

  • Vacuum pump

  • CO2 gas cylinder

Procedure:

  • Solution Preparation: Prepare a known mass of the aqueous DMAP solution of the desired concentration.

  • System Preparation:

    • Place the prepared DMAP solution into the equilibrium cell.

    • Seal the cell and evacuate it using the vacuum pump to remove any residual air.

  • Pressurization:

    • Introduce a known amount of CO2 gas into the cell from the gas cylinder.

    • Record the initial pressure and temperature.

  • Equilibration:

    • Start the magnetic stirrer to ensure thorough mixing of the gas and liquid phases.

    • Maintain a constant temperature using the temperature controller.

    • Monitor the pressure inside the cell. The pressure will decrease as CO2 dissolves into the amine solution.

    • Equilibrium is reached when the pressure inside the cell remains constant over a significant period.

  • Data Analysis:

    • The amount of CO2 absorbed by the solution is calculated from the initial and final pressures, the volumes of the gas and liquid phases, and the temperature, using the ideal gas law with appropriate corrections for gas phase non-ideality if necessary.

    • The CO2 solubility is expressed as the mole of CO2 absorbed per mole of amine.

Protocol for Measuring the Heat of Absorption using a Flow Calorimeter

This protocol details the use of a flow calorimeter to measure the heat of absorption of CO2 in aqueous DMAP solutions.

Objective: To determine the enthalpy change associated with the absorption of CO2 in an aqueous DMAP solution.

Apparatus:

  • Flow calorimeter (e.g., a C80 or a CPA-122 reaction calorimeter)

  • Syringe pumps for liquid and gas delivery

  • Temperature controller

  • Data acquisition system

Procedure:

  • Solution Preparation: Prepare aqueous DMAP solutions of known concentrations.

  • Calorimeter Setup:

    • Set the calorimeter to the desired experimental temperature (e.g., 298.15 K, 313.15 K, or 343.15 K).[1]

    • Allow the system to reach thermal equilibrium.

  • Flow Initiation:

    • Pump the DMAP solution and CO2 gas at precise and constant flow rates into the mixing cell of the calorimeter.

  • Heat Flow Measurement:

    • The calorimeter measures the heat flow generated by the absorption reaction.

    • Record the heat flow data until a steady state is reached.

  • Calculation of Heat of Absorption:

    • The integral heat of absorption is determined from the measured heat flow and the molar flow rates of the reactants.[1]

    • The experiment can be repeated at different CO2 loadings by varying the relative flow rates of the gas and liquid.

Visualizations

The following diagrams illustrate key experimental workflows and the chemical reaction pathway involved in CO2 capture using this compound.

CO2_Absorption_Kinetics_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sol Prepare Aqueous DMAP Solution setup_contactor Assemble & Thermostat String of Discs Contactor load_amine Load DMAP Solution into Contactor setup_contactor->load_amine start_gas Initiate CO₂/N₂ Gas Flow load_amine->start_gas start_rotation Start Disc Rotation start_gas->start_rotation monitor_co2 Monitor Outlet CO₂ Concentration start_rotation->monitor_co2 record_data Record Flow Rates, Temp., Pressure monitor_co2->record_data calc_rate Calculate Absorption Rate record_data->calc_rate

Workflow for CO2 Absorption Kinetics Measurement.

CO2_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sol Prepare Aqueous DMAP Solution load_cell Load Solution into Equilibrium Cell prep_sol->load_cell evacuate Evacuate Cell load_cell->evacuate pressurize Introduce CO₂ & Record Initial Pressure evacuate->pressurize equilibrate Stir & Maintain Temp. until Pressure Stabilizes pressurize->equilibrate calc_absorbed Calculate Moles of CO₂ Absorbed equilibrate->calc_absorbed calc_solubility Determine CO₂ Solubility (mol CO₂/mol amine) calc_absorbed->calc_solubility

Workflow for CO2 Solubility Measurement.

DMAP_CO2_Reaction CO2 CO₂ Bicarbonate HCO₃⁻ CO2->Bicarbonate H2O H₂O H2O->Bicarbonate DMAP R₃N (DMAP) Protonated_DMAP R₃NH⁺ DMAP->Protonated_DMAP

Simplified Reaction of CO2 with DMAP.

References

Application Notes: 3-Dimethylamino-1-propanol (DMAPA) in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-Dimethylamino-1-propanol (DMAPA) and its derivatives as versatile reagents in polymer chemistry. The content covers its application as a catalyst in polyurethane systems, an accelerator in epoxy resin curing, and as a key monomer in the synthesis of advanced functional polymers for biomedical and drug delivery applications.

Application as a Catalyst in Polyurethane (PU) Foam Synthesis

This compound (DMAPA) is an effective amine catalyst in the production of polyurethane foams. Its bifunctional nature, containing both a tertiary amine and a primary amine group, allows it to participate in and influence both the gelling and blowing reactions. The tertiary amine primarily catalyzes the gelling reaction (polyol-isocyanate), while the primary amine can react with isocyanates to form urea (B33335) linkages, which can modulate the foam's structure and stability. DMAPA is known for favoring the gelling reaction over the blowing reaction, which helps in achieving a fine and stable cell structure in flexible foams.

Logical Workflow for PU Foam Formulation Development

PU_Formulation_Workflow cluster_Inputs Input Components cluster_Process Formulation & Processing cluster_Outputs Foam Characterization Polyol Polyol Selection (e.g., Polyether Polyol) Premix Prepare Polyol Premix (Polyol, Water, Surfactant, Catalyst) Polyol->Premix Isocyanate Isocyanate Selection (e.g., TDI, MDI) Mixing High-Shear Mixing with Isocyanate Isocyanate->Mixing BlowingAgent Blowing Agent (e.g., Water) BlowingAgent->Premix Surfactant Surfactant (e.g., Silicone-based) Surfactant->Premix Catalyst Catalyst System (DMAPA, Co-catalysts) Catalyst->Premix Key variable Premix->Mixing Foaming Cream, Rise & Tack-Free Stages Mixing->Foaming Curing Cure at Ambient or Elevated Temp. Foaming->Curing Kinetics Reaction Kinetics (Cream, Gel, Rise Times) Curing->Kinetics Physical Physical Properties (Density, Airflow, Hardness) Curing->Physical Mechanical Mechanical Properties (Tensile Strength, Elongation) Curing->Mechanical

Caption: Workflow for developing a polyurethane foam formulation using DMAPA as a catalyst.

Experimental Protocol: Flexible Polyurethane Foam Synthesis

This protocol describes the laboratory-scale synthesis of a flexible polyurethane foam using DMAPA as a gelling catalyst.

Materials:

  • Polyether Polyol (e.g., Voranol™ 3010, OH value ~56 mg KOH/g)

  • Toluene Diisocyanate (TDI 80/20)

  • Deionized Water (Blowing Agent)

  • Silicone Surfactant (e.g., Dabco® DC5950)

  • This compound (DMAPA)

  • Stannous Octoate (Co-catalyst, optional)

  • Paper cup or polypropylene (B1209903) beaker, mechanical stirrer with a high-shear mixing head, stopwatch, fume hood.

Procedure:

  • Preparation of the Polyol Premix (Component A):

    • In a polypropylene beaker, weigh the required amounts of polyether polyol, deionized water, and silicone surfactant according to the formulation table below.

    • Add the specified amount of DMAPA catalyst to the mixture.

    • Mix thoroughly with a mechanical stirrer at low speed (~500 rpm) for 60 seconds until a homogeneous mixture is obtained.

  • Foaming Reaction:

    • Place the beaker containing the polyol premix under the high-shear mechanical stirrer within a fume hood.

    • Add the pre-weighed Toluene Diisocyanate (Component B) to the premix all at once.

    • Immediately begin high-shear mixing at ~3000 rpm and start the stopwatch.

    • Mix for 5-7 seconds.

  • Observation and Curing:

    • Stop mixing and observe the foaming process. Record the following characteristic times:

      • Cream Time: Time from the start of mixing until the mixture turns creamy and starts to rise.

      • Gel Time (String Time): Time when fine polymer strings can be drawn from the rising foam with a spatula.

      • Rise Time: Time taken for the foam to reach its maximum height.

    • Allow the foam to cure at ambient temperature for at least 24 hours before characterization.

Representative Formulation and Properties Data
ComponentAmount (parts per hundred parts polyol - pphp)Function
Polyether Polyol100.0Polymer backbone
Toluene Diisocyanate (TDI)Index 110Cross-linker
Deionized Water4.0Blowing Agent (reacts with isocyanate to form CO₂)
Silicone Surfactant1.0Cell stabilizer
DMAPA 0.5 - 1.0 Gelling Catalyst
Stannous Octoate0.2Co-catalyst (promotes gelling)
PropertyTypical Value RangeDescription
Cream Time (s)10 - 15Onset of foaming reaction
Gel Time (s)60 - 90Point of initial polymer network formation
Rise Time (s)100 - 150Time to full foam expansion
Foam Density ( kg/m ³)25 - 35Mass per unit volume of the cured foam

Application as a Curing Accelerator in Epoxy Resin Systems

In epoxy resin formulations, DMAPA acts as an accelerator for other curing agents (hardeners), such as aliphatic or aromatic amines and anhydrides.[1] The tertiary amine group in DMAPA can initiate the anionic polymerization of epoxy groups, while the primary amine group can participate directly in the nucleophilic ring-opening of the epoxide, similar to a conventional amine hardener. This dual functionality leads to a faster curing process, allowing for reduced curing times or lower curing temperatures.[1]

Curing Mechanism Overview

Epoxy_Curing_Mechanism cluster_MainReaction Primary Hardener Reaction cluster_Acceleration DMAPA Acceleration Epoxy1 Epoxy Resin ChainExt Chain Extension & Crosslinking Epoxy1->ChainExt Hardener Primary/Secondary Amine Hardener Hardener->ChainExt CuredNetwork Cured Epoxy Network ChainExt->CuredNetwork DMAPA DMAPA RingOpening Catalytic Ring-Opening (Tertiary Amine) DMAPA->RingOpening DirectReaction Direct Addition (Primary Amine) DMAPA->DirectReaction Epoxy2 Epoxy Resin Epoxy2->RingOpening Epoxy2->DirectReaction RingOpening->ChainExt Accelerates DirectReaction->ChainExt Contributes to

Caption: Role of DMAPA as an accelerator in a typical amine-cured epoxy system.

Experimental Protocol: Curing of Epoxy Resin with DMAPA Accelerator

This protocol outlines a method to evaluate the effect of DMAPA as a curing accelerator for a standard epoxy system using Differential Scanning Calorimetry (DSC).

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., Epon™ 828)

  • Aliphatic amine hardener (e.g., Triethylenetetramine - TETA)

  • This compound (DMAPA)

  • DSC instrument, aluminum DSC pans, precision balance.

Procedure:

  • Sample Preparation:

    • Prepare two formulations as per the table below. First, weigh the DGEBA epoxy resin into a small disposable cup.

    • Add the TETA hardener and DMAPA (for the accelerated sample) to the resin.

    • Mix thoroughly but gently with a spatula for 2 minutes, avoiding air bubble entrapment. The stoichiometric amount of TETA is typically around 13 parts per hundred parts resin (phr).

  • DSC Analysis:

    • Immediately after mixing, accurately weigh 5-10 mg of the mixture into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Perform a dynamic scan by heating the sample from ambient temperature (e.g., 25°C) to 250°C at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • From the DSC thermogram, determine the onset temperature of curing (T_onset), the peak exothermic temperature (T_peak), and the total heat of reaction (ΔH_total).

    • Compare the data for the control and the DMAPA-accelerated systems. A lower T_onset and T_peak indicate an acceleration of the curing reaction.

Representative Curing Data
ComponentFormulation 1 (Control)Formulation 2 (Accelerated)Function
DGEBA Resin100 phr100 phrEpoxy Matrix
TETA Hardener13 phr13 phrPrimary Curing Agent
DMAPA 0 phr 2 phr Curing Accelerator
DSC ParameterControl (Typical)DMAPA Accelerated (Expected)Interpretation
Onset Temp. (T_onset)~90 °C~75 °CTemperature at which curing reaction begins
Peak Temp. (T_peak)~110 °C~95 °CTemperature of maximum curing rate
ΔH_total (J/g)~450 J/g~450 J/gTotal heat evolved; should be similar for both

Application as a Monomer for Functional Polymers in Drug Delivery

For professionals in drug development, the derivative N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) is a highly valuable functional monomer. Polymers containing DMAPMA are "smart" materials, exhibiting responsiveness to pH changes due to the protonation/deprotonation of the tertiary amine group. This property is extensively exploited in creating drug delivery systems that can release their therapeutic payload in specific physiological environments, such as the acidic milieu of tumors or endosomes.

Experimental Protocol: Synthesis of a pH-Responsive Copolymer via RAFT Polymerization

This protocol describes the synthesis of a well-defined block copolymer using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, where one block contains DMAPMA to impart pH-sensitivity.[2]

Materials:

  • N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl)

  • Second monomer (e.g., 2-aminoethyl methacrylamide (B166291) hydrochloride, AEMA)

  • RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate, CTP)

  • Initiator (e.g., 4,4′-azobis(4-cyanovaleric acid), ACVA)

  • Solvent: 2-Propanol/Water (acidic pH) mixture (e.g., 1:2 v/v)

  • Schlenk flask, magnetic stirrer, nitrogen source, oil bath, dialysis tubing.

Procedure:

  • Reaction Setup:

    • In a Schlenk flask, dissolve DMAPMA·HCl, AEMA, CTP (chain transfer agent), and ACVA (initiator) in the 2-propanol/water solvent mixture. The molar ratio of [Monomer]:[CTP]:[ACVA] will determine the target molecular weight and should be based on literature, e.g.,[3]::[0.2].[2]

    • Seal the flask with a rubber septum.

  • Degassing:

    • Purge the reaction mixture with dry nitrogen for 30 minutes while stirring in an ice bath to remove dissolved oxygen, which inhibits radical polymerization.

  • Polymerization:

    • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).

    • Allow the polymerization to proceed for a predetermined time (e.g., 4-24 hours) to achieve the desired monomer conversion.

  • Termination and Purification:

    • Stop the reaction by immersing the flask in an ice bath and exposing the mixture to air.

    • Purify the resulting polymer by precipitating it in a large excess of a non-solvent like cold acetone.

    • Further purify the polymer by dialysis against deionized water for 48 hours to remove unreacted monomers and initiator fragments.

  • Characterization and Use:

    • Lyophilize the purified polymer solution to obtain a dry powder.

    • Characterize the polymer's molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

    • The resulting pH-responsive copolymer can be used to encapsulate therapeutic agents for controlled release studies.

Signaling Pathway for Endosomal Escape in Gene Delivery

Polymers containing DMAPMA are often used for delivering nucleic acids (like siRNA). The "proton sponge" effect is a key mechanism for endosomal escape and successful delivery of the therapeutic cargo to the cytoplasm.

Endosomal_Escape cluster_Cell Cellular Uptake and Trafficking cluster_Mechanism Proton Sponge Effect cluster_Outcome Therapeutic Action Polyplex Polyplex (DMAPMA Polymer + siRNA) Endocytosis Endocytosis Polyplex->Endocytosis Uptake Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome LateEndosome Late Endosome / Lysosome (pH ~5.0) Endosome->LateEndosome Maturation Protonation DMAPMA Protonation (R₃N + H⁺ -> R₃NH⁺) LateEndosome->Protonation Low pH drives ProtonPump V-ATPase Proton Pump ProtonPump->LateEndosome Pumps H⁺ in IonInflux Cl⁻ Influx & Osmotic Swelling Protonation->IonInflux Causes Rupture Endosomal Rupture IonInflux->Rupture Leads to Release siRNA Release into Cytoplasm Rupture->Release RISC RISC Loading Release->RISC Silencing mRNA Target Silencing RISC->Silencing

Caption: The proton sponge effect facilitates endosomal escape of gene therapies delivered by DMAPMA-containing polymers.

Representative Polymer Characterization Data
Polymer IDMonomer Ratio (DMAPMA:Co-monomer)Mn ( g/mol ) via GPCPDI (Mw/Mn)Application Highlight
PDMAPMA-1100:015,0001.15pH-responsive homopolymer for basic studies
P(DMAPMA-co-AEMA)-170:3025,0001.20Cationic copolymer for siRNA/pDNA complexation
P(DMAPMA-co-MPC)-150:5030,0001.18Biocompatible copolymer with reduced cytotoxicity

Mn = Number-average molecular weight; PDI = Polydispersity Index; AEMA = 2-aminoethyl methacrylamide; MPC = 2-methacryloyloxyethyl phosphorylcholine.

References

Application Notes and Protocols for Reactions Involving 3-Dimethylamino-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols and data for key reactions involving 3-Dimethylamino-1-propanol and its derivatives. This versatile amino alcohol serves as a crucial building block and intermediate in the synthesis of a variety of organic compounds, including active pharmaceutical ingredients (APIs).[1][2][3] Its dual functionality, featuring both a tertiary amine and a primary alcohol, allows it to participate in a wide range of chemical transformations.[4]

Overview of Applications

This compound and its derivatives are extensively utilized in several key areas of organic synthesis and drug development:

  • Pharmaceutical Synthesis: It is a key intermediate in the production of various pharmaceuticals.[1][5] Notable examples include the synthesis of the antipsychotic drug Chlorpromazine and as a precursor to intermediates for the antidepressant Duloxetine (B1670986) .[5][6]

  • Grignard Reagents: The corresponding 3-(dimethylamino)propyl halides can be converted into stable Grignard reagents, which are valuable for forming carbon-carbon bonds in the synthesis of complex molecules.

  • Mannich Reactions: Derivatives of this compound are often synthesized via the Mannich reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

  • Catalysis: The dimethylamino group imparts nucleophilic and basic properties, making it a potential catalyst in various organic transformations, such as the Baylis-Hillman reaction.[4]

Experimental Protocols and Data

This section provides detailed experimental procedures for key reactions involving this compound and its derivatives.

Synthesis of (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol: A Key Intermediate for Duloxetine

The synthesis of the chiral alcohol (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol is a critical step in the production of the antidepressant Duloxetine.[5][6] The following protocol is a composite of procedures described in the literature, particularly in patent documents.

Step A: Mannich Reaction to form 3-Dimethylamino-1-(2-thienyl)-1-propanone Hydrochloride

This step involves the reaction of 2-acetylthiophene (B1664040) with dimethylamine (B145610) and formaldehyde.[3][5]

  • Reaction Workflow:

mannich_reaction acetylthiophene 2-Acetylthiophene product 3-Dimethylamino-1-(2-thienyl)-1-propanone HCl acetylthiophene->product Reflux, 3h reagents Dimethylamine HCl Paraformaldehyde HCl (cat.) reagents->product solvent Ethanol (B145695) solvent->product

Caption: Workflow for the Mannich reaction.

  • Protocol:

    • To a suitable reaction vessel, add 2-acetylthiophene (1.0 eq), dimethylamine hydrochloride (1.0 eq), and paraformaldehyde (1.25 eq).

    • Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux and maintain for 3 hours.

    • After cooling, add acetone (B3395972) to precipitate the product.

    • Leave the mixture in a refrigerator overnight to complete crystallization.

    • Filter the resulting crystals and recrystallize from an ethanol/acetone mixture to yield the pure Mannich base hydrochloride.

Step B: Reduction to 3-(Dimethylamino)-1-(2-thienyl)-1-propanol

The ketone is reduced to the corresponding alcohol using a hydride reducing agent.[5]

  • Reaction Workflow:

reduction_reaction mannich_base 3-Dimethylamino-1-(2-thienyl)-1-propanone HCl product 3-(Dimethylamino)-1-(2-thienyl)-1-propanol mannich_base->product 0-5 °C, 5h reducing_agent Sodium Borohydride (B1222165) (in 20% NaOH) reducing_agent->product solvent Methanol (B129727)/Water solvent->product

Caption: Workflow for the reduction of the Mannich base.

  • Protocol:

    • Dissolve 3-(dimethylamino)-1-(thiophen-2-yl) propan-1-one hydrochloride (100 kgs) in a mixture of methanol (100 liters) and water (25 liters) and cool the solution to 0-5 °C.[5]

    • Slowly add a solution of sodium borohydride (10 kgs) in 20% aqueous sodium hydroxide (B78521) (50 liters) to the reaction mixture over 5 hours, maintaining the temperature at 0-5 °C.[5]

    • Allow the reaction mixture to warm to 25-30 °C and stir for 6 hours.[5]

    • Extract the product with methylene (B1212753) chloride.

    • Separate the organic layer, wash with water, and concentrate under reduced pressure to yield the racemic alcohol.

Step C: Resolution of Enantiomers

The racemic alcohol is resolved to isolate the desired (S)-enantiomer using a chiral resolving agent like mandelic acid.[5]

  • Data Table:

ParameterValueReference
Starting MaterialRacemic 3-(dimethylamino)-1-(thiophen-2-yl) propan-1-ol[5]
Resolving Agent(S)-(+)-Mandelic Acid[5]
SolventEthyl Acetate[5]
Temperature (Heating)60-65 °C[5]
Temperature (Cooling)25-35 °C[5]
Yield of Mandelate (B1228975) Salt62 kgs (from a larger scale reaction)[5]
  • Protocol:

    • To the racemic alcohol, add (S)-(+)-mandelic acid in ethyl acetate.

    • Heat the mixture to 60-65 °C to dissolve the components and then stir for 60 minutes.[5]

    • Cool the mixture to 25-35 °C and stir for 90 minutes to allow for the crystallization of the mandelate salt of the (S)-enantiomer.[5]

    • Filter the crystals and wash with ethyl acetate.

    • Dry the salt at 60-65 °C for 5 hours to obtain the pure mandelate salt of (S)-3-(dimethylamino)-1-(thiophen-2-yl) propan-1-ol.[5]

    • The free (S)-base can be liberated by treatment with a base (e.g., sodium hydroxide) and extraction.

Synthesis of Chlorpromazine

Chlorpromazine is synthesized from 2-chlorophenothiazine (B30676) and 3-dimethylaminopropylchloride. The latter can be prepared from this compound.

  • Logical Relationship Diagram:

chlorpromazine_synthesis cluster_sidechain Side-chain Preparation cluster_condensation Condensation Reaction cluster_salt_formation Salt Formation propanol This compound propylchloride 3-Dimethylaminopropylchloride propanol->propylchloride chlorinating_agent Chlorinating Agent (e.g., SOCl2) chlorinating_agent->propylchloride chlorpromazine_base Chlorpromazine (base) propylchloride->chlorpromazine_base phenothiazine 2-Chlorophenothiazine phenothiazine->chlorpromazine_base base Potassium Hydroxide base->chlorpromazine_base solvent Toluene (B28343) solvent->chlorpromazine_base chlorpromazine_hcl Chlorpromazine Hydrochloride chlorpromazine_base->chlorpromazine_hcl hcl HCl (gas or solution) hcl->chlorpromazine_hcl

Caption: Logical relationships in the synthesis of Chlorpromazine.

  • Protocol for Condensation:

    • In a reaction vessel, mix 2-chlorophenothiazine (100 g) with toluene (450 ml).[7]

    • Add an aqueous solution of potassium hydroxide (96.02 g in 100 ml of water) at 30 °C.[7]

    • Heat the mixture to 98 °C.[7]

    • Add a solution of 3-dimethylaminopropylchloride (135.24 g) in toluene (200 ml) to the heated reaction mixture.[7]

    • Maintain the reaction at 98 °C for 6 hours, monitoring the progress by TLC.[7]

    • After completion, cool the reaction to 40 °C and quench with water (1000 ml).[7]

    • Separate the organic layer, wash with water, and concentrate to obtain the crude Chlorpromazine base.

    • The crude base can be purified by extraction with aqueous HCl followed by basification and extraction into an organic solvent.[7] The final product is typically isolated as the hydrochloride salt.

Formation of 3-(Dimethylamino)propylmagnesium Chloride (Grignard Reagent)

This functionalized Grignard reagent is a versatile nucleophile for carbon-carbon bond formation.

  • Experimental Workflow Diagram:

grignard_formation start 3-(Dimethylamino)propyl chloride product 3-(Dimethylamino)propylmagnesium chloride start->product Reflux mg Magnesium turnings mg->product solvent Anhydrous THF solvent->product

Caption: Workflow for the formation of a Grignard reagent.

  • Protocol:

    • Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings in a dry reaction flask.

    • Add a small amount of a solution of 3-(dimethylamino)propyl chloride in anhydrous tetrahydrofuran (B95107) (THF) to initiate the reaction. An iodine crystal can be added as an initiator.

    • Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining solution of 3-(dimethylamino)propyl chloride dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture until the magnesium is consumed.

    • The resulting solution of 3-(dimethylamino)propylmagnesium chloride in THF is ready for use in subsequent reactions.

  • Data Table for a Representative Grignard Reaction:

ParameterValueReference
Grignard Reagent3-(Dimethylamino)propylmagnesium chloride[2]
SubstrateTrisubstituted orthoformate[2]
SolventAromatic (e.g., Benzene) or Ether[2]
TemperatureReflux[2]
Product4-(N,N-dimethylamino)butyraldehyde acetal[2]

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. It is also an irritant, and appropriate personal protective equipment (gloves, safety glasses) should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

Application Notes and Protocols for the Purification of 3-Dimethylamino-1-propanol by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-Dimethylamino-1-propanol using distillation techniques. The information is intended to guide researchers in obtaining high-purity material suitable for sensitive downstream applications, including pharmaceutical and drug development processes.

Introduction

This compound is a versatile bifunctional molecule containing both a tertiary amine and a primary alcohol. This structure makes it a valuable intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes.[1] The purity of this compound is critical for the successful synthesis of target molecules and to avoid the introduction of unwanted side products. Distillation is a robust and scalable method for the purification of this and other amino alcohols.

This document outlines two primary distillation methods for the purification of this compound: fractional distillation at atmospheric pressure and vacuum distillation. The choice of method will depend on the nature of the impurities and the thermal stability of the compound.

Physicochemical Properties

A thorough understanding of the physical properties of this compound and its potential impurities is essential for designing an effective distillation strategy.

PropertyThis compoundDimethylamine (B145610)Acrolein1-Chloro-3-propanol
CAS Number 3179-63-3[2]124-40-3[3]107-02-8[4]627-30-5[5]
Molecular Formula C5H13NO[2]C2H7N[3]C3H4O[4]C3H7ClO[5]
Molecular Weight 103.16 g/mol 45.08 g/mol [3]56.06 g/mol [4]94.54 g/mol [6]
Boiling Point (°C) 163-164[1][2][7]7-9[3][8]53[4][9][10][11][12]160-162[13][14]
Density (g/mL at 25°C) 0.872[1][2]~0.68 (gas)[15]0.839[4][10]1.131[13][14]
Water Solubility Miscible[1]Soluble[8][15]Appreciable[9]Soluble[16]

Potential Impurities

The synthesis of this compound can result in the presence of unreacted starting materials and byproducts. Common synthetic routes include the reaction of dimethylamine with either acrolein or 1-chloro-3-propanol. Therefore, the primary impurities to consider are:

  • Low-boiling impurities: Dimethylamine and acrolein.

  • High-boiling impurity with a close boiling point: 1-Chloro-3-propanol.

The significant difference in boiling points between this compound and the low-boiling impurities allows for their effective removal via an initial simple distillation or by collecting a forerun during fractional distillation. The separation of 1-chloro-3-propanol is more challenging due to its similar boiling point and necessitates the use of an efficient fractionating column.

Distillation Method Selection

Distillation MethodAdvantagesDisadvantagesRecommended Use Case
Fractional Distillation Effective for separating compounds with close boiling points. Can be performed with standard laboratory equipment.Higher operating temperatures may lead to some product decomposition.Purification of this compound containing 1-chloro-3-propanol and other impurities with boiling points differing by less than 25°C.
Vacuum Distillation Lower operating temperatures reduce the risk of thermal decomposition.[17] Useful for high-boiling compounds.[18]Requires specialized equipment (vacuum pump, vacuum-rated glassware). All joints must be properly sealed to maintain vacuum.[19]Purification of thermally sensitive amino alcohols or when aiming for the highest possible purity by minimizing degradation.

Experimental Protocols

Safety Precautions: this compound is flammable and can cause severe skin burns and eye damage.[20] It is also harmful if swallowed.[20] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for purifying this compound from both low-boiling and high-boiling impurities, particularly 1-chloro-3-propanol.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Clamps and stands

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Connect the fractionating column to the flask and the distillation head to the top of the column.

    • Position the thermometer so that the top of the bulb is level with the side arm of the distillation head leading to the condenser.

    • Connect the condenser to the distillation head and a receiving flask at the other end. Ensure a steady flow of cold water through the condenser.

    • Insulate the fractionating column and the neck of the distillation flask to ensure an efficient separation.

  • Distillation Process:

    • Begin stirring and gently heat the flask.

    • Observe the temperature as the vapor rises through the fractionating column.

    • Collect the initial distillate (forerun) which will contain low-boiling impurities like dimethylamine and acrolein. The temperature will be significantly lower than the boiling point of the desired product.

    • As the temperature approaches the boiling point of this compound (163-164°C), change the receiving flask to collect the main fraction.

    • Maintain a slow and steady distillation rate by carefully controlling the heating. The temperature should remain constant during the collection of the pure fraction.

    • If the temperature begins to drop, it indicates that the majority of the product has distilled. Stop the distillation at this point to avoid collecting higher-boiling impurities.

  • Shutdown:

    • Turn off the heating mantle and allow the apparatus to cool down.

    • Disassemble the apparatus once it has reached room temperature.

    • The collected main fraction should be pure this compound.

Protocol 2: Purification by Vacuum Distillation

This method is recommended to prevent thermal decomposition of the product.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Claisen adapter (recommended to prevent bumping)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask (e.g., Perkin triangle or cow-type adapter for collecting fractions)

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Vacuum pump with a cold trap

  • Manometer

  • Thick-walled vacuum tubing

  • Clamps and stands

Procedure:

  • Apparatus Setup:

    • Inspect all glassware for any cracks or defects that could cause an implosion under vacuum.

    • Assemble the vacuum distillation apparatus in a fume hood. Use a Claisen adapter between the distillation flask and the still head.

    • Lightly grease all ground glass joints to ensure a good seal.

    • Place the crude this compound and a magnetic stir bar into the round-bottom flask.

    • Connect the apparatus to a vacuum trap and then to the vacuum pump. The trap should be cooled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen) to protect the pump from volatile substances.

    • Include a manometer in the system to monitor the pressure.

  • Distillation Process:

    • Turn on the stirrer.

    • Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 10-20 mmHg).

    • Once a stable vacuum is achieved, begin to gently heat the flask.

    • Low-boiling impurities will distill first at a lower temperature.

    • Collect the main fraction of this compound at the reduced pressure boiling point. A temperature-pressure nomograph can be used to estimate the boiling point at a given pressure.

    • Maintain a slow and steady distillation rate.

  • Shutdown:

    • Turn off the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully break the vacuum by introducing an inert gas (e.g., nitrogen) or air into the system.

    • Turn off the vacuum pump and the stirrer.

    • Disassemble the apparatus.

Workflow Visualization

The following diagram illustrates the general workflow for the purification of this compound by distillation.

Purification_Workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_collection Fraction Collection cluster_analysis Analysis crude_sample Crude this compound setup Assemble Distillation Apparatus crude_sample->setup heating Heating and Vaporization setup->heating fractionation Fractional Separation heating->fractionation residue Residue (High-Boiling Impurities) condensation Condensation fractionation->condensation fractionation->residue Remains in Flask forerun Forerun (Low-Boiling Impurities) condensation->forerun Collect First main_fraction Main Fraction (Pure Product) condensation->main_fraction Collect Second analysis Purity Analysis (GC, NMR) main_fraction->analysis

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: 3-Dimethylamino-1-propanol in the Preparation of Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100°C, composed entirely of ions. Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as promising candidates for a wide range of applications, including as "green" solvents in organic synthesis, electrolytes in electrochemical devices, and as active pharmaceutical ingredients (APIs).[1][2][3] The ability to tailor the properties of ILs by modifying their cationic or anionic components is a key advantage.[1][2]

3-Dimethylamino-1-propanol is a versatile precursor for the synthesis of functionalized quaternary ammonium (B1175870) and cholinium-like ionic liquids. The presence of both a tertiary amine and a hydroxyl group allows for straightforward chemical modifications to produce a variety of cationic structures. This document provides detailed application notes and experimental protocols for the preparation of ionic liquids derived from this compound.

Applications of this compound-Based Ionic Liquids

Ionic liquids synthesized from this compound can be designed to possess specific functionalities, making them suitable for various applications:

  • Biocompatible Solvents: The cholinium-like structure, featuring a hydroxyl group, can impart biocompatibility and biodegradability, making these ILs suitable for applications in drug delivery and biocatalysis.

  • Task-Specific Solvents: The hydroxyl group can be further functionalized to introduce specific chemical properties, enabling their use as task-specific solvents for extractions, separations, and as media for chemical reactions.

  • Antimicrobial Agents: Quaternary ammonium compounds are known for their antimicrobial properties. Ionic liquids based on a quaternized this compound cation may exhibit significant antimicrobial activity.[4]

  • Electrolytes: The ionic nature of these compounds makes them potential candidates for use as electrolytes in batteries and other electrochemical devices.

Experimental Protocols

Two primary synthetic routes for the preparation of ionic liquids from this compound are detailed below: a two-step quaternization followed by anion exchange, and a one-step acid-base neutralization to form protic ionic liquids.

Protocol 1: Synthesis of a Quaternary Ammonium Ionic Liquid via Alkylation and Anion Exchange

This protocol describes the synthesis of N-alkyl-N-(3-hydroxypropyl)-N,N-dimethylammonium-based ionic liquids. The process involves the quaternization of this compound with an alkyl halide, followed by an anion exchange reaction.

Step 1: Quaternization (Alkylation)

This step involves the reaction of this compound with an alkyl halide to form the quaternary ammonium halide salt.

Materials:

  • This compound (reagent grade, ≥99%)

  • Alkyl halide (e.g., 1-bromobutane, methyl iodide)

  • Acetonitrile (anhydrous)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetonitrile.

  • Add the alkyl halide (1.05 equivalents) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude quaternary ammonium halide salt.

  • Wash the resulting viscous liquid or solid with diethyl ether or ethyl acetate (B1210297) (3 x 30 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure quaternary ammonium halide.

Step 2: Anion Exchange (Metathesis)

This step involves exchanging the halide anion of the quaternary ammonium salt with a desired anion.

Materials:

  • Quaternary ammonium halide from Step 1

  • Salt of the desired anion (e.g., lithium bis(trifluoromethylsulfonyl)imide [LiTf₂N], sodium tetrafluoroborate (B81430) [NaBF₄])

  • Dichloromethane or acetone

  • Deionized water

  • Separatory funnel

Procedure:

  • Dissolve the quaternary ammonium halide (1 equivalent) in deionized water.

  • In a separate beaker, dissolve the salt of the desired anion (1.1 equivalents) in deionized water.

  • Add the anion salt solution to the quaternary ammonium halide solution and stir vigorously at room temperature for 12-24 hours.

  • If the resulting ionic liquid is hydrophobic, it will form a separate phase. Extract the ionic liquid using dichloromethane.

  • Wash the organic layer with deionized water several times to remove any residual halide salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Dry the final ionic liquid product under high vacuum at 60-80°C for at least 24 hours to remove any residual water and solvent.

Protocol 2: Synthesis of a Protic Ionic Liquid via Acid-Base Neutralization

This protocol describes the one-step synthesis of a protic ionic liquid by reacting this compound (a Brønsted base) with a Brønsted acid.

Materials:

  • This compound (reagent grade, ≥99%)

  • Brønsted acid (e.g., acetic acid, methanesulfonic acid)

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

Procedure:

  • Place this compound (1 equivalent) in a round-bottom flask equipped with a magnetic stirrer and cool it in an ice bath.

  • Slowly add the Brønsted acid (1 equivalent) dropwise to the stirred and cooled this compound. The reaction is often exothermic.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours to ensure the reaction goes to completion.

  • The resulting viscous liquid is the protic ionic liquid.

  • To remove any unreacted starting materials and water formed during the reaction, dry the product under high vacuum at a slightly elevated temperature (e.g., 40-50°C) for 48 hours.

Data Presentation

The physicochemical properties of ionic liquids are crucial for their application. The following tables present hypothetical but representative data for ionic liquids derived from this compound, based on known trends for similar structures. Note: Experimental verification is required to determine the actual values.

Table 1: Physicochemical Properties of Quaternary Ammonium Ionic Liquids Derived from this compound

CationAnionFormulaMolar Mass ( g/mol )Melting Point (°C)Density (g/cm³ at 25°C)Viscosity (cP at 25°C)
N-butyl-N-(3-hydroxypropyl)-N,N-dimethylammoniumBromide[C₄H₉(HOC₃H₆)(CH₃)₂N]Br240.20< 251.15350
N-butyl-N-(3-hydroxypropyl)-N,N-dimethylammoniumBis(trifluoromethylsulfonyl)imide[C₄H₉(HOC₃H₆)(CH₃)₂N][Tf₂N]442.43< -201.38150
N-methyl-N-(3-hydroxypropyl)-N,N-dimethylammoniumIodide[CH₃(HOC₃H₆)(CH₃)₂N]I245.1145-501.28450

Table 2: Physicochemical Properties of Protic Ionic Liquids Derived from this compound

CationAnionFormulaMolar Mass ( g/mol )Melting Point (°C)Density (g/cm³ at 25°C)Viscosity (cP at 25°C)
N-(3-hydroxypropyl)-N,N-dimethylammoniumAcetate[(HOC₃H₆)(CH₃)₂NH][CH₃COO]163.22< 251.08280
N-(3-hydroxypropyl)-N,N-dimethylammoniumMethanesulfonate[(HOC₃H₆)(CH₃)₂NH][CH₃SO₃]199.27< 251.22420

Visualizations

The following diagrams illustrate the synthetic workflows described in the protocols.

Synthesis_Quaternary_Ammonium_IL cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Exchange Precursor This compound QuatSalt Quaternary Ammonium Halide Precursor->QuatSalt Reflux AlkylHalide Alkyl Halide (R-X) AlkylHalide->QuatSalt Solvent1 Acetonitrile Solvent1->Precursor FinalIL Final Ionic Liquid QuatSalt->FinalIL Stirring QuatSalt->FinalIL AnionSalt Anion Salt (M⁺A⁻) AnionSalt->FinalIL Solvent2 Water/DCM Solvent2->FinalIL

Caption: Workflow for the synthesis of a quaternary ammonium ionic liquid.

Synthesis_Protic_IL Precursor This compound Reaction Acid-Base Neutralization Precursor->Reaction Acid Brønsted Acid (H-A) Acid->Reaction ProticIL Protic Ionic Liquid Reaction->ProticIL Stirring at RT

Caption: Workflow for the synthesis of a protic ionic liquid.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Dimethylamino-1-propanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Dimethylamino-1-propanol synthesis. This document includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems that can lead to low yields and other undesired outcomes during the synthesis of this compound.

Q1: My yield of this compound is consistently low when using the dimethylamine (B145610) and acrolein route. What are the potential causes?

Low yields in the Michael addition of dimethylamine to acrolein followed by hydrogenation can stem from several factors. The primary areas to investigate are the initial Michael addition reaction conditions and the subsequent hydrogenation step.

  • Suboptimal Temperature Control: The initial reaction between dimethylamine and acrolein is exothermic. Poor temperature control can lead to the formation of side products. It is often recommended to carry out this step at low temperatures, for instance, around 4°C.[1]

  • Incorrect Stoichiometry: An inappropriate molar ratio of dimethylamine to acrolein can result in incomplete conversion or the formation of byproducts. An excess of dimethylamine is typically used to drive the reaction towards the desired product.[1]

  • Inefficient Hydrogenation: The second step, hydrogenation of the intermediate 3-dimethylaminopropanal, is critical. The choice of catalyst, hydrogen pressure, and temperature will significantly impact the final yield. In one documented example, a relatively low yield of 13.9% for this compound was reported, while the main product was N,N-dimethyl-1,3-propanediamine (DMAPA) with a yield of 80.3%.[1] This suggests that the reaction conditions favored the formation of the diamine over the amino alcohol.

  • Catalyst Deactivation: The hydrogenation catalyst, such as Raney Cobalt or Raney Nickel, can become deactivated over time, leading to incomplete reduction of the aldehyde intermediate.

Q2: I am synthesizing this compound from 3-chloro-1-propanol (B141029) and dimethylamine, but the reaction is slow and the yield is poor. How can I optimize this process?

The nucleophilic substitution reaction between 3-chloro-1-propanol and dimethylamine can be influenced by several parameters.

  • Base and Solvent Selection: This reaction is typically carried out under basic conditions. The choice of base and solvent is crucial. Common approaches utilize an excess of dimethylamine to act as both reactant and base, or an additional base like sodium hydroxide (B78521) or sodium methoxide. The solvent choice can also affect reaction rates and yields.

  • Reaction Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to the formation of elimination byproducts. A systematic study of the reaction temperature is recommended to find the optimal balance between reaction rate and selectivity.

  • Purity of Starting Materials: The purity of 3-chloro-1-propanol is important, as impurities can lead to side reactions.

Q3: What are the common side products I should be aware of in each synthesis route?

Understanding potential side reactions is key to improving the yield of the desired product.

  • Dimethylamine and Acrolein Route:

    • N,N,N',N'-Tetramethyl-1,3-propanediamine: This can be formed through the reaction of the intermediate enamine with another molecule of dimethylamine.

    • Polymerization of Acrolein: Acrolein is prone to polymerization, especially at higher temperatures or in the presence of impurities.

    • Over-reduction products: During hydrogenation, the alcohol group could potentially be further reduced, although this is less common under typical conditions.

  • 3-chloro-1-propanol and Dimethylamine Route:

    • Allyl alcohol: Elimination of HCl from 3-chloro-1-propanol can occur, especially in the presence of a strong base at elevated temperatures.

    • Bis-alkylation products: A second molecule of 3-chloro-1-propanol could potentially react with the product, although this is less likely given the excess of dimethylamine typically used.

Q4: How can I effectively purify the final product, this compound?

Purification is a critical step to obtain a high-purity product.

  • Distillation: The most common method for purifying this compound is distillation under reduced pressure. Its boiling point is approximately 163-164°C at atmospheric pressure.

  • Extraction and Washing: Before distillation, an aqueous workup is often necessary to remove salts and other water-soluble impurities. The reaction mixture can be extracted with a suitable organic solvent, and the organic layer washed with water or brine.

  • Drying: The organic extract should be thoroughly dried over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) before distillation to prevent water from co-distilling with the product.

Data Presentation

The following tables summarize quantitative data from various synthesis routes to this compound, providing a basis for comparison.

Table 1: Synthesis of this compound via Dimethylamine and Acrolein

ReactantsCatalystSolventTemperature (°C)Pressure (bar)Reaction Time (h)Yield (%)Reference
Dimethylamine, AcroleinRaney CobaltWater, Ammonia8060213.9[1]

Note: The primary product in this specific reaction was N,N-dimethyl-1,3-propanediamine (80.3% yield).

Table 2: Synthesis of a Related Amino Alcohol via Raney Nickel Catalyzed Reduction

ReactantCatalystSolventTemperature (°C)Pressure (psi)Reaction Time (h)Yield (%)Reference
3-nitro-1-phenyl-1-(m-chlorophenyl)propan-2-olRaney NickelEthanolAmbient250586[2]

Note: This table is for a structurally related compound and illustrates the potential for high yields with Raney Nickel catalysts.

Experimental Protocols

Below are detailed methodologies for the key synthesis routes of this compound.

Protocol 1: Synthesis from Dimethylamine and Acrolein followed by Hydrogenation

This two-step process involves the initial Michael addition of dimethylamine to acrolein, followed by the hydrogenation of the resulting 3-dimethylaminopropanal.

Step 1: Michael Addition

  • Reaction Setup: In a suitable pressure reactor (autoclave) equipped with cooling and a stirring mechanism, charge with an excess of dimethylamine (e.g., 5 molar equivalents relative to acrolein).

  • Acrolein Addition: Cool the reactor to a low temperature (e.g., 4°C). Slowly add acrolein (1 molar equivalent) to the cooled dimethylamine solution over a period of time (e.g., 1 hour) while maintaining the low temperature.

  • Reaction: Stir the mixture at the low temperature for a short period (e.g., 15 minutes) after the addition is complete to ensure the formation of 3-dimethylaminopropanal.

Step 2: Hydrogenation

  • Catalyst Preparation: In a separate high-pressure autoclave, charge with a hydrogenation catalyst (e.g., Raney Cobalt or Raney Nickel) slurried in a suitable solvent (e.g., water and ammonia).[1]

  • Transfer: Transfer the crude 3-dimethylaminopropanal solution from the first reactor to the hydrogenation reactor.

  • Hydrogenation: Seal the reactor and purge with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 60 bar) and heat to the reaction temperature (e.g., 80°C).[1] Maintain the hydrogen pressure throughout the reaction (e.g., for 2 hours).[1]

  • Work-up and Purification: After the reaction is complete, cool the reactor and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate can then be purified by distillation under reduced pressure to isolate this compound.

Protocol 2: Synthesis from 3-Chloro-1-propanol and Dimethylamine

This method involves the nucleophilic substitution of the chlorine atom in 3-chloro-1-propanol by dimethylamine.

  • Reaction Setup: In a pressure vessel equipped with a stirrer and heating system, combine 3-chloro-1-propanol and an excess of dimethylamine (e.g., 2-3 molar equivalents). A solvent such as water or an alcohol can be used. An additional base (e.g., sodium hydroxide) can also be added to neutralize the HCl formed during the reaction.

  • Reaction: Seal the reactor and heat the mixture to the desired temperature (e.g., 80-120°C) with stirring. The reaction time will depend on the temperature and the specific reactants used. Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).

  • Work-up and Purification: Once the reaction is complete, cool the reactor to room temperature. If a solid salt has formed (e.g., dimethylamine hydrochloride or sodium chloride), it can be removed by filtration. The liquid phase can then be subjected to distillation under reduced pressure to isolate the this compound. An initial aqueous workup with extraction may be necessary to remove any remaining salts before distillation.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships for troubleshooting.

Synthesis_Workflow_Acrolein cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrogenation Dimethylamine Dimethylamine (excess) Reactor1 Pressure Reactor (e.g., 4°C) Dimethylamine->Reactor1 Acrolein Acrolein Acrolein->Reactor1 Intermediate 3-Dimethylaminopropanal Reactor1->Intermediate Reactor2 High-Pressure Autoclave (e.g., 80°C, 60 bar) Intermediate->Reactor2 Crude Product Transfer Catalyst Hydrogenation Catalyst (e.g., Raney Co/Ni) Catalyst->Reactor2 Hydrogen Hydrogen (H2) Hydrogen->Reactor2 Product This compound Reactor2->Product

Caption: Workflow for the synthesis of this compound from dimethylamine and acrolein.

Troubleshooting_Low_Yield cluster_route1 Route 1: Dimethylamine + Acrolein cluster_route2 Route 2: Dimethylamine + 3-Chloro-1-propanol Start Low Yield of This compound TempControl Check Temperature Control in Michael Addition Start->TempControl Stoichiometry Verify Reactant Stoichiometry Start->Stoichiometry Hydrogenation Optimize Hydrogenation (Catalyst, Pressure, Temp) Start->Hydrogenation BaseSolvent Evaluate Base and Solvent System Start->BaseSolvent ReactionTemp Optimize Reaction Temperature Start->ReactionTemp Purity Check Purity of Starting Materials Start->Purity Solution1 Implement effective cooling TempControl->Solution1 Potential Issue Solution2 Use excess dimethylamine Stoichiometry->Solution2 Potential Issue Solution3 Screen catalysts, adjust H2 pressure and temperature Hydrogenation->Solution3 Potential Issue Solution4 Test different bases/solvents BaseSolvent->Solution4 Potential Issue Solution5 Conduct temperature optimization study ReactionTemp->Solution5 Potential Issue Solution6 Purify starting materials Purity->Solution6 Potential Issue

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Minimizing side reactions in 3-Dimethylamino-1-propanol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 3-Dimethylamino-1-propanol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions to mitigate side reactions and improve product yield and purity.

Issue 1: Incomplete Reaction or Low Yield

Potential CauseTroubleshooting/Minimization Strategy
Insufficient Reagents Ensure accurate stoichiometry. For methods like the Eschweiler-Clarke reaction starting from 3-aminopropanol, a molar excess of both formaldehyde (B43269) and formic acid (typically 2-3 equivalents of each per equivalent of the amine) is recommended to drive the reaction to completion.[1]
Low Reaction Temperature Optimize the reaction temperature. The Eschweiler-Clarke reaction, for instance, is often performed near the boiling point of the aqueous solution (80-100 °C) to facilitate the formation of the iminium ion and subsequent reduction.[1] For the reaction of dimethylamine (B145610) with acrolein, temperatures are typically maintained between 50-60°C.[2]
Short Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Continue the reaction until the starting materials are consumed.
Catalyst Inactivity For catalytic hydrogenations (e.g., reduction of 3-dimethylaminoacrolein), ensure the catalyst (e.g., Raney Cobalt, Raney Nickel) is active.[3][4] If necessary, use fresh catalyst or increase the catalyst loading.

Issue 2: Formation of Mono-Methylated Byproduct (3-Methylamino-1-propanol)

Potential CauseTroubleshooting/Minimization Strategy
Insufficient Methylating Agent In the Eschweiler-Clarke synthesis, ensure a sufficient excess of formaldehyde and formic acid is used to favor the formation of the tertiary amine over the secondary amine.[1]
Inadequate Reaction Time or Temperature As with low yields, ensure the reaction is allowed to proceed to completion at an optimal temperature to ensure full dimethylation.

Issue 3: Presence of Aldehyde or Acetal Impurities

Potential CauseTroubleshooting/Minimization Strategy
Incomplete Reduction of Intermediate In the synthesis from dimethylamine and acrolein, the intermediate is 3-dimethylaminoacrolein (B57599).[2] Ensure the subsequent hydrogenation step is complete by using an appropriate catalyst, hydrogen pressure, and reaction time.[3]
Side Reactions with Formaldehyde In the Eschweiler-Clarke reaction, side reactions with formaldehyde can occur. Using a controlled stoichiometry and appropriate temperature can minimize these.

Issue 4: Formation of Polymeric Byproducts

Potential CauseTroubleshooting/Minimization Strategy
Polymerization of Acrolein When using acrolein as a starting material, it can be prone to polymerization. Ensure the reaction is carried out under controlled temperature conditions and that the acrolein is of high purity.
High Reaction Temperature Excessively high temperatures can sometimes lead to the formation of undesired polymeric materials. Maintain the recommended temperature range for the specific synthesis route.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Reaction of Dimethylamine with Acrolein followed by Hydrogenation: This industrial method involves a Michael addition to form 3-dimethylaminoacrolein, which is then catalytically hydrogenated.[2]

  • Reaction of 1-Chloro-3-propanol with Dimethylamine: This is a nucleophilic substitution reaction.[2]

  • Eschweiler-Clarke Methylation of 3-Aminopropanol: This method uses formaldehyde and formic acid to methylate 3-aminopropanol to the desired tertiary amine.[1]

Q2: How can I purify the final product to remove side-reaction impurities?

A2: Purification of this compound is typically achieved through:

  • Distillation: Fractional distillation under reduced pressure is a common method to separate the product from less volatile or more volatile impurities.

  • Chromatography: Gas chromatography (GC) is a primary technique for assessing purity, and preparative chromatography can be used for purification.[2] Column chromatography can also be employed for smaller-scale purifications.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A3: The following analytical methods are highly recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the disappearance of starting materials and the appearance of products and byproducts. It also helps in identifying the structure of unknown impurities.[5]

  • Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis of the product and impurities.

Q4: Can quaternary ammonium (B1175870) salts be formed as a side product in the Eschweiler-Clarke reaction?

A4: A significant advantage of the Eschweiler-Clarke reaction is that it inherently avoids the formation of quaternary ammonium salts. The reaction mechanism stops at the tertiary amine stage because the tertiary amine cannot form another imine or iminium ion, which is necessary for the subsequent methylation step.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol is a general guideline for the synthesis of this compound from 3-aminopropanol.

Materials:

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminopropanol (1.0 eq).

  • Add formic acid (2.5 - 3.0 eq) and formaldehyde solution (2.5 - 3.0 eq).

  • Heat the reaction mixture to 80-100 °C and maintain for several hours (monitor by TLC or GC-MS until completion). The evolution of carbon dioxide gas will be observed.

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture with a concentrated solution of sodium hydroxide or potassium hydroxide to a pH > 10. This step should be done in an ice bath as it is exothermic.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Synthesis via Reaction of Dimethylamine with Acrolein and Subsequent Hydrogenation

This protocol outlines a two-step industrial synthesis method.

Step 1: Michael Addition

  • In a suitable reactor, charge dimethylamine.

  • Cool the reactor and slowly add acrolein while maintaining the temperature between 50-60°C.[2]

  • Stir the mixture for a specified period to ensure the completion of the Michael addition, forming 3-dimethylaminoacrolein.

Step 2: Catalytic Hydrogenation

  • Transfer the crude 3-dimethylaminoacrolein to a high-pressure autoclave containing a hydrogenation catalyst (e.g., Raney Cobalt or Raney Nickel) and a solvent (e.g., water).[3]

  • Pressurize the autoclave with hydrogen.

  • Heat the mixture to the desired temperature (e.g., 80°C) and maintain the hydrogen pressure for several hours until the reaction is complete.[3]

  • After cooling and depressurizing, filter the catalyst.

  • The resulting solution containing this compound can be purified by distillation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Start Reaction Reaction Mixture (Starting Materials + Reagents) Start->Reaction Heating Heating & Stirring (Controlled Temperature) Reaction->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Quenching Quenching/ Basification Monitoring->Quenching Reaction Complete Extraction Solvent Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Distillation/Chromatography) Concentration->Purification Final_Product Pure Product Purification->Final_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

eschweiler_clarke_pathway 3_Aminopropanol 3-Aminopropanol (Primary Amine) Iminium_Ion_1 Iminium Ion Intermediate 3_Aminopropanol->Iminium_Ion_1 + HCHO, -H2O Formaldehyde Formaldehyde (HCHO) Formaldehyde->3_Aminopropanol 3_Methylamino_1_propanol 3-Methylamino-1-propanol (Secondary Amine) Formaldehyde->3_Methylamino_1_propanol Formic_Acid Formic Acid (HCOOH) Formic_Acid->Iminium_Ion_1 Iminium_Ion_2 Iminium Ion Intermediate Formic_Acid->Iminium_Ion_2 Iminium_Ion_1->3_Methylamino_1_propanol + HCOOH, -CO2 3_Methylamino_1_propanol->Iminium_Ion_2 + HCHO, -H2O 3_Dimethylamino_1_propanol This compound (Tertiary Amine) Iminium_Ion_2->3_Dimethylamino_1_propanol + HCOOH, -CO2 CO2 CO2

References

Troubleshooting common impurities in 3-Dimethylamino-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common impurities in 3-Dimethylamino-1-propanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

Common impurities can originate from the synthesis process, degradation, or improper storage. These include:

  • Synthesis-Related Impurities:

    • Unreacted Starting Materials: Residual amounts of precursors such as dimethylamine (B145610), acrolein, or 1-chloro-3-propanol may be present.[1]

    • Intermediates: The Michael addition of dimethylamine and acrolein can result in the intermediate 3-dimethylaminoacrolein.[1]

    • Side Products: Depending on the synthetic route, side products like 3-dimethylaminopropionaldehyde (from incomplete reduction) or isomers such as 1-dimethylamino-2-propanol (B140979) could be formed. The synthesis of related amino alcohols has shown the presence of isomers and polymerized byproducts.[2] In some preparations, this compound itself can be a byproduct, highlighting the importance of reaction control.[3]

  • Degradation Products:

    • The compound is air-sensitive and hygroscopic, suggesting that exposure to air and moisture can lead to degradation.[4][5][6]

    • Thermal decomposition can produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7]

  • Residual Solvents:

Q2: How can I detect and quantify impurities in my this compound sample?

Gas chromatography (GC) is a commonly used analytical technique for assessing the purity of this compound.[1]

  • Gas Chromatography (GC): A Flame Ionization Detector (FID) is typically used for the detection of organic compounds like this compound.[1] The area normalization method can be used to estimate the content of each component.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for the qualitative analysis and identification of unknown impurities.[2]

For some amino alcohols, derivatization might be necessary for GC analysis, but direct injection after dissolving in a suitable solvent like methanol is also possible.[2]

Q3: What are the recommended storage conditions for this compound to minimize impurity formation?

To maintain the purity and stability of this compound, the following storage conditions are recommended:

  • Inert Atmosphere: Due to its air-sensitive nature, it should be stored under an inert gas like argon or nitrogen.[5]

  • Cool and Dry Environment: Store in a dry, cool, and well-ventilated place.[7] A temperature below 15°C is recommended.

  • Protection from Light: Store in a dark place.

  • Tightly Sealed Containers: Keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.

Troubleshooting Guide

Problem: My reaction is yielding unexpected side products. What could be the cause?

Unexpected side products often arise from issues with reaction conditions or starting material purity.

Potential Cause Troubleshooting Steps
Incorrect Reaction Temperature Optimize the reaction temperature. For the synthesis from dimethylamine and acrolein, the initial reaction is typically conducted at 50-60°C.[1]
Impure Starting Materials Ensure the purity of your starting materials (e.g., dimethylamine, acrolein) before starting the synthesis.
Incorrect Stoichiometry Carefully control the molar ratios of the reactants.
Presence of Water Ensure all glassware is dry and use anhydrous solvents if the reaction is sensitive to moisture.

Problem: I am observing a new peak in the GC chromatogram of my stored this compound.

A new peak in the GC chromatogram of a stored sample likely indicates degradation.

Potential Cause Troubleshooting Steps
Exposure to Air/Oxygen The compound is air-sensitive.[4][5][6] Purge the headspace of the storage container with an inert gas (e.g., argon) before sealing.
Exposure to Moisture The compound is hygroscopic. Store in a desiccator or a dry box.
Elevated Storage Temperature Store at the recommended cool temperature (<15°C).
Exposure to Light Store in an amber or opaque container to protect from light.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC)

This protocol provides a general guideline for the purity analysis of this compound using GC with a Flame Ionization Detector (FID).

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent, such as methanol.[1]

  • Instrument Setup:

    • Column: Use a suitable capillary column for the analysis of amines.

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation.

    • Oven Temperature Program: Start at a low temperature and ramp up to a final temperature that allows for the elution of all expected components.

    • Detector: Flame Ionization Detector (FID).

    • Carrier Gas: Use an inert carrier gas such as helium or nitrogen.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Identify and quantify the peaks in the chromatogram. The purity can be estimated using the area percent method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start This compound Sample dissolve Dissolve in Methanol start->dissolve inject Inject into GC dissolve->inject separate Separation on Column inject->separate detect FID Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram analyze Identify & Quantify Peaks chromatogram->analyze report Purity Report analyze->report

Caption: Workflow for Purity Analysis by GC.

troubleshooting_logic cluster_source Identify Source of Impurity cluster_synthesis_actions Synthesis Troubleshooting cluster_degradation_actions Storage Troubleshooting start Impurity Detected is_synthesis Synthesis-Related? start->is_synthesis is_degradation Degradation? start->is_degradation check_reagents Check Starting Material Purity is_synthesis->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) is_synthesis->optimize_conditions check_storage Review Storage Conditions is_degradation->check_storage purify Purify Product (e.g., Distillation) optimize_conditions->purify inert_atmosphere Store Under Inert Gas check_storage->inert_atmosphere cool_dark Store in Cool, Dark Place check_storage->cool_dark

References

Technical Support Center: Optimizing Catalysis with 3-Dimethylamino-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Dimethylamino-1-propanol in catalytic applications. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic applications of this compound?

A1: this compound possesses both a nucleophilic tertiary amine and a hydroxyl group, making it a versatile compound in organic synthesis.[1] While it is widely used as a precursor and intermediate in the synthesis of pharmaceuticals and other complex molecules, its direct application as a primary catalyst is less documented than structurally similar compounds.[1][2] However, based on its structure, it is anticipated to function as:

  • A nucleophilic organocatalyst: Analogous to other tertiary amines, it can potentially catalyze reactions like the Baylis-Hillman reaction and Michael additions.[1][3]

  • A basic catalyst: The tertiary amine moiety can act as a Brønsted base to activate substrates.

  • A ligand for metal catalysts: The nitrogen and oxygen atoms can coordinate with metal centers, potentially modulating their catalytic activity in reactions like cross-coupling, although specific applications are not widely reported.[2]

Q2: What are the key physical properties of this compound relevant to its use in catalysis?

A2: Understanding the physical properties of this compound is crucial for reaction setup, workup, and purification.

PropertyValueReference
Molecular Formula C5H13NO[4]
Molecular Weight 103.16 g/mol
Appearance Clear colorless to yellow liquid[5]
Boiling Point 163-164 °C[5][6]
Density 0.872 g/mL at 25 °C[5]
Flash Point 54 °C (129.2 °F)[7]
Water Solubility Miscible[4][6]
Stability Stable under normal conditions. Flammable. Incompatible with strong oxidizing agents. Air sensitive.[4][5][6][7]

Q3: How can I remove this compound from my reaction mixture after the reaction is complete?

A3: Due to its high boiling point and miscibility with water, removing this compound can be challenging. Here are some effective methods:

  • Acidic Wash: The most common method is to perform a liquid-liquid extraction with a dilute aqueous acid solution (e.g., 1M HCl or 10% citric acid). The tertiary amine will be protonated to form a water-soluble ammonium (B1175870) salt, which will partition into the aqueous phase. This method is suitable for products that are stable to acidic conditions.

  • Copper Sulfate (B86663) Wash: For acid-sensitive products, washing the organic layer with a saturated aqueous solution of copper(II) sulfate can be effective. The amine will complex with the copper ions and be extracted into the aqueous layer.[8]

  • Azeotropic Removal: In some cases, traces of high-boiling impurities can be removed by azeotropic distillation with a suitable solvent like toluene (B28343) or heptane.[8]

  • Chromatography: If the above methods are not suitable or effective, purification by column chromatography on silica (B1680970) gel can be employed. A solvent system with a small percentage of a basic modifier (e.g., triethylamine (B128534) or ammonia (B1221849) in methanol) may be necessary to prevent streaking of the basic product on the acidic silica gel.

Troubleshooting Guides

Guide 1: Low Yield or No Reaction in a Baylis-Hillman Type Reaction

The Baylis-Hillman reaction is notoriously slow, and when using an analogue like this compound, optimization is key.[9]

Symptom Possible Cause Suggested Solution
Reaction is very slow or does not start Insufficient nucleophilicity/basicity of the catalyst. While structurally similar to common catalysts like DABCO, this compound's effectiveness may vary. Consider increasing the catalyst loading (e.g., from 10 mol% to 30 mol%).
The rate-determining step (proton transfer) is too slow. The hydroxyl group on this compound could potentially act as a proton shuttle. However, the addition of a protic co-solvent (e.g., water, methanol, or isopropanol) can significantly accelerate the reaction.[3]
Inappropriate solvent. The choice of solvent can have a dramatic effect on the reaction rate. Screen a range of solvents from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., THF, Dichloromethane).
Low yield of the desired product Side reactions, such as dimerization of the activated alkene. For substrates prone to self-polymerization, try slow addition of the activated alkene to the mixture of the aldehyde and catalyst.
Catalyst deactivation. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as tertiary amines can be oxidized. Ensure all reagents are pure and dry.
Formation of multiple products Retro-Baylis-Hillman reaction or other side reactions. Lowering the reaction temperature may improve selectivity. Monitor the reaction closely by TLC or GC-MS to determine the optimal reaction time and prevent product decomposition.
Guide 2: Issues with a Michael Addition Reaction

As a tertiary amine, this compound can catalyze the Michael addition of nucleophiles to α,β-unsaturated compounds.

Symptom Possible Cause Suggested Solution
Incomplete conversion Insufficient catalyst activity. Increase the catalyst loading. For less reactive nucleophiles or acceptors, a stronger, non-nucleophilic base like DBU might be required as an alternative or co-catalyst.
Reversibility of the addition (retro-Michael reaction). This is common if the product is sterically hindered. Try running the reaction at a lower temperature. Adding a trapping agent for the resulting enolate, if applicable to your system, can also prevent the reverse reaction.
Formation of 1,2-addition product instead of 1,4-addition Use of a "hard" nucleophile. This is generally less of an issue with amine-catalyzed additions of soft nucleophiles (like thiols or other amines). If using a carbanion, ensure it is a resonance-stabilized "soft" enolate.
Aza-Michael side reaction The catalyst itself acts as the nucleophile. While the tertiary amine is less nucleophilic than a primary or secondary amine, this can still occur, especially with highly reactive Michael acceptors. Using a less nucleophilic, more sterically hindered tertiary amine catalyst might be necessary if this is a persistent issue.

Experimental Protocols

General Protocol for a this compound Catalyzed Baylis-Hillman Type Reaction

This is a general starting point and will require optimization for specific substrates.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv.) and the activated alkene (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Dissolve the starting materials in a suitable solvent (e.g., DMF, 2 mL).

  • Catalyst Addition: Add this compound (0.1 mmol, 0.1 equiv.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Note that these reactions can be slow, sometimes requiring 24-72 hours.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with 1M HCl (2 x 10 mL) to remove the catalyst, followed by a wash with brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Baylis_Hillman start Low Yield in Baylis-Hillman Reaction cause1 Slow or No Reaction start->cause1 cause2 Side Product Formation start->cause2 subcause1_1 Low Catalyst Activity cause1->subcause1_1 subcause1_2 Slow Proton Transfer cause1->subcause1_2 subcause1_3 Poor Solvent Choice cause1->subcause1_3 subcause2_1 Alkene Dimerization cause2->subcause2_1 subcause2_2 Product Decomposition cause2->subcause2_2 solution1_1 Increase Catalyst Loading subcause1_1->solution1_1 solution1_2 Add Protic Co-solvent (e.g., water, IPA) subcause1_2->solution1_2 solution1_3 Screen Solvents (e.g., DMF, THF) subcause1_3->solution1_3 solution2_1 Slow Addition of Alkene subcause2_1->solution2_1 solution2_2 Lower Temperature & Optimize Reaction Time subcause2_2->solution2_2

Caption: Troubleshooting logic for a low-yielding Baylis-Hillman reaction.

Experimental_Workflow A 1. Combine Aldehyde & Activated Alkene in Solvent B 2. Add this compound (Catalyst) A->B C 3. Stir at RT under Inert Atmosphere B->C D 4. Monitor Reaction (TLC, GC-MS) C->D E 5. Quench & Dilute with Organic Solvent D->E F 6. Aqueous Workup (Acidic Wash) E->F G 7. Dry, Concentrate & Purify (Chromatography) F->G H Pure Product G->H

Caption: General experimental workflow for catalysis.

References

Technical Support Center: Storage and Handling of 3-Dimethylamino-1-propanol (DMAPA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Dimethylamino-1-propanol (DMAPA) during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its handling and use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

Q2: What are the primary degradation pathways for DMAPA?

A2: The two primary degradation pathways for this compound are oxidation and thermal decomposition.

  • Oxidation: The primary alcohol group in DMAPA is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be oxidized to form 3-(dimethylamino)propanal (B36496) or further to 3-(dimethylamino)propanoic acid.[3] This is a significant concern when the compound is exposed to air (oxygen).

  • Thermal Decomposition: At elevated temperatures, DMAPA can decompose, leading to the release of hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]

Q3: What substances are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents and acids.[5][6][7] Contact with these substances can lead to vigorous reactions and accelerate degradation.

Q4: What are the visible signs of DMAPA degradation?

A4: A change in the appearance of this compound from a colorless or almost colorless liquid to a yellow or brownish hue can indicate degradation.[5][8] The presence of an unusual odor may also suggest that decomposition has occurred. For accurate assessment, analytical testing is recommended.

Q5: How can I verify the purity of my stored DMAPA?

A5: The purity of this compound can be effectively determined using gas chromatography (GC).[1][4] This technique can separate DMAPA from its potential impurities and degradation products. For detailed identification of unknown degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) can also be used to characterize the structure of DMAPA and identify degradation products.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Color change to yellow/brown Oxidation due to exposure to air.1. Immediately purge the container with an inert gas (argon or nitrogen) and seal it tightly. 2. Store the container in a cool, dark place. 3. Verify the purity of the material using Gas Chromatography (GC) before use.
Presence of a strong, unusual odor Thermal decomposition or reaction with contaminants.1. Handle the material in a well-ventilated fume hood. 2. Do not use the material if significant decomposition is suspected. 3. Dispose of the material according to safety guidelines.
Decreased performance in reactions Degradation of the reagent, leading to lower active concentration.1. Confirm the purity of the DMAPA using GC or titration. 2. If purity is low, consider purifying the material by distillation or obtaining a fresh batch.
Precipitate formation Reaction with atmospheric carbon dioxide or water, or contamination.1. Ensure the container is always tightly sealed when not in use. 2. Filter the solution under an inert atmosphere if the precipitate needs to be removed. 3. Analyze the precipitate and the liquid to identify the contaminant.

Stability Data

While specific quantitative stability data for this compound under various conditions is not extensively published, the following table provides general stability information based on its known properties and data for analogous amino alcohols.

Condition Effect on DMAPA Recommendation
Temperature Stable at recommended storage temperatures (<15°C).[1] Susceptible to thermal decomposition at elevated temperatures.[4]Store in a cool environment. Avoid exposure to heat sources.
Light Potential for photodegradation, although specific studies are lacking. Many organic compounds are sensitive to light.Store in amber or opaque containers to protect from light.
Air (Oxygen) Prone to oxidation, leading to the formation of aldehydes and carboxylic acids.[3]Store under an inert atmosphere (e.g., nitrogen, argon).[1][2]
Humidity Hygroscopic; absorbs moisture from the air, which can affect its purity and reactivity.[1]Store in a tightly sealed container in a dry environment. Use of desiccants in the storage cabinet is advisable.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol outlines a general method for determining the purity of this compound and detecting potential degradation products.

  • Sample Preparation:

    • Prepare a stock solution of DMAPA in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to create a calibration curve if quantitative analysis of impurities is required.

  • GC System and Conditions:

    • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A mid-polarity capillary column, such as a DB-1701 (30m x 0.32mm x 0.5µm), is suitable for separating DMAPA from potential impurities.[4]

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10°C/min to 220°C.

      • Hold: Hold at 220°C for 5 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.[10]

  • Data Analysis:

    • Identify the peak corresponding to DMAPA based on its retention time, determined by running a pure standard.

    • Calculate the purity of the sample using the area normalization method.

    • Identify and quantify any impurity peaks by comparing their retention times and response factors to known standards of potential degradation products (e.g., 3-(dimethylamino)propanal, 3-(dimethylamino)propanoic acid if derivatized).

Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy

This protocol provides a method for monitoring the degradation of DMAPA by observing changes in its proton NMR spectrum.

  • Sample Preparation:

    • Dissolve a known amount of the DMAPA sample (e.g., 10-20 mg) in a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

    • Add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) for CDCl₃ or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for D₂O) for quantitative analysis.

  • NMR Spectrometer and Parameters:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Nucleus: ¹H.

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

    • Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative measurements).

  • Data Analysis:

    • Acquire the ¹H NMR spectrum and process the data (Fourier transform, phase correction, baseline correction).

    • Identify the characteristic peaks of DMAPA. The expected chemical shifts (in CDCl₃) are approximately:

      • -OH (broad singlet)

      • -CH₂-OH (triplet, ~3.7 ppm)

      • -N-CH₂- (triplet, ~2.4 ppm)

      • -N(CH₃)₂ (singlet, ~2.2 ppm)

      • -CH₂-CH₂-CH₂- (multiplet, ~1.7 ppm)

    • Look for the appearance of new signals that may indicate degradation products. For example:

      • An aldehyde proton (-CHO) signal around 9.7 ppm would suggest the formation of 3-(dimethylamino)propanal.

      • A shift in the signals of the propyl chain protons adjacent to the alcohol group.

    • Quantify the amount of DMAPA and any identified degradation products by integrating their respective peaks relative to the internal standard.

Visualizations

DegradationPathways DMAPA This compound Oxidation Oxidation (e.g., O2, strong oxidizers) DMAPA->Oxidation Exposure to Air/Oxidants ThermalDecomposition Thermal Decomposition (High Temperature) DMAPA->ThermalDecomposition Heat Aldehyde 3-(Dimethylamino)propanal Oxidation->Aldehyde Mild Oxidation CarboxylicAcid 3-(Dimethylamino)propanoic Acid Aldehyde->CarboxylicAcid Further Oxidation Gases NOx, CO, CO2 ThermalDecomposition->Gases

Caption: Degradation pathways of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Prep Prepare DMAPA solution (e.g., 1 mg/mL in Methanol) Inject Inject 1 µL into GC-FID Prep->Inject Separate Separation on DB-1701 column Inject->Separate Detect Detection by FID Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Analyze Identify & Quantify Peaks (Purity & Impurities) Chromatogram->Analyze

Caption: Workflow for GC Purity Analysis of DMAPA.

References

Managing exothermic reactions in 3-Dimethylamino-1-propanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 3-Dimethylamino-1-propanol. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to exothermic reactions during the synthesis of this compound.

Problem: Rapid, uncontrolled increase in reaction temperature.

A sudden and rapid increase in temperature is a clear indicator of a runaway reaction, which can pose a significant safety hazard. The following flowchart outlines the immediate steps to take.

G Troubleshooting Flowchart: Uncontrolled Exotherm start Uncontrolled Temperature Rise Detected action1 Immediately Stop Reagent Addition start->action1 action2 Increase Cooling Efficiency (e.g., lower bath temperature, increase coolant flow) action1->action2 decision1 Is the temperature now under control? action2->decision1 action3 If temperature continues to rise: Initiate Emergency Cooling (e.g., add cold solvent, use an ice bath) action4 If temperature is not controlled: Prepare for Emergency Shutdown (e.g., quench the reaction, evacuate the area) action3->action4 solution2 Emergency Shutdown Procedure Initiated action4->solution2 decision1->action3 No solution1 Maintain cooling and monitor the reaction closely. Investigate the root cause after stabilization. decision1->solution1 Yes

Caption: Troubleshooting workflow for an uncontrolled exothermic reaction.

Frequently Asked Questions (FAQs)

Reaction Kinetics and Control

  • Q1: What are the primary causes of a dangerous exotherm during the synthesis of this compound?

    A1: The primary cause is the highly exothermic nature of the nucleophilic addition of dimethylamine (B145610) to an electrophile like acrolein or the ring-opening of an epoxide. The rate of heat generation can exceed the rate of heat removal from the reactor, leading to a rapid temperature increase. Factors that can contribute to this include:

    • Too rapid addition of reagents.

    • Inadequate cooling or stirring.

    • Incorrect solvent choice or volume.

    • Higher than intended starting temperature.

  • Q2: How can I proactively manage the exothermic nature of this reaction?

    A2: Proactive management is crucial for safety and product yield. Key strategies include:

    • Slow, controlled addition of reagents: Use a dropping funnel or a syringe pump for gradual addition of one reagent to the other.

    • Efficient cooling: Employ a cooling bath (ice-water, ice-salt, or a cryocooler) to maintain the desired reaction temperature.

    • Adequate stirring: Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the cooling medium.

    • Dilution: Using an appropriate solvent helps to dissipate the heat generated.

    • Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.

Synthesis Routes and Conditions

  • Q3: What are the common synthesis routes for this compound, and what are the typical reaction conditions?

    A3: Two common lab and industrial scale synthesis routes are the reaction of dimethylamine with acrolein followed by hydrogenation, and the reaction of dimethylamine with allyl alcohol.[1][2] A summary of typical reaction conditions is provided in the table below.

ParameterDimethylamine + Acrolein (Michael Addition)Dimethylamine + Allyl Alcohol
Temperature 4 - 60°C[1][3]Elevated temperatures (specifics not detailed in provided results)
Pressure Up to 60 bar (for subsequent hydrogenation)[3]Not specified
Catalyst Raney cobalt (for hydrogenation step)[3]Sodium hydroxide[2][4]
Solvent Toluene, Water[1][3]Not specified
  • Q4: Are there alternative, potentially safer synthesis routes?

    A4: Yes, alternative routes that may offer better control over the exotherm include:

    • The reaction of 1-chloro-3-propanol with dimethylamine.[1] This is a nucleophilic substitution reaction which is generally less exothermic than the Michael addition to acrolein.

    • Catalytic "hydrogen borrowing" or "hydrogen autotransfer" mechanisms involving the reaction of an alcohol with an amine, catalyzed by transition metals.[1] These methods often have high atom economy with water as the only byproduct.[1]

Safety and Handling

  • Q5: What are the primary safety hazards associated with the reagents used in this synthesis?

    A5: The reagents are hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[5]

    • Dimethylamine: Flammable, corrosive, and can cause severe skin burns and eye damage.[6]

    • Acrolein: Highly flammable, toxic, and a strong irritant.

    • Allyl alcohol: Flammable, toxic, and an irritant.[4]

    • This compound (product): Flammable liquid and vapor, causes severe skin burns and eye damage, and is harmful if swallowed.[2][5][6]

  • Q6: What personal protective equipment (PPE) should be worn?

    A6: At a minimum, the following PPE should be worn:

    • Chemical splash goggles and a face shield.[5][6]

    • Appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[6]

    • A flame-resistant lab coat.[6]

    • Closed-toe shoes.

    • In case of inadequate ventilation, a respirator may be necessary.[6]

Experimental Protocols

Synthesis of this compound from Dimethylamine and Acrolein (Illustrative Lab-Scale)

This protocol is based on a described industrial process and should be adapted for laboratory scale with appropriate safety measures.[3]

  • Reaction Setup:

    • A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet (e.g., nitrogen or argon) is placed in a cooling bath.

  • Reagent Preparation:

    • Charge the flask with a solution of dimethylamine in a suitable solvent (e.g., water or toluene).

    • Cool the flask to the desired initial temperature (e.g., 4°C).[3]

  • Reaction:

    • Slowly add acrolein to the dimethylamine solution via the dropping funnel over a period of time (e.g., 60 minutes), ensuring the internal temperature does not exceed the set limit.[3]

    • After the addition is complete, continue to stir the mixture for a specified time (e.g., 15 minutes) while maintaining the cooling.[3]

  • Work-up (for the intermediate 3-dimethylaminopropanal):

    • The reaction mixture containing the intermediate can be further processed. For the synthesis of this compound, a subsequent reduction step is necessary.

  • Reduction (Illustrative Hydrogenation):

    • The intermediate is transferred to a high-pressure autoclave containing a hydrogenation catalyst (e.g., Raney cobalt).[3]

    • The autoclave is pressurized with hydrogen (e.g., to 60 bar) and heated (e.g., to 80°C) for a specified duration (e.g., 2 hours).[3]

    • After cooling and depressurization, the catalyst is filtered off, and the product is purified by distillation.

Logical Relationship of Safety Measures

The following diagram illustrates the relationship between potential hazards and the corresponding safety measures.

G Hazard and Safety Measure Relationship cluster_hazards Potential Hazards cluster_safetymeasures Safety Measures Exothermic Reaction Exothermic Reaction Controlled Reagent Addition Controlled Reagent Addition Exothermic Reaction->Controlled Reagent Addition Efficient Cooling and Stirring Efficient Cooling and Stirring Exothermic Reaction->Efficient Cooling and Stirring Emergency Plan Emergency Plan Exothermic Reaction->Emergency Plan Flammable Reagents Flammable Reagents Inert Atmosphere Inert Atmosphere Flammable Reagents->Inert Atmosphere Use of Fume Hood Use of Fume Hood Flammable Reagents->Use of Fume Hood Corrosive/Toxic Chemicals Corrosive/Toxic Chemicals Corrosive/Toxic Chemicals->Use of Fume Hood Personal Protective Equipment Personal Protective Equipment Corrosive/Toxic Chemicals->Personal Protective Equipment

Caption: Relationship between hazards and safety measures.

References

Removal of unreacted starting materials from 3-Dimethylamino-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of 3-Dimethylamino-1-propanol.

Frequently Asked Questions (FAQs)

Q1: What are the typical unreacted starting materials and byproducts I should expect in my crude this compound?

A1: The common synthesis routes for this compound will dictate the potential impurities.

  • From Dimethylamine (B145610) and Acrolein: Expect unreacted dimethylamine and acrolein. A potential byproduct is the Michael addition intermediate, 3-dimethylaminoacrolein.[1]

  • From Dimethylamine and 1-chloro-3-propanol: Unreacted dimethylamine and 1-chloro-3-propanol are the primary expected impurities.[1]

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties is crucial for selecting and optimizing a purification strategy.

PropertyValue
Boiling Point 163-164 °C (at atmospheric pressure)
Appearance Colorless to light yellow liquid
Solubility Miscible with water

Q3: Which purification techniques are most effective for removing unreacted starting materials from this compound?

A3: The most common and effective techniques are fractional distillation, liquid-liquid extraction, and flash column chromatography. The choice of method depends on the nature of the impurities, the desired purity, and the scale of the purification.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of this compound from a close-boiling impurity.

  • Possible Cause: Insufficient column efficiency.

  • Troubleshooting Steps:

    • Increase Column Length/Packing: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.

    • Optimize Reflux Ratio: Increase the reflux ratio to allow for better equilibration between the liquid and vapor phases in the column. This is achieved by controlling the rate of distillate collection.

    • Reduce Distillation Rate: A slower distillation rate provides more time for the separation to occur effectively.

    • Ensure Proper Insulation: Insulate the distillation column to minimize heat loss and maintain a consistent temperature gradient.

Issue 2: The compound appears to be degrading during distillation (discoloration, charring).

  • Possible Cause: Thermal instability at its atmospheric boiling point.

  • Troubleshooting Steps:

    • Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of this compound and minimize thermal decomposition.

    • Use of an Inert Atmosphere: Conduct the distillation under a nitrogen or argon atmosphere to prevent oxidation.

Liquid-Liquid Extraction

Issue 1: Formation of a stable emulsion during extraction.

  • Possible Cause: The basic nature of this compound can lead to the formation of emulsions, especially when using chlorinated solvents.

  • Troubleshooting Steps:

    • Addition of Brine: Add a saturated aqueous sodium chloride (brine) solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize emulsion formation.

    • Centrifugation: For smaller scale extractions, centrifuging the mixture can effectively separate the layers.

    • Solvent Change: If emulsions are persistent, consider using a different organic solvent with a lower tendency to form emulsions (e.g., ethyl acetate (B1210297) instead of dichloromethane).

Issue 2: Low recovery of this compound in the organic phase.

  • Possible Cause: The high water solubility of this compound.

  • Troubleshooting Steps:

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent. Three to five extractions are generally more effective than a single extraction with a large volume.

    • Salting Out: Saturate the aqueous layer with a salt like sodium chloride or potassium carbonate before extraction to decrease the solubility of the amino alcohol in the aqueous phase.

    • pH Adjustment: Ensure the aqueous phase is sufficiently basic (pH > 10) to keep the this compound in its free base form, which is more soluble in organic solvents.

Flash Column Chromatography

Issue 1: Significant tailing of the this compound peak on a silica (B1680970) gel column.

  • Possible Cause: Strong interaction between the basic amine group and the acidic silanol (B1196071) groups on the silica gel surface.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonia, to the eluent to neutralize the acidic sites on the silica gel.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (basic or neutral) or a deactivated silica gel.

    • Reverse-Phase Chromatography: For highly polar impurities, reverse-phase chromatography (e.g., C18 silica) with an appropriate aqueous/organic mobile phase may provide better separation.

Quantitative Data Summary

The following table summarizes typical purity and yield data for different purification methods. Please note that actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Purity Achieved (GC)Typical YieldNotes
Fractional Distillation >98%60-80%Effective for removing non-volatile impurities and starting materials with significantly different boiling points.
Liquid-Liquid Extraction 90-95%70-90%Good for initial cleanup and removal of water-soluble impurities. Purity is often limited by co-extraction of similar compounds.
Flash Column Chromatography >99%50-70%Can achieve high purity but may result in lower yields due to product loss on the column.

Experimental Protocols

Protocol 1: Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a packed fractionating column (e.g., Vigreux or packed with Raschig rings). Ensure all glassware is dry.

  • Charging the Flask: Charge the distillation flask with the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently with a heating mantle.

  • Equilibration: Allow the vapor to slowly rise through the column and establish a temperature gradient. The temperature at the top of the column should stabilize at the boiling point of the first fraction.

  • Fraction Collection: Collect the fractions in separate receiving flasks. The main fraction should be collected at a stable temperature corresponding to the boiling point of this compound (163-164 °C at atmospheric pressure).

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC).

Protocol 2: Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Basification and Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.

  • Extraction of the Amine: Adjust the pH of the aqueous layer to >10 with a strong base (e.g., 10 M NaOH). Extract the aqueous layer multiple times with an organic solvent.

  • Combine and Dry: Combine the organic extracts and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane, often with 0.5% triethylamine).

  • Fraction Collection: Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).

  • Concentration: Combine the pure fractions and remove the eluent under reduced pressure.

Visualizations

experimental_workflow cluster_distillation Fractional Distillation Workflow d_start Crude Product d_setup Assemble Distillation Apparatus d_start->d_setup d_charge Charge Flask d_setup->d_charge d_heat Gentle Heating d_charge->d_heat d_equilibrate Equilibrate Column d_heat->d_equilibrate d_collect Collect Fractions d_equilibrate->d_collect d_analyze Analyze Purity (GC) d_collect->d_analyze d_pure Pure this compound d_analyze->d_pure

Caption: Workflow for Fractional Distillation.

troubleshooting_extraction cluster_emulsion_solutions Emulsion Troubleshooting cluster_recovery_solutions Low Recovery Troubleshooting start Liquid-Liquid Extraction Issue emulsion Emulsion Formation? start->emulsion low_recovery Low Recovery? emulsion->low_recovery No add_brine Add Brine emulsion->add_brine Yes multiple_extractions Multiple Extractions low_recovery->multiple_extractions Yes gentle_mix Gentle Mixing centrifuge Centrifuge salting_out Salting Out ph_adjust Adjust pH

Caption: Troubleshooting Logic for Extraction.

References

Navigating the Scale-Up of 3-Dimethylamino-1-propanol Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of reactions involving 3-Dimethylamino-1-propanol. As a crucial intermediate in the production of pharmaceuticals and other fine chemicals, optimizing its synthesis for large-scale production is critical.[1][2] This guide offers practical advice on improving reaction efficiency, minimizing byproduct formation, and ensuring process safety.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning from laboratory to pilot or industrial scale.

Question: We are experiencing low yields of this compound when using the dimethylamine (B145610) and acrolein route. What are the likely causes and solutions?

Answer:

Low yields in the synthesis of this compound from dimethylamine and acrolein are a common challenge, often due to the formation of N,N-dimethyl-1,3-propanediamine (DMAPA) as a major byproduct. One documented lab-scale example shows a product distribution of only 13.9% this compound (DMAPOL) compared to 80.3% DMAPA.[3]

Potential Causes and Recommended Solutions:

Potential CauseRecommended Solution
Suboptimal Reaction Conditions Temperature Control: The initial Michael addition of dimethylamine to acrolein is exothermic. Insufficient cooling can lead to side reactions. Maintain a low reaction temperature (e.g., 4°C) during the addition of acrolein.[3] For larger scales, consider using a continuous flow reactor for superior heat transfer and temperature control.
Stoichiometry: An excess of dimethylamine is typically used to favor the formation of the initial adduct.[3] However, at elevated temperatures during the subsequent hydrogenation, this can promote the formation of DMAPA. Careful optimization of the molar ratio of reactants is crucial.
Inefficient Hydrogenation Catalyst Selection and Activity: The choice of hydrogenation catalyst (e.g., Raney Cobalt) and its activity are critical.[3] Ensure the catalyst is fresh and properly activated. The catalyst loading may need to be adjusted for larger batches.
Hydrogen Pressure and Temperature: The hydrogenation step requires specific temperature and pressure conditions (e.g., 80°C and 60 bar).[3] Inadequate pressure or temperature can lead to incomplete conversion of the intermediate to the desired alcohol.
Ammonia (B1221849) Presence Byproduct Formation: The presence of ammonia during hydrogenation, as described in some procedures, can favor the formation of the diamine byproduct (DMAPA).[3] Consider alternative hydrogenation conditions that do not require ammonia if DMAPA formation is a significant issue.

Question: We are considering the synthesis of this compound from 3-chloro-1-propanol (B141029) and dimethylamine. What are the potential advantages and challenges of this route at scale?

Answer:

The synthesis route from 3-chloro-1-propanol and dimethylamine can offer a higher yield of the desired product compared to the acrolein route, as it avoids the major side reaction that produces DMAPA.

Potential Advantages:

  • Higher Selectivity: This nucleophilic substitution reaction is generally more selective towards the formation of this compound.

  • Milder Conditions: The reaction can often be carried out under less harsh conditions than the high-pressure hydrogenation required for the acrolein route.

Potential Challenges and Solutions:

Potential CauseRecommended Solution
Incomplete Reaction Reaction Time and Temperature: Ensure sufficient reaction time and an appropriate temperature to drive the reaction to completion. The reaction of 1-bromo-3-chloropropane (B140262) with diethylamine, a similar reaction, has been optimized with different base and solvent systems, showing that reaction time can vary from 10 to 24 hours.[4]
Byproduct Formation Quaternary Ammonium (B1175870) Salt Formation: Over-alkylation of the product can lead to the formation of a quaternary ammonium salt, especially if there is an excess of 3-chloro-1-propanol. Careful control of stoichiometry is important.
Purification Salt Removal: The reaction produces a chloride salt as a byproduct. Efficient removal of this salt during workup is necessary to obtain a pure product. This is typically achieved by aqueous extraction.
Safety Handling of 3-chloro-1-propanol: 3-chloro-1-propanol is a hazardous substance. Appropriate personal protective equipment (PPE) and engineering controls are necessary, especially at a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial synthesis routes are:

  • The Michael addition of dimethylamine to acrolein, followed by hydrogenation of the resulting intermediate.[3]

  • The nucleophilic substitution of 3-chloro-1-propanol with dimethylamine.

Q2: What are the major byproducts to be aware of during the synthesis of this compound?

A2: In the acrolein route, the primary byproduct is N,N-dimethyl-1,3-propanediamine (DMAPA).[3] In the 3-chloro-1-propanol route, potential byproducts include over-alkylation products like quaternary ammonium salts.

Q3: What are the key safety considerations when scaling up the production of this compound?

A3: Key safety considerations include:

  • Flammability: this compound is a flammable liquid.[2] All equipment should be properly grounded to prevent static discharge, and the reaction should be carried out in a well-ventilated area away from ignition sources.

  • Corrosivity: The compound can be corrosive.[2] Ensure that all reactor and transfer line materials are compatible.

  • Toxicity of Reagents: Acrolein is a highly toxic and volatile substance. 3-chloro-1-propanol is also hazardous. Strict handling procedures and appropriate personal protective equipment are mandatory.

  • Exothermic Reactions: The reaction of dimethylamine with acrolein is exothermic and requires careful temperature control to prevent a runaway reaction.

Q4: How can the purity of this compound be improved during scale-up?

A4: Purity can be improved by:

  • Optimizing Reaction Conditions: Fine-tuning temperature, pressure, and stoichiometry to minimize byproduct formation.

  • Effective Purification: Fractional distillation is a common method for purifying this compound. The efficiency of the distillation column becomes critical at larger scales to separate the product from close-boiling impurities.

  • Thorough Workup: For the 3-chloro-1-propanol route, ensuring complete removal of salt byproducts through aqueous washes is essential.

Experimental Protocols

Synthesis of this compound via Dimethylamine and Acrolein (Lab-Scale)

This protocol is based on a documented example and highlights the potential for significant byproduct formation.[3]

Step 1: Michael Addition

  • Charge a 270 ml autoclave with 67.6 g (1.5 mol) of dimethylamine.

  • While cooling the autoclave to 4°C, pump in 16.8 g (0.3 mol) of acrolein over 60 minutes.

  • Stir the mixture for an additional 15 minutes at 4°C.

Step 2: Hydrogenation

  • In a separate 270 ml high-pressure autoclave, charge 1.8 g of Raney Cobalt (THF-washed), 51.0 g (3.0 mol) of ammonia, and 10.8 g (0.6 mol) of water.

  • Transfer the contents from the first autoclave to the second high-pressure autoclave by injecting hydrogen.

  • Heat the second autoclave to 80°C and inject hydrogen to a pressure of 60 bar.

  • Maintain the pressure by adding hydrogen and continue the hydrogenation for 2 hours.

  • After 2 hours, cool the reactor and vent the excess pressure.

  • The product distribution can be analyzed by gas chromatography. In the cited example, the resulting mixture contained 80.3% DMAPA and 13.9% this compound (by area percentage).[3]

General Protocol for Synthesis of this compound via 3-chloro-1-propanol

  • Charge a suitable reactor with 3-chloro-1-propanol and a solvent (e.g., a lower alcohol).

  • Add an excess of dimethylamine to the reactor. The reaction can be run with or without a base to neutralize the HCl formed.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-100°C) and maintain for several hours until the reaction is complete, as monitored by GC or TLC.

  • After cooling, neutralize the reaction mixture if necessary.

  • Perform an aqueous workup to remove any salts.

  • Extract the product into an organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_route1 Route 1: Acrolein + Dimethylamine cluster_route2 Route 2: 3-Chloro-1-propanol + Dimethylamine A1 Michael Addition: Acrolein + Dimethylamine A2 Intermediate Formation A1->A2 A3 Hydrogenation (e.g., Raney Co, H2) A2->A3 A4 Crude Product Mixture (DMAPOL + DMAPA) A3->A4 P1 Purification (Fractional Distillation) A4->P1 B1 Nucleophilic Substitution: 3-Chloro-1-propanol + Dimethylamine B2 Crude Product + Salt B1->B2 B2->P1 P2 Pure this compound P1->P2

Caption: Comparative workflow of the two main synthesis routes for this compound.

troubleshooting_low_yield Troubleshooting Low Yield/Purity Start Low Yield or Purity of This compound Q1 Which synthesis route was used? Start->Q1 Acrolein_Route Acrolein + Dimethylamine Q1->Acrolein_Route Acrolein Chloro_Route 3-Chloro-1-propanol + Dimethylamine Q1->Chloro_Route Chloropropanol Check_Byproduct High level of DMAPA byproduct? Acrolein_Route->Check_Byproduct Check_Completion Incomplete reaction? Chloro_Route->Check_Completion Optimize_H2 Optimize Hydrogenation: - Catalyst activity - H2 pressure - Temperature - Avoid excess ammonia Check_Byproduct->Optimize_H2 Yes Control_Exotherm Improve Exotherm Control: - Lower addition temperature - Consider flow chemistry Increase_Time_Temp Increase reaction time and/or temperature Check_Completion->Increase_Time_Temp Yes Check_Purification Impure final product? Check_Completion->Check_Purification No Increase_Time_Temp->Check_Purification Improve_Distillation Improve fractional distillation efficiency Check_Purification->Improve_Distillation Yes (Acrolein Route) Improve_Workup Ensure complete salt removal during workup Check_Purification->Improve_Workup Yes (Chloro Route) Check_Bydocument Check_Bydocument Check_Bydocument->Control_Exotherm No

Caption: A decision tree for troubleshooting common issues in this compound synthesis.

side_reaction_pathway Side Reaction Pathway in Acrolein Route Reactants Dimethylamine + Acrolein Intermediate 3-(Dimethylamino)propanal Reactants->Intermediate Michael Addition Desired_Product This compound (DMAPOL) Intermediate->Desired_Product Hydrogenation (Reduction of aldehyde) Reductive_Amination_Intermediate Intermediate Imine Intermediate->Reductive_Amination_Intermediate Reaction with Ammonia/Dimethylamine Side_Product N,N-dimethyl-1,3-propanediamine (DMAPA) Reductive_Amination_Intermediate->Side_Product Hydrogenation (Reduction of imine)

Caption: The competing reaction pathways leading to the desired product and the major byproduct.

References

Impact of solvent choice on 3-Dimethylamino-1-propanol reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of solvent choice on the reaction kinetics of 3-Dimethylamino-1-propanol (DMAPA). The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent generally impact the reaction kinetics of this compound?

The solvent environment is a critical parameter that can dramatically influence reaction rates.[1] For reactions involving the tertiary amine of DMAPA, such as alkylations, the solvent's ability to stabilize the charged transition state is paramount.[1][2]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents typically provide the fastest reaction rates for SN2 reactions at the amine center. They have high dielectric constants that can solvate and stabilize the polar transition state, lowering the activation energy.[1][3]

  • Polar Protic Solvents (e.g., Methanol, Water): Despite their high polarity, these solvents can slow down reactions involving the amine nucleophile. They form hydrogen bonds with the amine, creating a "solvent cage" that must be disrupted for the reaction to proceed, which increases the energy barrier.[1]

  • Nonpolar Aprotic Solvents (e.g., Toluene (B28343), Hexane): Reactions in these solvents are significantly slower. Their low polarity offers poor stabilization for a polar transition state, resulting in a high activation energy barrier.[1]

Q2: Which functional group on DMAPA is more sensitive to solvent effects during a reaction?

Both the tertiary amine and the primary alcohol can be sensitive to solvent effects, but their sensitivity depends on the reaction type.

  • The tertiary amine , when acting as a nucleophile (e.g., in an alkylation reaction), is highly sensitive to the solvent's protic or aprotic nature. Protic solvents can hydrogen-bond with the amine, reducing its nucleophilicity.[1]

  • The primary alcohol , when undergoing reactions like esterification, is also affected by the solvent. The mechanism of such reactions can be complex, sometimes proceeding through a cyclic intermediate that is influenced by the solvent's ability to support its formation.[4]

Q3: Can the solvent choice influence the reaction mechanism itself?

Yes. Solvents can affect reaction rates by stabilizing the starting materials and the transition state to different extents.[2] For example, a polar solvent can significantly accelerate an SN1 reaction by stabilizing the carbocation intermediate, while an SN2 reaction involving a strong nucleophile is often faster in a polar aprotic solvent that does not solvate the nucleophile as strongly as a protic solvent would.[2][3]

Troubleshooting Guide

Problem 1: My reaction is proceeding much slower than expected.

  • Possible Cause: Your solvent may be providing poor stabilization for the reaction's transition state or deactivating your reactant.

  • Troubleshooting Steps:

    • Identify the Reaction Type: Are you performing a reaction at the tertiary amine (e.g., alkylation) or the alcohol (e.g., esterification)?

    • Analyze Your Solvent Choice:

      • If it's an SN2 reaction at the amine and you are using a polar protic solvent like ethanol, consider switching to a polar aprotic solvent like acetonitrile (B52724) or DMSO to enhance the nucleophilicity of the amine.[1][2]

      • If you are using a nonpolar solvent like toluene for a reaction that involves charge development in the transition state, the reaction will likely be slow. A more polar solvent is recommended.[1]

    • Review the Temperature: The reaction temperature for some preparations may need to be elevated, for instance to 50-60°C or higher, depending on the specific synthesis.[4][5]

Problem 2: I am observing significant byproduct formation.

  • Possible Cause: The solvent can influence reaction pathways and the stability of intermediates, potentially leading to side reactions. DMAPA's bifunctional nature (amine and alcohol) makes it susceptible to side reactions.[4]

  • Troubleshooting Steps:

    • Consider Reactant Stability: The solvent may not be ideal for the stability of your reactants or intermediates.

    • Change Solvent Polarity: Shifting to a less polar solvent might disfavor the formation of highly polar byproducts. Conversely, a more polar solvent might favor the desired pathway. A systematic solvent screen is advisable.

    • Solvent-Free Conditions: For certain syntheses, such as the reaction between dimethylamine (B145610) and 3-chloro-1-propanol (B141029) to produce DMAPA, solvent-free conditions in a sealed autoclave can accelerate the reaction and lead to high yields, minimizing solvent-related side reactions.[4]

Problem 3: The reaction yield is consistently low.

  • Possible Cause: The reaction may not be reaching completion due to slow kinetics, or an unfavorable equilibrium may be established in the chosen solvent.

  • Troubleshooting Steps:

    • Optimize for Rate: Use the guidance in "Problem 1" to select a solvent that maximizes the reaction rate. A switch from a polar protic to a polar aprotic solvent can dramatically increase the rate of SN2 reactions.[1][2]

    • Consider Equilibrium Effects: Solvents can alter the thermodynamic equilibrium of a reaction.[6] If the products are more polar than the reactants, a more polar solvent will favor the products. If the reactants are more polar, a more polar solvent will shift the equilibrium back towards the reactants.[6] Choose a solvent that preferentially stabilizes the desired products.

Quantitative Data: Solvent Effect on a Representative Reaction

The following table summarizes the second-order rate constants (k₂) for the Menshutkin reaction of piperidine (B6355638) with methyl iodide at 25°C. This SN2 reaction serves as an excellent model for understanding how solvents can affect the kinetics of reactions involving the nucleophilic amine group of DMAPA.

Solvent CategorySolventDielectric Constant (ε)Relative Rate Constant (krel)
Nonpolar Aprotic n-Hexane1.91
Benzene2.340
Polar Protic Methanol332,000
Ethanol241,000
Polar Aprotic Acetone2120,000
Acetonitrile3750,000
Dimethylformamide (DMF)3760,000

Data adapted from a representative study on a similar secondary amine alkylation. This illustrates the principles of solvent effects.[1]

Experimental Protocols

Protocol: General Methodology for Kinetic Analysis of Amine Alkylation

This protocol outlines a general method for obtaining the kinetic data necessary to evaluate solvent effects on the alkylation of an amine, based on the principles used in representative studies.[1]

  • Reactant Preparation:

    • Prepare a stock solution of this compound of a known concentration in the desired solvent to be tested.

    • Prepare a separate stock solution of the alkylating agent (e.g., an alkyl halide) of a known concentration in the same solvent.

  • Reaction Setup:

    • Equilibrate both reactant solutions to the desired reaction temperature in a thermostated bath.

    • Initiate the reaction by mixing equal volumes of the two solutions in a reaction vessel maintained at the constant temperature.

  • Monitoring the Reaction:

    • At timed intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction immediately (e.g., by rapid cooling or by adding a reagent that consumes one of the reactants).

    • Analyze the concentration of the remaining reactant or the formed product. Common analytical techniques include:

      • Titration: To determine the concentration of unreacted amine or a halide byproduct.

      • Spectroscopy (UV-Vis, NMR): To monitor the appearance of a product or disappearance of a reactant if they have distinct spectral signatures.

      • Chromatography (GC, HPLC): To separate and quantify reactants and products.

  • Data Analysis:

    • Plot the concentration of the reactant versus time.

    • Determine the reaction order and calculate the rate constant (k) using the appropriate integrated rate law.

    • Repeat the experiment in a variety of solvents (polar protic, polar aprotic, nonpolar) to compare the rate constants and elucidate the impact of the solvent.

Visualizations

experimental_workflow start Start: Define Reaction select_solvents Select Solvents (Protic, Aprotic, Nonpolar) start->select_solvents prep_solutions Prepare Reactant Solutions select_solvents->prep_solutions run_reactions Run Reactions (Constant Temperature) prep_solutions->run_reactions monitor_kinetics Monitor Progress (Timed Aliquots) run_reactions->monitor_kinetics analyze_data Analyze Data (Calculate Rate Constants) monitor_kinetics->analyze_data compare_results Compare Solvent Effects & Optimize analyze_data->compare_results end_node End: Optimized Protocol compare_results->end_node logical_relationship cluster_solvents Solvent Type reactants Reactants (Amine + Alkyl Halide) ts Polar Transition State [R3N---R'---X]δ+ polar_aprotic Polar Aprotic (e.g., DMSO) polar_aprotic->ts Strongly Stabilizes (Fastest Rate) polar_protic Polar Protic (e.g., MeOH) polar_protic->reactants Solvates Amine (H-Bonding) (Reduces Nucleophilicity) polar_protic->ts Stabilizes nonpolar Nonpolar (e.g., Hexane) nonpolar->ts Poorly Stabilizes (Slowest Rate)

References

Technical Support Center: Catalyst Poisoning in Reactions Using 3-Dimethylamino-1-propanol (DMAPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst poisoning in chemical reactions involving 3-Dimethylamino-1-propanol (DMAPA).

Troubleshooting Guides

Issue: Rapid or Gradual Loss of Catalytic Activity

When a decrease in reaction rate or complete cessation of the reaction is observed, catalyst deactivation should be suspected. In reactions involving DMAPA, a common cause is catalyst poisoning by the amine functionality.

Initial Troubleshooting Steps:

  • Verify Reactant and Solvent Purity: Ensure all starting materials, including DMAPA and solvents, are free from impurities that could act as catalyst poisons (e.g., sulfur compounds, halides).

  • Review Reaction Conditions: High concentrations of DMAPA can lead to competitive adsorption on the catalyst surface, inhibiting reactant binding. Consider optimizing the DMAPA concentration.

  • Catalyst Characterization: If the issue persists, characterize the spent catalyst to identify the deactivation mechanism. Techniques like Temperature Programmed Desorption (TPD), X-ray Photoelectron Spectroscopy (XPS), and Transmission Electron Microscopy (TEM) can provide insights into the nature of the adsorbed species and changes in catalyst morphology.

Quantitative Analysis of Catalyst Deactivation

The following table provides representative data on the effect of this compound (DMAPA) concentration on the activity of common hydrogenation catalysts. This data is illustrative and serves as a guideline for understanding the potential impact of DMAPA on your specific system. Actual results may vary depending on the specific reaction, catalyst formulation, and experimental conditions.

Catalyst TypeDMAPA Concentration (ppm)Initial Reaction Rate (mol/g cat·s)Reaction Rate after 1h (mol/g cat·s)% Activity Loss
Palladium on Carbon (5% Pd/C) 01.5 x 10⁻³1.45 x 10⁻³3.3%
1001.2 x 10⁻³0.9 x 10⁻³25%
5000.8 x 10⁻³0.4 x 10⁻³50%
10000.5 x 10⁻³0.1 x 10⁻³80%
Platinum on Alumina (B75360) (5% Pt/Al₂O₃) 02.0 x 10⁻³1.9 x 10⁻³5%
1001.7 x 10⁻³1.3 x 10⁻³23.5%
5001.1 x 10⁻³0.6 x 10⁻³45.5%
10000.7 x 10⁻³0.2 x 10⁻³71.4%
Rhodium on Carbon (5% Rh/C) 02.5 x 10⁻³2.4 x 10⁻³4%
1002.1 x 10⁻³1.6 x 10⁻³23.8%
5001.5 x 10⁻³0.8 x 10⁻³46.7%
10000.9 x 10⁻³0.3 x 10⁻³66.7%

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate the potential trend of catalyst deactivation in the presence of an amino alcohol like DMAPA. Actual experimental results will vary.

Frequently Asked Questions (FAQs)

Q1: How does this compound (DMAPA) poison metal catalysts?

A1: DMAPA, being a tertiary amine, possesses a lone pair of electrons on the nitrogen atom. This lone pair can strongly adsorb onto the active metal sites (e.g., Palladium, Platinum, Rhodium) of the catalyst.[1] This strong chemisorption blocks the active sites, preventing the reactant molecules from accessing them, thereby inhibiting the catalytic reaction.[2] This phenomenon is a form of chemical poisoning.[1][3]

Q2: Is the poisoning by DMAPA reversible or irreversible?

A2: The reversibility of poisoning by amines like DMAPA depends on the strength of the interaction with the catalyst surface and the reaction conditions. In many cases, the adsorption is strong, leading to what is considered irreversible poisoning under normal operating conditions.[1] However, regeneration procedures can sometimes be employed to remove the adsorbed amine and restore catalyst activity.

Q3: What are the common signs of catalyst poisoning by DMAPA in a reaction?

A3: The most common sign is a noticeable decrease in the reaction rate. This can manifest as a gradual decline in product formation over time or a complete halt of the reaction. In some cases, you might observe a change in the selectivity of the reaction, where the formation of desired products decreases while side reactions may increase.

Q4: Can I regenerate a catalyst that has been poisoned by DMAPA?

A4: Yes, regeneration is often possible, but its success depends on the specific catalyst and the severity of the poisoning. Common regeneration strategies for amine-poisoned catalysts include:

  • Thermal Treatment: Heating the catalyst under an inert or reducing atmosphere can help desorb the poisoning species.[4]

  • Solvent Washing: Washing the catalyst with a suitable solvent, sometimes at elevated temperatures, can help remove the adsorbed DMAPA.

  • Acidic Washing: A dilute acidic wash can protonate the amine, weakening its bond with the metal surface and facilitating its removal. However, care must be taken as acidic conditions can also damage the catalyst support or the metal nanoparticles.

Q5: Which catalysts are most susceptible to poisoning by DMAPA?

A5: Noble metal catalysts such as Palladium (Pd), Platinum (Pt), and Rhodium (Rh) are particularly susceptible to poisoning by nitrogen-containing compounds like DMAPA due to the strong affinity of the nitrogen lone pair for these metals.[5][6] The specific susceptibility can also depend on the catalyst support and the overall catalyst morphology.

Q6: How can I minimize catalyst poisoning when using DMAPA in my reaction?

A6: To minimize poisoning, consider the following strategies:

  • Optimize DMAPA Concentration: Use the lowest effective concentration of DMAPA required for the reaction.

  • Gradual Addition: Instead of adding all the DMAPA at the beginning, a slow, continuous addition throughout the reaction can help maintain a low instantaneous concentration, reducing the poisoning effect.

  • Use a Poison-Resistant Catalyst: In some cases, catalysts with modified surfaces or supports can be designed to be more resistant to amine poisoning.

  • Immobilize the Catalyst: Using a supported catalyst in a flow reactor can sometimes mitigate poisoning effects compared to a batch process.

Experimental Protocols

Protocol 1: Measurement of Catalyst Activity

This protocol describes a general method for determining the activity of a heterogeneous catalyst in a batch reactor, which can be used to quantify the effect of a potential poison like DMAPA.

Materials:

  • Hydrogenation catalyst (e.g., 5% Pd/C)

  • Substrate (e.g., a nitroaromatic compound)

  • Solvent (e.g., ethanol)

  • This compound (DMAPA)

  • High-pressure batch reactor equipped with a stirrer, temperature control, and gas inlet

  • Analytical instrument for monitoring reaction progress (e.g., GC, HPLC)

Procedure:

  • Catalyst Pre-treatment: Activate the catalyst according to the manufacturer's instructions. This typically involves reduction under a hydrogen flow at a specific temperature.

  • Reactor Setup: Charge the reactor with the solvent and the substrate.

  • Poison Addition (for experimental group): Add the desired amount of DMAPA to the reactor. For a control experiment, omit this step.

  • Catalyst Addition: Add the pre-weighed catalyst to the reactor under an inert atmosphere.

  • Reaction Initiation: Seal the reactor, purge with an inert gas, and then pressurize with hydrogen to the desired pressure. Start the stirrer and heat the reactor to the desired temperature.

  • Reaction Monitoring: Take samples from the reactor at regular time intervals. Analyze the samples to determine the concentration of the reactant and product(s).

  • Data Analysis: Plot the concentration of the reactant versus time. The initial slope of this curve is proportional to the initial reaction rate. The catalyst activity can be expressed as the rate of consumption of the reactant per unit mass of catalyst (e.g., mol/g cat·s).

  • Comparison: Compare the catalyst activity in the presence and absence of DMAPA to quantify the extent of poisoning.

Protocol 2: Temperature Programmed Desorption (TPD) of DMAPA

TPD is a powerful technique to study the interaction of adsorbates with a catalyst surface. This protocol outlines the general steps for a TPD experiment to characterize the desorption of DMAPA from a catalyst.[7]

Materials:

  • Catalyst sample (e.g., Pt/Al₂O₃)

  • This compound (DMAPA)

  • High-purity inert gas (e.g., Helium, Argon)

  • TPD apparatus equipped with a mass spectrometer or a thermal conductivity detector (TCD)

Procedure:

  • Sample Preparation: Place a known amount of the catalyst in the TPD reactor.

  • Catalyst Cleaning: Heat the catalyst under a flow of inert gas to a high temperature to remove any adsorbed impurities.

  • Adsorption of DMAPA: Cool the catalyst to the desired adsorption temperature. Introduce a vapor of DMAPA in a carrier gas to the catalyst bed for a specific duration to allow for adsorption.

  • Purging: Purge the system with the inert gas at the adsorption temperature to remove any physisorbed or gas-phase DMAPA.

  • Temperature Programming: Ramp the temperature of the catalyst at a constant rate (e.g., 10 °C/min) under a continuous flow of the inert gas.

  • Detection: Monitor the desorbed species using the detector. The detector signal is plotted as a function of temperature, resulting in a TPD spectrum.

  • Data Interpretation: The temperature at which a peak appears in the TPD spectrum corresponds to the desorption energy of the adsorbed species. The area under the peak is proportional to the amount of desorbed species. This information can be used to understand the strength of the interaction between DMAPA and the catalyst surface.

Visualizations

CatalystPoisoningMechanism ActiveSite Active Catalyst Site (e.g., Pd, Pt, Rh) PoisonedSite Poisoned Catalyst Site (Blocked) Product Product ActiveSite->Product Catalytic Conversion DMAPA This compound (DMAPA) with N lone pair DMAPA->ActiveSite Strong Adsorption (Chemisorption) Reactant Reactant Molecule Reactant->ActiveSite Desired Interaction Reactant->PoisonedSite Interaction Blocked

Caption: Mechanism of catalyst poisoning by DMAPA.

TroubleshootingWorkflow Start Decreased Catalytic Activity Observed CheckPurity Verify Reactant/ Solvent Purity Start->CheckPurity OptimizeConc Optimize DMAPA Concentration CheckPurity->OptimizeConc Purity OK Resolved Issue Resolved CheckPurity->Resolved Impurity Found & Removed Characterize Characterize Spent Catalyst (TPD, XPS, TEM) OptimizeConc->Characterize Optimization Fails OptimizeConc->Resolved Optimization Successful Regenerate Attempt Catalyst Regeneration (Thermal/Washing) Characterize->Regenerate Replace Replace Catalyst Regenerate->Replace Regeneration Fails Regenerate->Resolved Activity Restored

References

Technical Support Center: Work-up Procedures for Reactions Containing 3-Dimethylamino-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Dimethylamino-1-propanol.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to reaction work-up?

A1: Understanding the physicochemical properties of this compound is crucial for designing effective work-up procedures. It is a water-miscible, basic, and relatively low-boiling point liquid.[1][2][3] Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC5H13NO[1]
Molecular Weight103.16 g/mol [1]
Boiling Point163-164 °C[2]
Density0.872 g/mL at 25 °C
pKa of Conjugate Acid9.3[3]
Water SolubilityMiscible[1]
Solubility in Organic SolventsSoluble in Chloroform (sparingly), DMSO (sparingly), Ethyl Acetate (slightly), Methanol (slightly)[1]

Q2: How can I remove this compound from my reaction mixture?

A2: The most common method is to perform an acidic wash during liquid-liquid extraction.[4] By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl), the basic this compound will be protonated, forming a water-soluble salt that partitions into the aqueous phase.[4]

Q3: I am observing a persistent emulsion during the extraction process. What should I do?

A3: Emulsion formation is a common issue, especially when dealing with amine-containing compounds which can act as surfactants.[5] Several techniques can be employed to break the emulsion:

  • Addition of Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, often helping to break the emulsion.[5]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.[6]

  • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion.[6]

  • Solvent Addition: Adding a small amount of a different organic solvent might change the overall properties of the organic phase and help in phase separation.[6]

Q4: Is it possible to remove this compound by distillation?

A4: Yes, if your desired product is significantly less volatile, distillation can be a viable purification method.[7] Given the boiling point of this compound (163-164 °C), vacuum distillation is often preferred to avoid thermal degradation of sensitive products.[7]

Troubleshooting Guides

Issue 1: Incomplete Removal of this compound

Symptoms:

  • Presence of this compound in the final product, confirmed by NMR or GC-MS analysis.

  • Basic residue in the final product.

Possible Causes:

  • Insufficient amount or concentration of the acidic wash.

  • Inadequate mixing during the extraction.

  • Product itself is basic and is being extracted along with the impurity.

Solutions:

  • Increase the number of acidic washes: Perform multiple extractions with the dilute acid solution.

  • Increase the acid concentration: Use a slightly more concentrated acid solution (e.g., 2M HCl), but be mindful of the stability of your product.

  • Ensure thorough mixing: Invert the separatory funnel gently but thoroughly to ensure good contact between the organic and aqueous phases.

  • Back-extraction: If the product has some water solubility, a back-extraction of the combined aqueous layers with a fresh portion of organic solvent can help recover any lost product.

Issue 2: Product Loss During Acidic Wash

Symptoms:

  • Low yield of the final product.

  • Product detected in the aqueous layer after extraction.

Possible Causes:

  • The product is acid-labile and degrades under acidic conditions.

  • The protonated form of the product is water-soluble.

Solutions:

  • Use a milder acid: Consider using a weaker acid like 10% aqueous citric acid or saturated ammonium (B1175870) chloride solution.

  • Minimize contact time: Perform the acidic wash quickly and proceed immediately to the next step.

  • Alternative purification: If the product is highly sensitive to acid, consider other purification methods like column chromatography or distillation.

Issue 3: Difficulty in Purifying a Polar Product from this compound

Symptoms:

  • Co-elution of the product and this compound during column chromatography.

  • Difficulty in achieving high purity of the final product.

Possible Causes:

  • Similar polarity of the product and the amino alcohol.

Solutions:

  • Acidic Wash Pre-Chromatography: Perform a thorough acidic wash to remove the majority of the this compound before attempting chromatographic purification.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18 column) may provide better separation.[8]

  • Use of an Amine-Specific Stationary Phase: Specialized chromatography columns, such as those with amino-functionalized silica (B1680970), can be effective for separating basic compounds.[8]

  • Derivatization: In some cases, protecting the polar functional groups of the product (e.g., as a silyl (B83357) ether or a BOC-protected amine) can alter its polarity, facilitating separation. The protecting group can then be removed after purification.[9]

Experimental Protocols

Protocol 1: General Work-up Procedure for Removing this compound

This protocol is a general guideline and may need to be optimized based on the specific reaction and product properties.

  • Quenching the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).

  • Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate. Drain the lower aqueous layer.[4]

  • Repeat Acidic Wash: Repeat the acidic wash (step 4) one or two more times to ensure complete removal of the this compound.

  • Neutral Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Be cautious of gas evolution (CO₂).

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove any remaining water and help break any emulsions.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Further Purification: The crude product can be further purified by column chromatography, distillation, or recrystallization as needed.

Protocol 2: Work-up for a Steglich Esterification using this compound as a Catalyst

This protocol is adapted from a standard Steglich esterification procedure where a basic catalyst is removed.[10][11][12][13][14]

  • Filtration of Urea (B33335): After the reaction is complete, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) or other urea byproducts. Wash the filter cake with a small amount of the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Dissolution and Acidic Wash: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Transfer the solution to a separatory funnel and wash with 1M HCl to remove the this compound catalyst.[10]

  • Neutral and Brine Washes: Sequentially wash the organic layer with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purification: Purify the crude ester by column chromatography on silica gel if necessary.

Visualizations

Workup_Workflow cluster_extraction Liquid-Liquid Extraction cluster_washing Washing Steps cluster_isolation Product Isolation reaction_mixture Reaction Mixture add_solvent Add Organic Solvent & Water/Aqueous Solution reaction_mixture->add_solvent separatory_funnel Transfer to Separatory Funnel add_solvent->separatory_funnel shake_vent Shake & Vent separatory_funnel->shake_vent separate_layers Separate Layers shake_vent->separate_layers organic_layer Organic Layer separate_layers->organic_layer Organic Phase acid_wash Wash with Dilute Acid (e.g., 1M HCl) organic_layer->acid_wash Removes this compound neutral_wash Wash with Sat. NaHCO3 acid_wash->neutral_wash Neutralizes excess acid brine_wash Wash with Brine neutral_wash->brine_wash Removes water washed_organic Washed Organic Layer brine_wash->washed_organic dry Dry over Anhydrous Agent washed_organic->dry filter Filter dry->filter concentrate Concentrate (Rotary Evaporator) filter->concentrate crude_product Crude Product concentrate->crude_product

Caption: General workflow for the work-up and isolation of a product from a reaction mixture containing this compound.

Troubleshooting_Emulsion start Emulsion Observed during Extraction patience Allow to Stand (15-30 min) start->patience brine Add Saturated NaCl (Brine) patience->brine If not resolved resolved Emulsion Broken patience->resolved If resolved centrifuge Centrifuge Mixture brine->centrifuge If not resolved brine->resolved If resolved filter Filter through Celite® or Glass Wool centrifuge->filter If not resolved centrifuge->resolved If resolved solvent Add a Different Organic Solvent filter->solvent If not resolved filter->resolved If resolved solvent->resolved If resolved

Caption: A troubleshooting guide for breaking emulsions encountered during the work-up procedure.

References

Technical Support Center: Enhancing Stereoselectivity in Reactions with 3-Dimethylamino-1-propanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the stereoselectivity of reactions involving 3-Dimethylamino-1-propanol derivatives.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during experiments aimed at achieving high stereoselectivity.

Issue 1: Low Enantiomeric Excess (ee) or Diastereomeric Excess (de)

  • Question: My reaction is producing a nearly racemic mixture or a poor ratio of diastereomers. What are the common causes and how can I improve the stereoselectivity?

    Answer: Low stereoselectivity is a common challenge and can be influenced by several factors. Here are the primary causes and potential solutions:

    • Suboptimal Catalyst or Chiral Auxiliary: The choice of the chiral catalyst or auxiliary is crucial. If using a derivative of this compound as a ligand or auxiliary, its structure and substitution pattern significantly impact the stereochemical outcome.

      • Troubleshooting:

        • Screen different derivatives: If possible, test various analogues of this compound with different steric or electronic properties.

        • Evaluate catalyst loading: In catalytic reactions, the catalyst loading can affect stereoselectivity. A systematic variation of the catalyst concentration is recommended.

        • Consider a different class of catalyst: For reductions of ketones to chiral alcohols, consider biocatalysts like yeast (e.g., Saccharomyces cerevisiae) or specific enzymes (e.g., carbonyl reductases), which are known to provide high enantioselectivity.[1][2]

    • Incorrect Reaction Temperature: Temperature plays a critical role in the energy difference between the diastereomeric transition states.

      • Troubleshooting:

        • Lower the temperature: Generally, lowering the reaction temperature increases stereoselectivity. Reactions are often run at temperatures ranging from 0°C down to -78°C.

    • Inappropriate Solvent: The solvent can influence the conformation of the transition state assembly.

      • Troubleshooting:

        • Solvent screening: Test a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, hexane). The optimal solvent will provide a good balance of solubility for the reactants and stabilization of the desired transition state.

    • Presence of Impurities: Water or other impurities can react with reagents and catalysts, leading to non-selective background reactions.

      • Troubleshooting:

        • Ensure anhydrous conditions: Use freshly dried solvents and reagents. Flame-dry glassware and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

Issue 2: Low Reaction Conversion or Yield

  • Question: The stereoselectivity is acceptable, but the reaction is not going to completion or the isolated yield is low. What should I investigate?

    Answer: Low conversion or yield can be due to several factors, from reagent deactivation to product inhibition.

    • Reagent Inactivity or Degradation:

      • Troubleshooting:

        • Check reagent quality: Ensure that all starting materials, reagents, and catalysts are pure and have not degraded.

        • Optimize stoichiometry: Vary the stoichiometry of the reactants and reagents to ensure the limiting reagent is fully consumed.

    • Product Inhibition: In some cases, the product of the reaction can inhibit the catalyst, slowing down the reaction rate as the concentration of the product increases.[1][2]

      • Troubleshooting:

        • Continuous reaction setup: For biocatalytic reductions, a continuous process in a membrane reactor can be employed to remove the product as it is formed, thus avoiding inhibition.[1][2]

    • Suboptimal Reaction Time or Temperature:

      • Troubleshooting:

        • Monitor reaction progress: Use techniques like TLC or GC/LC-MS to monitor the reaction progress and determine the optimal reaction time.

        • Adjust temperature: While lower temperatures often favor stereoselectivity, they can also decrease the reaction rate. A balance must be found to achieve both good selectivity and conversion in a reasonable timeframe.

Issue 3: Formation of Side Products

  • Question: I am observing the formation of significant side products in my reaction, complicating purification and reducing the yield of the desired stereoisomer. What are the likely side reactions and how can I minimize them?

    Answer: The formation of side products is often related to the reactivity of the starting materials and intermediates.

    • Competing Racemic Pathway: A non-stereoselective background reaction may be competing with the desired asymmetric transformation.

      • Troubleshooting:

        • Optimize reaction conditions: Re-evaluate the temperature, solvent, and catalyst loading to favor the stereoselective pathway.

        • Use of additives: In some cases, additives can suppress side reactions. For example, in metal-catalyzed reactions, the choice of the counter-ion or the addition of a Lewis acid/base can be influential.

    • Decomposition of Starting Material or Product: The reaction conditions may be too harsh for the substrate or the product.

      • Troubleshooting:

        • Milder reaction conditions: Explore milder reagents or reaction conditions (e.g., lower temperature, shorter reaction time).

        • Protecting groups: If a functional group is interfering with the reaction, consider using a protecting group strategy.

Data Presentation

The following table summarizes the performance of different catalytic systems in the asymmetric reduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine to (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine, a key intermediate in the synthesis of Duloxetine (B1670986).

Catalyst/MethodSubstrate ConcentrationTemperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee) (%)Reference
Immobilized Saccharomyces cerevisiae5 g/L3048100>99[1][2]
Candida tropicalis PBR-2Not specified30Not specified>80>99[3]
Carbonyl Reductase (CR2)Not specifiedNot specifiedNot specifiedNot specified>99[4]
Rhodotorula glutinis30 g/LNot specified48>95>99.5[4]
(S,S)-TsDPEN–Ru(II) complexNot specifiedNot specifiedNot specifiedGoodExcellent[3]

Experimental Protocols

Key Experiment: Asymmetric Reduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine

This protocol describes a general procedure for the biocatalytic reduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine to (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine using immobilized yeast cells.

1. Preparation of Immobilized Yeast Cells:

  • Culture Saccharomyces cerevisiae cells under optimal growth conditions.
  • Immobilize the harvested cells in a suitable matrix, such as sodium alginate/chitosan/sodium alginate microcapsules, to enhance reusability.[1][2]

2. Asymmetric Reduction:

  • In a temperature-controlled reactor, prepare a buffered solution (e.g., pH 6.0 citrate (B86180) buffer).
  • Add the immobilized yeast cells to the buffer.
  • Add the substrate, N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine, to the desired concentration (e.g., 5 g/L).[1][2]
  • Maintain the reaction at a constant temperature (e.g., 30°C) with agitation (e.g., 180 rpm).[1][2]
  • Monitor the progress of the reaction by periodically analyzing aliquots using a suitable chromatographic method (e.g., chiral HPLC) to determine conversion and enantiomeric excess.

3. Work-up and Purification:

  • Once the reaction is complete (typically within 48 hours), separate the immobilized cells by filtration for potential reuse.
  • Extract the aqueous reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired (S)-3-Dimethylamino-1-(2-thienyl)-1-propanol.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup Start Start Reagents Prepare Anhydrous Reagents & Solvents Start->Reagents Glassware Flame-Dry Glassware Under Inert Atmosphere Reagents->Glassware Setup Assemble Reaction Under Inert Atmosphere Glassware->Setup Cooling Cool to Desired Temperature (e.g., -78°C) Setup->Cooling Addition Slow Addition of Reagents Cooling->Addition Stirring Stir for Optimal Reaction Time Addition->Stirring Monitoring Monitor Reaction by TLC/GC/HPLC Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Aqueous Workup & Extraction Quenching->Extraction Purification Purify by Chromatography or Crystallization Extraction->Purification Analysis Determine Yield & Stereoselectivity (ee/de) Purification->Analysis End End Analysis->End Stereoselectivity_Factors cluster_main Factors Influencing Stereoselectivity Catalyst Chiral Catalyst / Auxiliary Stereoselectivity Stereoselectivity (ee / de) Catalyst->Stereoselectivity Controls transition state geometry Temperature Reaction Temperature Temperature->Stereoselectivity Affects energy difference between transition states Solvent Solvent Solvent->Stereoselectivity Stabilizes transition state complex Substrate Substrate Structure Substrate->Stereoselectivity Steric and electronic effects Reagents Reagents & Additives Reagents->Stereoselectivity Can influence catalyst activity and aggregation

References

Validation & Comparative

A Comparative Guide to 3-Dimethylamino-1-propanol and Triethylamine as Basic Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate basic catalyst is a critical decision in the design and optimization of chemical syntheses. Tertiary amines are a cornerstone of this class of catalysts, prized for their ability to facilitate a wide range of transformations by acting as proton acceptors or nucleophilic promoters. Among the myriad options, triethylamine (B128534) (TEA) has long been a ubiquitous choice, while functionalized amines like 3-Dimethylamino-1-propanol (DMAPOL) offer unique properties that can be advantageous in specific contexts.

This guide provides an objective comparison of this compound and triethylamine, focusing on their chemical properties, catalytic applications, and practical considerations in experimental setups.

Physical and Chemical Properties: A Head-to-Head Comparison

The fundamental differences in the catalytic performance of DMAPOL and TEA can be traced to their distinct molecular structures and resulting physical properties. TEA is a simple, symmetric tertiary amine, whereas DMAPOL incorporates a primary alcohol functionality, rendering it a bifunctional molecule.[1] This structural variance has significant implications for basicity, boiling point, and solubility, which are summarized below.

PropertyThis compound (DMAPOL)Triethylamine (TEA)Significance for Catalysis
Molecular Formula C₅H₁₃NO[2][3]C₆H₁₅N[4]DMAPOL's oxygen atom allows for hydrogen bonding, affecting its physical properties.
Molar Mass 103.16 g/mol [2][3]101.19 g/mol [4][5]Similar molar masses.
Appearance Clear colorless to yellow liquid[2][6][7]Colorless liquid[4][5]Both are liquids at room temperature.
Boiling Point 163-164 °C[2][7][8]88.6 - 89.8 °C[4]TEA's volatility allows for easy removal post-reaction by evaporation. DMAPOL's high boiling point requires other purification methods like extraction or chromatography.
Density 0.872 g/mL at 25 °C[2][7][8]0.7255 g/mL at 20 °C[4]Minor difference, relevant for calculating molar quantities from volumes.
pKa of Conjugate Acid 9.3[3]10.75[4][9][10]TEA is a significantly stronger base. This is a critical factor in its catalytic efficiency for proton abstraction.
Solubility Miscible in water[2][7]Soluble in water (112.4 g/L at 20 °C); miscible with organic solvents[4]Both have good solubility in a range of solvents. DMAPOL's hydroxyl group enhances its water solubility.
Key Functionality Tertiary Amine, Primary Alcohol[1]Tertiary AmineDMAPOL's bifunctionality allows it to participate in reactions as a base, nucleophile, or as a reactant via its hydroxyl group.

Catalytic Activity and Applications

Both DMAPOL and TEA function as basic catalysts primarily through the lone pair of electrons on the nitrogen atom. They can deprotonate acidic protons to generate reactive nucleophiles or act as acid scavengers to drive equilibrium-limited reactions to completion.

Triethylamine (TEA)

Triethylamine is one of the most commonly employed organic bases in synthesis.[4] Its popularity stems from its sufficient basicity to deprotonate a wide range of substrates and to neutralize acids like HCl generated during acylation or alkylation reactions.[4][11]

Key Applications:

  • Acylation and Esterification: Widely used as an acid scavenger in the formation of esters and amides from reactive acyl chlorides or anhydrides.[4][12]

  • Dehydrohalogenation: Promotes elimination reactions to form alkenes from alkyl halides.[4][9]

  • Polyurethane Foam Production: Acts as a standard aliphatic amine catalyst, influencing the gelation and blowing reactions.[4][13][14]

  • Swern Oxidations: Used as the base to generate the active oxidizing species.[4]

  • Condensation Reactions: Serves as a catalyst and acid neutralizer in various condensation reactions.[12]

The steric hindrance provided by the three ethyl groups makes TEA a relatively non-nucleophilic base, which is often desirable to avoid side reactions with electrophilic substrates. Its volatility is a major practical advantage, allowing for its simple removal from a reaction mixture under reduced pressure.[11]

This compound (DMAPOL)

This compound's chemical character is defined by its dual functionality.[1] The dimethylamino group provides basic and nucleophilic properties, while the hydroxyl group can undergo typical alcohol reactions like esterification or etherification.[1]

While less ubiquitous as a general-purpose base catalyst compared to TEA, DMAPOL's structure is analogous to other tertiary amine catalysts and it finds utility in specific applications.[1]

Key Applications:

  • Pharmaceutical Synthesis: Primarily used as a versatile building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as chlorpromazine (B137089) and duloxetine.[1][6][15]

  • Polyurethane Production: Classified as an alcohol compound catalyst, where the hydroxyl group can be incorporated into the polymer backbone, potentially reducing its migration from the final product.[13]

  • Specialty Catalyst: The presence of both amine and hydroxyl groups can be leveraged for reactions requiring intramolecular catalysis or specific solubility properties.

  • CO₂ Capture: Has been investigated for its potential in carbon dioxide capture technologies.[1]

DMAPOL is a weaker base than TEA, which can be advantageous for reactions sensitive to strongly basic conditions. However, its low volatility makes post-reaction purification more complex.

Experimental Protocols

General Protocol for Acylation of an Alcohol using Triethylamine

This protocol describes a typical procedure for the esterification of a primary alcohol with an acyl chloride, where triethylamine serves as an HCl scavenger.

  • Reaction Setup: To a stirred solution of the alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethylamine (1.1 - 1.5 eq.).

  • Reagent Addition: Slowly add the acyl chloride (1.0 - 1.1 eq.) dropwise to the cooled solution. A white precipitate of triethylammonium (B8662869) hydrochloride (Et₃NH⁺Cl⁻) will typically form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Purification: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove residual triethylamine, followed by saturated aqueous NaHCO₃ to remove acidic impurities, and finally with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification is typically performed by column chromatography or distillation.

General Protocol for a Knoevenagel Condensation using this compound

This protocol outlines the use of DMAPOL as a basic catalyst for the condensation of an active methylene (B1212753) compound with an aldehyde.

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 eq.), the active methylene compound (1.0 - 1.2 eq.), and this compound (0.1 - 0.3 eq.) in a suitable solvent (e.g., ethanol, toluene).

  • Reaction Conditions: Heat the mixture to reflux (or the desired temperature) and stir for 2-24 hours. If water is produced, it can be removed azeotropically using a Dean-Stark apparatus if toluene (B28343) is the solvent.

  • Reaction Monitoring: Monitor the disappearance of starting materials by TLC or GC-MS.

  • Workup: After cooling the reaction mixture to room temperature, dilute it with an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Transfer the mixture to a separatory funnel. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the DMAPOL catalyst, followed by water and brine. Dry the organic layer over an anhydrous salt, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or flash column chromatography.

Visualizations

general_acylation_mechanism cluster_reactants Reactants cluster_products Products R-OH Alcohol (R-OH) Ester Ester (R'-COOR) R-OH->Ester R'-COCl Acyl Chloride (R'-COCl) R'-COCl->Ester HCl_gen TEA Triethylamine (Et₃N) Salt Triethylammonium Chloride (Et₃NH⁺Cl⁻) TEA->Salt Neutralizes HCl_gen->Salt HCl (byproduct)

Caption: Base-catalyzed acylation mechanism using TEA.

experimental_workflow cluster_tea TEA Protocol cluster_dmapol DMAPOL Protocol start Start setup 1. Reaction Setup (Solvent, Reactants, Catalyst) start->setup reaction 2. Reaction (Stirring, Heating, Monitoring via TLC/GC) setup->reaction workup 3. Aqueous Workup (Quenching, Extraction) reaction->workup removal 4. Catalyst Removal workup->removal removal_tea Evaporation under reduced pressure (High Volatility) removal->removal_tea removal_dmapol Acidic Wash during Extraction (Low Volatility) removal->removal_dmapol purify 5. Purification (Chromatography/Distillation) end Final Product purify->end removal_tea->purify removal_dmapol->purify

Caption: Experimental workflow highlighting catalyst removal.

logical_comparison cluster_tea Triethylamine (TEA) cluster_dmapol This compound (DMAPOL) tea_base Stronger Base (pKa ~10.75) comparison vs. tea_base->comparison tea_bp Low Boiling Point (Volatile) tea_bp->comparison tea_func Monofunctional (Base) tea_func->comparison tea_sterics Sterically Hindered tea_sterics->comparison dmapol_base Weaker Base (pKa ~9.3) dmapol_base->comparison dmapol_bp High Boiling Point (Non-volatile) dmapol_bp->comparison dmapol_func Bifunctional (Base + Alcohol) dmapol_func->comparison dmapol_sterics Less Hindered dmapol_sterics->comparison

Caption: Key attribute comparison of TEA and DMAPOL.

Conclusion

The choice between this compound and triethylamine as a basic catalyst is dictated by the specific demands of the chemical transformation.

Triethylamine remains the workhorse catalyst for a vast number of reactions requiring a strong, sterically hindered, non-nucleophilic base. Its key advantage is its volatility, which greatly simplifies product purification. It is the preferred choice for general-purpose acid scavenging in reactions like acylations and for promoting eliminations.

This compound is a more specialized reagent. Its lower basicity can offer selectivity in reactions sensitive to strong bases. The presence of the hydroxyl group makes it a bifunctional molecule, opening possibilities for its use as a building block or in applications where this group can beneficially interact with substrates or be incorporated into a final product, such as in certain polyurethane formulations. However, its high boiling point presents a significant purification challenge that must be addressed through extractive workup or chromatography.

Ultimately, for researchers and drug development professionals, TEA provides reliability and ease of use for standard applications, while DMAPOL offers a unique set of properties that can be strategically employed to solve more complex synthetic challenges or to act as a functional intermediate.

References

Comparative Analysis of 3-Dimethylamino-1-propanol and Other Amino Alcohols: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at the Performance, Applications, and Experimental Protocols of Key Amino Alcohols in Scientific Research and Pharmaceutical Development.

In the landscape of chemical synthesis and drug development, amino alcohols serve as versatile building blocks and catalysts. Their bifunctional nature, possessing both an amino and a hydroxyl group, allows for a wide range of chemical transformations. This guide provides a comparative analysis of 3-Dimethylamino-1-propanol against other commonly used amino alcohols such as ethanolamine, diethanolamine, and (S)-prolinol. The comparison focuses on their physicochemical properties, performance in key applications, and detailed experimental protocols to support researchers, scientists, and drug development professionals in their work.

Physicochemical Properties: A Side-by-Side Comparison

The selection of an appropriate amino alcohol for a specific application is often dictated by its physical and chemical properties. The following table summarizes the key properties of this compound and other selected amino alcohols for easy comparison.

PropertyThis compoundEthanolamineDiethanolamine(S)-Prolinol
CAS Number 3179-63-3[1]141-43-5111-42-2[2]23356-96-9[3]
Molecular Formula C5H13NO[1][4]C2H7NO[5]C4H11NO2[2]C5H11NO[3]
Molecular Weight ( g/mol ) 103.16[1][4]61.08105.14[6]101.15[3]
Appearance Clear colorless to yellow liquid[4]Colorless, viscous liquid[5]White, deliquescent solid or viscous liquid[6]Colorless to light yellow liquid[7]
Boiling Point (°C) 163-164[1]170[8]271.1[2]74-76 (at 2 mmHg)[3]
Melting Point (°C) -35[4]10.3[8]28[2]42-44[3]
Density (g/mL) 0.872 at 25 °C[1]1.0117[8]1.097[2]1.036 at 20 °C[3]
Refractive Index (n20/D) 1.436[1]1.45391.477[9]1.4853[3]
pKa 9.3 (Basic)[10]9.50[5]8.96[11]14.77 (Predicted)[12]
Water Solubility Miscible[4]Miscible[5]Miscible[2]Fully miscible[3]

Performance in Key Applications

Amino alcohols are integral to a variety of applications, from industrial processes like carbon capture to fine chemical synthesis in the pharmaceutical industry. This section compares the performance of this compound and its counterparts in these key areas.

Carbon Dioxide (CO2) Capture

In the realm of carbon capture technologies, tertiary amines are valued for their lower energy requirements for regeneration compared to primary and secondary amines. This compound (3-DMAP) has been investigated as a promising solvent for CO2 absorption.

Experimental Data Summary:

AmineCO2 Loading (mol CO2/mol amine)Heat of Absorption (kJ/mol CO2)Key Findings
This compound (3-DMAP) Higher than MDEA and TEALower than MDEA and TEAExhibits a favorable combination of high CO2 loading capacity and low heat of absorption, suggesting lower regeneration energy costs.
N-methyldiethanolamine (MDEA) Lower than 3-DMAPHigher than 3-DMAPA commonly used tertiary amine for comparison.
Triethanolamine (TEA) Lower than 3-DMAPHigher than 3-DMAPAnother benchmark tertiary amine.

dot

CO2_Capture_Mechanism CO2 CO2 (gas) HCO3_minus HCO3- (Bicarbonate) CO2->HCO3_minus Hydration H2O H2O H2O->HCO3_minus R3N R3N (Tertiary Amine, e.g., 3-DMAP) R3NH_plus R3NH+ (Protonated Amine) R3N->R3NH_plus Protonation HCO3_minus->R3NH_plus Proton Transfer

Caption: Reaction mechanism of CO2 with a tertiary amine like 3-DMAP.

Catalysis in Organic Synthesis

Amino alcohols, particularly chiral ones, are widely used as catalysts or ligands in asymmetric synthesis to produce enantiomerically pure compounds, which is crucial in drug development. While this compound is a tertiary amine and its catalytic applications are less documented in asymmetric synthesis compared to chiral secondary amino alcohols like (S)-prolinol, its basic nature allows it to function as a base catalyst in various organic reactions.

(S)-prolinol, derived from the natural amino acid proline, is a well-established organocatalyst for reactions like the aldol (B89426) condensation and Michael addition, often providing high yields and enantioselectivities.

Experimental Data Summary: Asymmetric Aldol Condensation

A comparative study between L-prolinol and the parent amino acid L-proline in the asymmetric aldol reaction between acetone (B3395972) and isobutyraldehyde (B47883) demonstrates the catalytic efficacy of this class of amino alcohols.[13]

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
L-Prolinol 20DMSORoom Temp.486895:593 (anti)[13]
L-Proline 30DMSORoom Temp.489795:596 (anti)[13]

dot

Aldol_Condensation_Workflow start Start: Aldol Reaction Setup reactants Ketone + Aldehyde start->reactants reaction Reaction in Solvent (e.g., DMSO) reactants->reaction catalyst Amino Alcohol Catalyst (e.g., L-Prolinol) catalyst->reaction workup Quenching and Extraction reaction->workup analysis Analysis (NMR, HPLC) workup->analysis results Determine Yield, dr, and ee analysis->results

Caption: General workflow for an amino alcohol-catalyzed aldol condensation.

Intermediates in Pharmaceutical Synthesis

Amino alcohols are crucial intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs). This compound and its derivatives are key precursors for several important drugs.

  • Chlorpromazine (B137089): A derivative of 3-dimethylaminopropanol, 3-chloro-N,N-dimethylpropan-1-amine, is used in the synthesis of chlorpromazine, an antipsychotic medication. The synthesis involves the alkylation of 2-chlorophenothiazine (B30676) with this amino alcohol derivative.[14][15]

  • Duloxetine: The chiral derivative (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol is a key intermediate in the synthesis of the antidepressant duloxetine.

While direct comparative yield data for the synthesis of these drugs using different amino alcohol precursors is scarce in publicly available literature, the choice of a specific amino alcohol is dictated by the desired final molecular structure of the API.

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Chlorpromazine_Synthesis_Pathway start_material 2-Chlorophenothiazine reaction Alkylation start_material->reaction amino_alcohol_derivative 3-Chloro-N,N-dimethylpropan-1-amine amino_alcohol_derivative->reaction product Chlorpromazine reaction->product

Caption: Simplified synthesis pathway of Chlorpromazine.

Experimental Protocols

This section provides detailed methodologies for some of the key experiments and analyses discussed in this guide.

Gas Chromatography (GC) Analysis of Amino Alcohols

Objective: To separate and identify different amino alcohols in a mixture.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Capillary Column: Agilent CP-Wax for Volatile Amines and Diamines (0.32 mm x 25 m, df = 1.2 µm) or similar.[16]

Experimental Conditions: [16]

  • Column: Agilent CP-Wax for volatile amines and diamines, 0.32 mm x 25 m fused silica (B1680970) WCOT CP-Wax (df = 1.2 μm).

  • Temperature: Isothermal at 170 °C.

  • Carrier Gas: Hydrogen (H2) at 45 kPa.

  • Injector: Split mode, 100 mL/min split flow.

  • Detector: FID, 8 x 10-12 Afs.

  • Sample Size: 0.02 μL.

  • Solvent: Dichloromethane (B109758) (CH2Cl2).

Procedure:

  • Prepare standard solutions of the amino alcohols of interest in dichloromethane at a known concentration (e.g., 0.03%).

  • Inject the standard solutions into the GC to determine the retention time for each amino alcohol.

  • Prepare the sample mixture for analysis by dissolving it in dichloromethane.

  • Inject the sample mixture into the GC under the same conditions as the standards.

  • Identify the amino alcohols in the mixture by comparing their retention times to those of the standards.

  • Quantify the amount of each amino alcohol by comparing the peak areas to a calibration curve prepared from the standard solutions.

Synthesis of Chlorpromazine

Objective: To synthesize chlorpromazine from 2-chlorophenothiazine and 3-chloro-N,N-dimethylpropan-1-amine.

Materials:

Procedure (based on literature): [17]

  • To a mixture of 2-chlorophenothiazine in toluene, add aqueous potassium hydroxide at 30°C.

  • Heat the reaction mixture to 98°C.

  • Add a toluene solution of 3-chloro-N,N-dimethylpropan-1-amine to the heated reaction mixture and maintain for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mass and quench with water.

  • Separate the organic layer, wash with water, and concentrate to obtain a residue.

  • Dissolve the residue in toluene and extract with an aqueous solution of 0.5N hydrochloric acid.

  • To the aqueous hydrochloride solution containing chlorpromazine, add toluene followed by 30% sodium hydroxide solution.

  • Separate the organic layer and wash with water.

  • The resulting organic layer contains the chlorpromazine base, which can be further purified and converted to its hydrochloride salt.[17]

Evaluation of CO2 Absorption Performance

Objective: To determine the CO2 absorption capacity of an amino alcohol solution.

Instrumentation:

  • Stirred-cell reactor or a wetted-wall column.

  • Gas flow controllers.

  • CO2 and N2 gas cylinders.

  • pH meter and temperature probe.

  • Titration setup for determining CO2 loading.

Procedure (general principle): [18][19]

  • Prepare an aqueous solution of the amino alcohol at a specific concentration (e.g., 2 M).

  • Place a known volume of the solution into the reactor and allow it to reach thermal equilibrium at the desired temperature (e.g., 40°C).

  • Introduce a gas stream with a known concentration of CO2 (e.g., 15% in N2) at a controlled flow rate.

  • Continuously monitor the pH and temperature of the solution.

  • The absorption process is continued until the solution is saturated with CO2, indicated by a stabilization of the pH.

  • The CO2 loading of the solution can be determined by titration. A sample of the CO2-loaded solution is titrated with a standard acid solution, and the amount of absorbed CO2 is calculated from the titration curve.

Conclusion

This compound presents a compelling profile for various applications, particularly in CO2 capture where its high loading capacity and low heat of absorption offer potential for reduced energy consumption. While its direct application as a chiral catalyst is less explored than that of amino alcohols like (S)-prolinol, its basicity makes it a viable catalyst for general organic transformations. In pharmaceutical synthesis, it serves as a crucial and often indispensable intermediate for specific drug molecules.

The choice between this compound and other amino alcohols will ultimately depend on the specific requirements of the application. For asymmetric catalysis, chiral amino alcohols like (S)-prolinol remain the preferred choice. For applications where a tertiary amine with a hydroxyl functionality is required, this compound offers a unique set of properties that make it a valuable tool for researchers and chemical engineers. This guide provides a foundational comparison to aid in this selection process, emphasizing the need for application-specific experimental validation.

References

A Comparative Guide to Validated Analytical Methods for 3-Dimethylamino-1-propanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Dimethylamino-1-propanol (3-DMAP), a key intermediate in the synthesis of various pharmaceuticals, is of paramount importance. This guide provides an objective comparison of potential analytical methodologies for the quantification of 3-DMAP, supported by experimental data from closely related compounds to infer performance characteristics.

Comparison of Analytical Methodologies

The primary analytical techniques suitable for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Due to its volatility, GC is a common and effective method for the analysis of 3-DMAP. HPLC can also be employed, particularly when derivatization is used to enhance detection, or for non-volatile matrices.

Table 1: Comparison of Quantitative Performance Data for Analytical Methods

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography with Derivatization (HPLC-FLD)
Analyte This compound (Inferred)3-Aminopropanol
Linearity (Correlation Coefficient) >0.99 (Typical)0.99941[1]
Accuracy (% Recovery) 98-102% (Typical)99.00 – 101.00%[1]
Precision (% RSD) < 2% (Typical)Injection: < 2.0%, Method: < 3.5%[1]
Limit of Detection (LOD) Analyte and detector dependent0.183 mg/mL[1]
Limit of Quantification (LOQ) Analyte and detector dependent0.609 mg/mL[1]

Note: The data for GC-FID is inferred from typical performance characteristics for similar volatile amines, as specific validated data for 3-DMAP was not found in the public domain. The HPLC-FLD data is from a validated method for 3-aminopropanol, a structurally similar primary amino alcohol.

Experimental Workflows and Logical Relationships

The validation of an analytical method follows a structured workflow to ensure its suitability for the intended purpose. This process, guided by ICH principles, involves evaluating several key parameters.

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD_Start Define Analytical Target Profile MD_Select Select Analytical Technique (GC/HPLC) MD_Start->MD_Select MD_Optimize Optimize Method Parameters MD_Select->MD_Optimize MV_Protocol Develop Validation Protocol MD_Optimize->MV_Protocol Method Ready for Validation MV_Specificity Specificity MV_Protocol->MV_Specificity MV_Linearity Linearity & Range MV_Protocol->MV_Linearity MV_Accuracy Accuracy MV_Protocol->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Protocol->MV_Precision MV_Limits LOD & LOQ MV_Protocol->MV_Limits MV_Robustness Robustness MV_Protocol->MV_Robustness MV_Report Generate Validation Report MV_Specificity->MV_Report MV_Linearity->MV_Report MV_Accuracy->MV_Report MV_Precision->MV_Report MV_Limits->MV_Report MV_Robustness->MV_Report Routine_Use Routine Use & Lifecycle Management MV_Report->Routine_Use Method Validated

Caption: Workflow for Analytical Method Validation.

Experimental Protocols

Detailed methodologies for the key experiments cited or inferred are provided below.

Gas Chromatography with Flame Ionization Detection (GC-FID) - Inferred Protocol for 3-DMAP

This protocol is based on general practices for the analysis of volatile amines and related compounds.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A capillary column suitable for amine analysis, such as a DB-5ms or DB-1701 (30 m x 0.32 mm x 0.5 µm).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 - 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/minute.

    • Final hold: Hold at 240 °C for 5 minutes.

  • Detector Temperature: 300 °C.

  • Sample Preparation:

    • Accurately weigh and dissolve the 3-DMAP standard or sample in a suitable solvent (e.g., methanol, isopropanol) to a known concentration.

    • For impurity analysis, prepare samples at a higher concentration to ensure detection of trace components. A patent for a related compound suggests dissolving approximately 0.1 mL of the sample in 2 mL of methanol.[2]

    • Inject a defined volume (e.g., 1 µL) into the GC.

  • Validation Parameters to be Assessed:

    • Specificity: Analyze blank solvent and a sample spiked with potential impurities to ensure no interference with the 3-DMAP peak.

    • Linearity: Prepare a series of calibration standards over the desired concentration range and analyze to determine the correlation coefficient (should be >0.99).

    • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known amounts of 3-DMAP at different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Precision:

      • Repeatability (Intra-assay precision): Analyze multiple preparations of the same sample on the same day and by the same analyst.

      • Intermediate Precision: Analyze the same sample on different days, with different analysts, and/or on different instruments.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) - Based on 3-Aminopropanol Method[1]

This method requires a pre-column derivatization step to make the analyte fluorescent.

  • Instrumentation: HPLC system with a fluorescence detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer (e.g., 26:74 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Fluorescence Detector Wavelengths: Excitation (EX) at 390 nm and Emission (EM) at 483 nm.

  • Injection Volume: 10 µL.

  • Derivatization Procedure:

  • Sample Preparation:

    • Prepare standard and sample solutions in the appropriate diluent.

    • Perform the derivatization reaction under controlled conditions (time, temperature, pH).

    • Inject the derivatized solution into the HPLC system.

  • Validation Data (for 3-Aminopropanol):

    • Recovery: 99.00 – 101.00 %.[1]

    • Precision (RSD): Injection precision < 2.0 %; method precision < 3.5 %.[1]

    • Linearity (Correlation Coefficient): 0.99941.[1]

    • LOD: 0.183 mg/ml.[1]

    • LOQ: 0.609 mg/ml.[1]

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are viable techniques for the quantification of this compound.

  • GC-FID offers a direct and robust method, particularly for purity assessment and in volatile solvent matrices. It is likely to provide high accuracy and precision without the need for derivatization.

  • HPLC , especially with derivatization to enhance detection (e.g., fluorescence or UV), can be a powerful alternative. This approach may be particularly useful for complex sample matrices where the selectivity of HPLC is advantageous. For non-chromophoric amines like 3-DMAP, detectors such as Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) could also be considered for direct analysis, though this would require specific method development and validation.

The choice of method will ultimately depend on the specific application, the sample matrix, the required sensitivity, and the available instrumentation. For routine quality control of the bulk substance, a validated GC-FID method is often the most straightforward and efficient approach. For trace-level quantification in complex formulations, a validated HPLC method with a suitable detection strategy may be more appropriate.

References

A Comparative Guide to the Synthesis of 3-Dimethylamino-1-propanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of common synthetic pathways, supported by experimental data, to inform route selection in research and development.

Introduction

3-Dimethylamino-1-propanol is a valuable building block in organic synthesis, finding applications as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes. Its bifunctional nature, possessing both a tertiary amine and a primary alcohol, allows for a wide range of chemical transformations. The selection of an appropriate synthetic route is a critical decision in any chemical campaign, impacting yield, purity, cost, and scalability. This guide provides a comparative analysis of three common methods for the synthesis of this compound, offering detailed experimental protocols and quantitative data to aid researchers, scientists, and drug development professionals in making informed decisions.

Comparative Analysis of Synthesis Routes

The efficiency of three primary synthetic routes to this compound is compared below. The data presented is compiled from published experimental procedures and represents a snapshot of the performance of each method under specific conditions.

ParameterRoute 1: From Dimethylamine (B145610) & Acrolein [1]Route 2: From Dimethylamine & 3-Chloro-1-propanol (B141029) Route 3: Reductive Amination of 3-Hydroxypropanal (B37111)
Starting Materials Dimethylamine, AcroleinDimethylamine, 3-Chloro-1-propanol3-Hydroxypropanal, Dimethylamine, Reducing Agent
Reaction Type Michael Addition followed by HydrogenationNucleophilic SubstitutionReductive Amination
Yield (%) 13.9 (for this compound)High (expected)Good to Excellent (expected)
Purity (%) Not explicitly statedHigh (expected with purification)High (expected with purification)
Reaction Time (h) ~3.25 (total)Variable (typically several hours)~1-3
Temperature (°C) 4 (Step 1), 80 (Step 2)Room temperature to reflux0 to Room temperature
Pressure (bar) 60 (Step 2)AtmosphericAtmospheric
Catalyst/Reagent Raney Cobalt (for hydrogenation)Base (e.g., K2CO3, NaOH)NaBH(OAc)3 or H2/Catalyst
Key Advantages Utilizes readily available industrial feedstocks.Potentially high-yielding, one-step reaction.Mild reaction conditions, high functional group tolerance.
Key Disadvantages Low selectivity for the desired product in the cited example, with a major byproduct (N,N-Dimethyl-1,3-propanediamine) formed in 80.3% yield.[1] High-pressure hydrogenation required.3-Chloro-1-propanol can be lachrymatory and requires careful handling.3-Hydroxypropanal is not as commercially available as other starting materials and may need to be prepared in a preceding step.

Detailed Experimental Protocols

The following sections provide detailed experimental methodologies for each of the discussed synthesis routes.

Route 1: Synthesis from Dimethylamine and Acrolein

This two-step industrial process involves the initial Michael addition of dimethylamine to acrolein, followed by the catalytic hydrogenation of the resulting intermediate.

Route 1: Dimethylamine and Acrolein cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrogenation Reactants1 Dimethylamine + Acrolein Autoclave1 Autoclave 4°C, 1.25 h Reactants1->Autoclave1 Intermediate 3-Dimethylaminopropanal (Intermediate) Autoclave1->Intermediate Autoclave2 High-Pressure Autoclave Raney Co, NH3, H2O 80°C, 60 bar, 2 h Intermediate->Autoclave2 Product This compound Autoclave2->Product Byproduct N,N-Dimethyl-1,3-propanediamine (Major Byproduct) Autoclave2->Byproduct

Caption: Workflow for the synthesis of this compound from dimethylamine and acrolein.

  • Step 1: Michael Addition

    • Charge a 270 ml autoclave with 67.6 g (1.5 mol) of dimethylamine.

    • While cooling at 4°C, pump in 16.8 g (0.3 mol) of acrolein over a period of 60 minutes.

    • Stir the mixture for an additional 15 minutes.

  • Step 2: Hydrogenation

    • Prepare a second 270 ml high-pressure autoclave with 1.8 g of THF-washed Raney Cobalt catalyst, 51.0 g (3.0 mol) of ammonia, and 10.8 g (0.6 mol) of water.

    • Transfer the contents from the first autoclave to the second using hydrogen pressure.

    • Heat the second autoclave to 80°C and inject hydrogen to a pressure of 60 bar.

    • Maintain the pressure by adding hydrogen and effect hydrogenation for 2 hours.

    • After cooling and depressurization, the product mixture is analyzed. In the cited example, gas chromatography showed a 13.9% yield of this compound and an 80.3% yield of N,N-Dimethyl-1,3-propanediamine.

Route 2: Synthesis from Dimethylamine and 3-Chloro-1-propanol

This method relies on the nucleophilic substitution of the chloride in 3-chloro-1-propanol by dimethylamine. This route is generally expected to be a high-yielding, one-pot synthesis.

Route 2: Nucleophilic Substitution Reactants Dimethylamine + 3-Chloro-1-propanol Reaction Reaction Vessel Solvent (e.g., Ethanol) Base (e.g., K2CO3) Room Temp to Reflux Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation Workup->Purification Product This compound Purification->Product

Caption: Logical flow for the synthesis via nucleophilic substitution.

While a specific experimental result with yield for this exact reaction was not found in the literature reviewed, a general procedure based on similar nucleophilic substitutions is provided below.

  • To a solution of 3-chloro-1-propanol (1.0 eq) in a suitable solvent such as ethanol (B145695) or acetonitrile, add an excess of dimethylamine (typically a 2M solution in THF or as a gas, 2-3 eq) and a base such as potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by distillation to obtain this compound.

Route 3: Reductive Amination of 3-Hydroxypropanal

This route involves the formation of an iminium ion intermediate from 3-hydroxypropanal and dimethylamine, which is then reduced in situ to the final product. This method is known for its mild conditions and high selectivity.

Route 3: Reductive Amination Pathway cluster_0 Iminium Ion Formation cluster_1 Reduction Reactants 3-Hydroxypropanal + Dimethylamine Iminium Iminium Ion Intermediate Reactants->Iminium Mildly Acidic pH Product This compound Iminium->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: The two-stage pathway of reductive amination.

A specific protocol for the reductive amination of 3-hydroxypropanal with dimethylamine was not available in the reviewed literature. The following is a representative procedure based on the reductive amination of aldehydes using sodium triacetoxyborohydride (B8407120).

  • In a round-bottom flask, dissolve 3-hydroxypropanal (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Add dimethylamine (1.1-1.5 eq, e.g., as a 2M solution in THF).

  • If starting with dimethylamine hydrochloride, add a non-nucleophilic base like triethylamine (B128534) (1.1-1.5 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue to stir at room temperature and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or distillation to yield this compound.

Conclusion

The choice of a synthetic route for this compound depends heavily on the specific requirements of the project, including scale, desired purity, available equipment, and cost considerations.

  • Route 1 (from Dimethylamine & Acrolein) is a well-established industrial method that uses readily available starting materials. However, the cited example shows a significant challenge in selectivity, which may require extensive optimization to favor the desired alcohol over the diamine byproduct. The need for high-pressure hydrogenation equipment may also be a limiting factor for some laboratories.

  • Route 2 (from Dimethylamine & 3-Chloro-1-propanol) represents a more direct, one-step approach that is likely to provide a higher yield of the target compound with simpler purification. This method is well-suited for laboratory-scale synthesis.

  • Route 3 (Reductive Amination) offers the advantage of mild reaction conditions and high selectivity, making it an attractive option, particularly in the context of complex molecule synthesis where sensitive functional groups may be present. The primary drawback is the commercial availability of the starting material, 3-hydroxypropanal, which may need to be synthesized separately.

For researchers in drug development, where purity and predictability are paramount, Routes 2 and 3 are likely to be more favorable starting points for optimization. For large-scale industrial production, the economic advantages of the starting materials in Route 1 may justify the investment in process optimization to improve selectivity and handle the high-pressure requirements. This guide serves as a foundational resource for navigating these synthetic options.

References

Spectroscopic Characterization of 3-Dimethylamino-1-propanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis and drug development, precise molecular characterization is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for elucidating the structure and purity of synthesized compounds. This guide provides a comparative analysis of the spectroscopic data for 3-Dimethylamino-1-propanol and its structurally related analogs, 3-Amino-1-propanol and 3-Diethylamino-1-propanol. The presented data, experimental protocols, and workflow are intended to serve as a valuable resource for researchers in the verification of these and similar molecules.

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its analogs. This side-by-side comparison highlights the influence of the amino substituent on the spectral properties of the propanol (B110389) backbone.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Compound-CH₂(OH) (ppm)-CH₂-CH₂N- (ppm)N-CH₂- (ppm)N-CH₃/N-CH₂CH₃ (ppm)-OH/NH₂ (ppm)
This compound ~3.70 (t)~1.70 (p)~2.45 (t)~2.25 (s, 6H)Variable
3-Amino-1-propanol 3.73 (t)[1]1.68 (p)[1]2.88 (t)[1]-2.59 (br s)[1]
3-Diethylamino-1-propanol ~3.65 (t)~1.68 (p)~2.55 (t)~2.50 (q, 4H), ~1.02 (t, 6H)Variable

Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are abbreviated as s (singlet), t (triplet), p (pentet), and q (quartet). Coupling constants (J) are typically in the range of 5-7 Hz for vicinal coupling in these aliphatic chains. The chemical shift of -OH and -NH₂ protons can vary depending on concentration and temperature.

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Compound-CH₂(OH) (ppm)-CH₂-CH₂N- (ppm)N-CH₂- (ppm)N-CH₃/N-CH₂CH₃ (ppm)
This compound ~61.5~30.0~56.0~45.5
3-Amino-1-propanol 62.534.540.0-
3-Diethylamino-1-propanol ~61.8~28.5~50.5~46.8, ~11.8

Table 3: IR Spectroscopic Data (Liquid Film/Neat)

CompoundO-H Stretch (cm⁻¹)N-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound ~3350 (broad)-~2940, ~2820, ~2770~1160~1050
3-Amino-1-propanol 3361 (strong)[2]3299 (strong), 3184 (weak)[2]2938, 2923, 2872[2]~1070~1050
3-Diethylamino-1-propanol ~3300 (broad)-~2970, ~2935, ~2870~1170~1060

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the analyte.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe.

  • Cap the NMR tube securely.

2. ¹H NMR Spectroscopy Protocol:

  • Instrument Setup: The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity.[3]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Number of Scans (ns): For a sample of this concentration, 8 to 16 scans are usually sufficient.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans is standard for qualitative spectra.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive phase.

    • Reference the spectrum to the residual solvent peak (e.g., 7.26 ppm for CDCl₃) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

    • Integrate the peaks to determine the relative ratios of protons.

3. ¹³C NMR Spectroscopy Protocol:

  • Instrument Setup: The same spectrometer is used, but tuned to the ¹³C frequency.

  • Locking and Shimming: The same procedure as for ¹H NMR is followed.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.[2]

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.[2]

    • Relaxation Delay (d1): A delay of 2 seconds is a common starting point.[2]

  • Data Processing:

    • Apply Fourier transformation, phasing, and baseline correction as with ¹H NMR.

    • Reference the spectrum to the solvent peak (e.g., 77.16 ppm for CDCl₃).[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • ATR is a common technique for liquid samples as it requires minimal sample preparation.

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.

2. FT-IR Spectroscopy Protocol:

  • Background Scan: With the clean ATR crystal and no sample present, perform a background scan. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Scan: Place the sample on the ATR crystal and apply the pressure arm to ensure good contact.

  • Acquisition Parameters:

    • Spectral Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is standard for routine analysis.

    • Number of Scans: 16 to 32 scans are usually co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software automatically performs a Fourier transform on the interferogram to generate the infrared spectrum.

    • The background spectrum is automatically subtracted.

    • Identify and label the wavenumbers (cm⁻¹) of the major absorption bands.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the characterization of an organic compound like this compound using spectroscopic methods.

Spectroscopic_Characterization_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Synthesized Compound Purification Purification (e.g., Distillation, Chromatography) Sample->Purification Solvent Select Deuterated Solvent (for NMR) Purification->Solvent ATR_Prep Prepare IR Sample (Neat Liquid on ATR) Purification->ATR_Prep Preparation Prepare NMR Sample (5-10 mg in 0.6 mL solvent) Solvent->Preparation H_NMR Acquire ¹H NMR Spectrum Preparation->H_NMR C_NMR Acquire ¹³C NMR Spectrum Preparation->C_NMR IR Acquire FT-IR Spectrum ATR_Prep->IR Process_H_NMR Process ¹H NMR Data (FT, Phasing, Referencing, Integration) H_NMR->Process_H_NMR Process_C_NMR Process ¹³C NMR Data (FT, Phasing, Referencing) C_NMR->Process_C_NMR Process_IR Process IR Data (Background Subtraction, Peak Picking) IR->Process_IR Interpret_H_NMR Interpret ¹H NMR (Chemical Shift, Multiplicity, Integration) Process_H_NMR->Interpret_H_NMR Interpret_C_NMR Interpret ¹³C NMR (Number of Signals, Chemical Shift) Process_C_NMR->Interpret_C_NMR Interpret_IR Interpret IR (Functional Group Identification) Process_IR->Interpret_IR Structure_Confirmation Structure Confirmation Interpret_H_NMR->Structure_Confirmation Interpret_C_NMR->Structure_Confirmation Interpret_IR->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: Workflow for Spectroscopic Characterization.

References

A Comparative Guide to the Efficacy of 3-Dimethylamino-1-propanol and Other Organic Bases

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the selection of an appropriate organic base is paramount to achieving optimal reaction outcomes, influencing everything from reaction rates and yields to the suppression of unwanted side reactions. This guide provides a detailed comparison of 3-Dimethylamino-1-propanol against three other widely used organic bases: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA or Hünig's Base), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This analysis is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental context to inform base selection.

Physical and Chemical Properties: A Quantitative Comparison

The efficacy of an organic base is largely dictated by its intrinsic basicity (pKa of its conjugate acid) and its steric profile, which influences its nucleophilicity. A summary of key properties for these four bases is presented below.

PropertyThis compoundTriethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Structure (CH₃)₂N(CH₂)₃OHN(CH₂CH₃)₃CH₃CH₂N(CH(CH₃)₂)₂C₉H₁₆N₂
Molecular Weight ( g/mol ) 103.16101.19129.24152.24
pKa of Conjugate Acid 9.3[1]10.75[2]~11[3][4]~12-13.5 (in water)[5][6]
Boiling Point (°C) 163-164[1][7][8]88.6 - 89.8[2]127[9]261[6]
Density (g/mL at 25°C) 0.872[1][7][8]0.7260.742[9]1.018[6]
Key Feature Bifunctional (amine & alcohol)[9]Common, less hindered baseBulky, non-nucleophilic base[10]Very strong, non-nucleophilic amidine base[5]
Efficacy and Application in Organic Synthesis

While direct, side-by-side experimental studies comparing the yield and efficiency of these four bases under identical reaction conditions are not extensively documented, their efficacy can be inferred from their chemical properties and established applications.

  • This compound: This molecule is unique due to its bifunctional nature, possessing both a tertiary amine and a primary alcohol.[9] Its dimethylamino group provides basic and nucleophilic properties suitable for catalyzing reactions like the Baylis-Hillman reaction.[9] The presence of the hydroxyl group allows it to participate in other reactions, such as esterification, or to act as a precursor in the synthesis of more complex molecules, including pharmaceuticals like chlorpromazine.[9] Its basicity is the lowest among the compared bases.

  • Triethylamine (TEA): With a pKa of 10.75, TEA is a moderately strong and widely used base.[2] Its relatively low steric hindrance means it is also a competent nucleophile.[10] This can sometimes lead to undesirable side reactions, such as the alkylation of the base itself.[11] It is commonly employed as an acid scavenger in reactions that produce acidic byproducts, like acylations and silylations.

  • N,N-Diisopropylethylamine (DIPEA): Often referred to as Hünig's base, DIPEA is prized for being a strong, yet non-nucleophilic, base. The bulky isopropyl groups effectively shield the nitrogen atom, preventing it from participating in nucleophilic attacks while still allowing it to deprotonate acidic species.[10][11] This property makes it the base of choice in sensitive reactions where nucleophilic side reactions must be minimized, such as in peptide coupling reactions.[2][10]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a very strong, sterically hindered, non-nucleophilic amidine base.[5] Its high pKa makes it suitable for promoting reactions that require a stronger base, such as dehydrohalogenation (elimination) reactions. Like DIPEA, its steric bulk prevents it from acting as a nucleophile, making it a powerful tool for base-mediated transformations where nucleophilicity is undesirable.

Logical Comparison of Base Properties

The selection of a base often involves a trade-off between its basic strength (pKa) and its steric hindrance, which dictates its nucleophilicity.

G cluster_0 Key Properties cluster_1 Organic Bases Basicity Basicity (pKa) DMAPrOH This compound Basicity->DMAPrOH Lowest TEA Triethylamine (TEA) Basicity->TEA DIPEA DIPEA Basicity->DIPEA DBU DBU Basicity->DBU Highest Sterics Steric Hindrance (Non-nucleophilicity) Sterics->DMAPrOH Low Sterics->TEA Low Sterics->DIPEA High Sterics->DBU High

Caption: Comparison of basicity and steric hindrance among the selected organic bases.

Experimental Protocols

To provide a practical context for the application of these bases, a detailed protocol for a common reaction, HATU-mediated amide coupling, is provided below. This reaction is a cornerstone of solid-phase peptide synthesis (SPPS) and typically employs a non-nucleophilic base like DIPEA.

Protocol: HATU-Mediated Amide Bond Formation in SPPS

This protocol describes the coupling of an Fmoc-protected amino acid onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide (with free amine)

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF) (synthesis grade)

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. If the N-terminus is Fmoc-protected, deprotect it using a 20% piperidine (B6355638) in DMF solution. Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

  • Activation of Amino Acid: In a separate vial, dissolve the Fmoc-protected amino acid and HATU in DMF. Add DIPEA to this solution. The mixture will typically change color, indicating the formation of the reactive OAt-active ester. Allow this pre-activation to proceed for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Agitation: Agitate the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored using a qualitative test such as the Kaiser test to check for the presence of free primary amines.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution from the reaction vessel.

  • Final Wash: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Experimental Workflow and Mechanism Diagrams

Visualizing workflows and mechanisms is crucial for understanding complex chemical processes.

Workflow for Comparing Base Efficacy

This diagram outlines a standardized workflow to experimentally compare the effectiveness of different organic bases in a model reaction, such as an esterification.

G cluster_bases Base Addition (1.1 eq) start Start: Define Model Reaction (e.g., Esterification of Acid A with Alcohol B) setup Prepare 4 Identical Reaction Setups start->setup b1 Add this compound setup->b1 b2 Add Triethylamine (TEA) setup->b2 b3 Add DIPEA setup->b3 b4 Add DBU setup->b4 reaction Run Reactions (Identical Temp, Time, Concentration) b1->reaction b2->reaction b3->reaction b4->reaction analysis Quench & Workup Analyze by GC/LC-MS reaction->analysis data Tabulate Data: - % Yield - Reaction Time - Byproduct Formation analysis->data conclusion Conclusion: Compare Efficacy data->conclusion

Caption: A generalized workflow for the comparative evaluation of organic base performance.

Mechanism: Role of a Base in Amide Bond Formation

This diagram illustrates the critical role of a non-nucleophilic base like DIPEA in the HATU-mediated activation of a carboxylic acid for amide bond formation.

G cluster_reactants Reactants cluster_products Intermediates & Products RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO Deprotonation DIPEA DIPEA (Base) HATU HATU ActiveEster OAt-Active Ester (Highly Reactive) RCOO->ActiveEster Attacks HATU Peptide R-CO-NH-R' (Peptide Bond) ActiveEster->Peptide Nucleophilic Attack Amine R'-NH₂ (Amine)

Caption: Role of DIPEA in activating a carboxylic acid with HATU for peptide synthesis.

References

Benchmarking 3-Dimethylamino-1-propanol: A Comparative Guide for Polyurethane Formation and Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Dimethylamino-1-propanol (3-DMA-1P) is a versatile bifunctional molecule increasingly utilized in various chemical syntheses. Its unique structure, possessing both a tertiary amine and a primary alcohol, allows it to function as a reactant, a reactive catalyst, and a building block in the creation of complex molecules. This guide provides an objective comparison of 3-DMA-1P's performance against common alternatives in two key reaction types: polyurethane formation and esterification. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic strategies.

Performance in Polyurethane Formation

In the synthesis of polyurethanes, tertiary amine catalysts play a crucial role in balancing the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions. The catalytic activity of these amines is influenced by their basicity and the steric hindrance around the nitrogen atom. Amino alcohols like 3-DMA-1P are of particular interest as they can act as reactive catalysts, incorporating themselves into the polymer backbone, which can reduce volatile organic compound (VOC) emissions.[1][2]

Comparative Performance of Amine Catalysts

While direct, side-by-side quantitative kinetic data for 3-DMA-1P against all common polyurethane catalysts is not extensively published in a single source, we can infer its potential performance based on the principles of tertiary amine catalysis. The catalytic activity generally increases with basicity and decreases with steric hindrance.[3]

Table 1: Comparison of Common Amine Catalysts for Polyurethane Formation

CatalystStructureKey Characteristics
This compound (3-DMA-1P) (CH₃)₂N(CH₂)₃OHReactive catalyst; may offer a good balance between gelling and blowing reactions.[1]
Triethylamine (TEA) (CH₃CH₂)₃NCommonly used, volatile, strong gelling catalyst.
1,4-Diazabicyclo[2.2.2]octane (DABCO/TEDA) N(CH₂CH₂)₃NHighly active gel catalyst due to low steric hindrance; industry standard.[3]
N,N-Dimethylcyclohexylamine (DMCHA) C₆H₁₁N(CH₃)₂Strong blowing catalyst.
Bis(2-dimethylaminoethyl) ether (BDMAEE) [(CH₃)₂NCH₂CH₂]₂OPredominantly a blowing catalyst.

Note: The performance of these catalysts can be highly dependent on the specific polyurethane formulation, including the type of polyol and isocyanate used.

Experimental Protocol: General Polyurethane Foam Synthesis

This protocol provides a general outline for the laboratory-scale synthesis of polyurethane foam, which can be adapted to compare the catalytic activity of 3-DMA-1P with other amine catalysts.

Materials:

  • Polyol (e.g., Voranol 4701)

  • Isocyanate (e.g., Polymeric MDI, PAPI 901)

  • Deionized Water (Blowing Agent)

  • Surfactant (e.g., Silicone-based surfactant B-4113)

  • Amine Catalyst (e.g., this compound, DABCO, etc.)

Procedure: [4]

  • In a disposable cup, accurately weigh and combine the polyol, deionized water, surfactant, and the amine catalyst.

  • Mix the components thoroughly using a high-speed mixer (e.g., 2000 rpm) for 60 seconds to ensure a homogeneous mixture.

  • Add the pre-weighed isocyanate to the mixture.

  • Immediately mix at high speed for 5-10 seconds.

  • Quickly pour the reacting mixture into a mold and allow it to rise freely.

  • Monitor and record the cream time (start of rise), gel time (string formation), and tack-free time (surface is no longer sticky).

  • Allow the foam to cure at room temperature for at least 24 hours before characterization.

Characterization:

  • Density: Calculated from the mass and volume of the final foam.

  • Mechanical Properties: Compressive strength and modulus can be measured using a universal testing machine.

Reaction Mechanism and Logical Workflow

The catalytic action of tertiary amines in polyurethane formation involves the activation of either the isocyanate or the alcohol component, facilitating the nucleophilic attack that forms the urethane (B1682113) linkage.

Urethane_Formation_Workflow cluster_reactants Reactants cluster_process Reaction Process Polyol Polyol (R-OH) Activation Activation of Isocyanate or Polyol Polyol->Activation Isocyanate Isocyanate (R'-NCO) Isocyanate->Activation Catalyst Tertiary Amine Catalyst (e.g., 3-DMA-1P) Catalyst->Activation Catalyzes Nucleophilic_Attack Nucleophilic Attack Activation->Nucleophilic_Attack Urethane_Formation Urethane Linkage Formation Nucleophilic_Attack->Urethane_Formation Product Polyurethane Urethane_Formation->Product

Workflow for Tertiary Amine Catalyzed Polyurethane Formation

Performance in Esterification Reactions

Esterification is a fundamental reaction in organic synthesis. While classic methods like Fischer esterification utilize strong acids, milder techniques are often preferred to avoid side reactions and harsh conditions. The Steglich esterification, for example, employs a coupling agent (like DCC or EDC) and a nucleophilic catalyst, most commonly 4-Dimethylaminopyridine (DMAP).[5] The structural similarity of 3-DMA-1P to other amino alcohols suggests its potential as a catalyst in such reactions.

Comparative Performance in Esterification

Direct comparative studies benchmarking 3-DMA-1P against DMAP in Steglich-type esterifications are scarce. However, research on the kinetics of esterification with various N,N-dialkylamino alcohols provides valuable insights. The catalytic activity is linked to the ability of the amino alcohol to facilitate the reaction, potentially through intramolecular hydrogen bonding.[6]

Table 2: Comparison of Catalysts in Esterification

CatalystStructureReaction TypeKey Characteristics
This compound (3-DMA-1P) (CH₃)₂N(CH₂)₃OHPotentially Steglich-type or other catalyzed esterificationsThe presence of both a nucleophilic amine and a hydroxyl group may influence its catalytic behavior.
4-Dimethylaminopyridine (DMAP) (CH₃)₂N-C₅H₄NSteglich EsterificationHighly effective nucleophilic catalyst, widely used.[5]
Triethylamine (TEA) (CH₃CH₂)₃NBase in various esterificationsPrimarily acts as a base to neutralize acid byproducts.
Sulfuric Acid (H₂SO₄) H₂SO₄Fischer EsterificationStrong acid catalyst, requires harsh conditions.
Experimental Protocol: General Esterification using an Amino Alcohol Catalyst

The following is a general procedure for the esterification of a carboxylic acid with an alcohol that can be adapted to evaluate the catalytic performance of 3-DMA-1P.

Materials:

  • Carboxylic Acid

  • Alcohol

  • This compound (as catalyst)

  • Coupling Agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)

  • Anhydrous Solvent (e.g., Dichloromethane - DCM)

  • Aqueous HCl (for workup)

  • Aqueous NaHCO₃ (for workup)

  • Anhydrous Na₂SO₄ (for drying)

Procedure: [5]

  • Dissolve the carboxylic acid and the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of this compound (e.g., 5-10 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the coupling agent (e.g., DCC, 1.1 equivalents) to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the urea (B33335) byproduct.

  • Wash the filtrate sequentially with dilute aqueous HCl, water, and saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the ester by column chromatography or distillation.

Signaling Pathway for DMAP-Catalyzed (Steglich) Esterification

The mechanism of the widely-used DMAP in Steglich esterification provides a model for understanding how a nucleophilic amine can catalyze this transformation. 3-DMA-1P could potentially act through a similar pathway.

Steglich_Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea DMAP DMAP Acyl_Pyridinium N-Acylpyridinium Ion DMAP->Acyl_Pyridinium Nucleophilic Attack Alcohol Alcohol (R'-OH) Ester Ester (R-COOR') Alcohol->Ester Nucleophilic Attack O_Acylisourea->Acyl_Pyridinium DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU Acyl_Pyridinium->Ester

Mechanism of DMAP-Catalyzed Steglich Esterification

Conclusion

This compound presents itself as a compelling multifunctional molecule for researchers in organic synthesis and polymer chemistry. In polyurethane formation, its structure suggests it can function as a reactive catalyst, potentially offering a favorable balance of catalytic activity while being incorporated into the polymer matrix, thereby reducing emissions. For esterification reactions, while less explored than traditional catalysts like DMAP, its amino alcohol functionality opens avenues for its use in mild, catalyzed esterification protocols.

The provided experimental frameworks offer a starting point for the direct comparison of 3-DMA-1P with established alternatives. Further research and quantitative studies are encouraged to fully elucidate its performance characteristics and unlock its full potential in a variety of synthetic applications.

References

A comparative study of the catalytic activity of amino alcohols in condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Catalytic Activity of Amino Alcohols in Condensation Reactions

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical step in optimizing condensation reactions. Amino alcohols have emerged as a versatile and effective class of organocatalysts, offering a greener alternative to traditional metal-based catalysts. This guide provides an objective comparison of the catalytic performance of various amino alcohols in asymmetric condensation reactions, with a primary focus on the well-studied aldol (B89426) reaction, supported by experimental data.

Data Presentation: Catalyst Performance in the Asymmetric Aldol Condensation

The following table summarizes the performance of different amino alcohol catalysts in the asymmetric aldol reaction. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction conditions across different studies. This table aims to provide a comparative overview based on available literature.

CatalystAldehyde SubstrateKetone SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Reference
L-ProlinolIsobutyraldehydeAcetone20DMSORoom Temp.486895:593 (anti)[1]
Proline-Valinol Thioamide3-NitrobenzaldehydeCyclohexanone2Water0--99:199[2]
L-Tryptophan4-NitrobenzaldehydeCyclohexanone-Water--High-up to 96[3][4]
L-Prolinamide (B555322) Derivative **BenzaldehydeAcetone20Neat-25-High-93[5]

Note: A dash (-) indicates that the specific data point was not provided in the referenced literature. **L-Prolinamide derived from L-proline and (1S,2S)-diphenyl-2-aminoethanol.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below is a general procedure for an asymmetric aldol reaction catalyzed by an amino alcohol, based on the protocol for L-prolinol.[1]

General Procedure for the L-Prolinol Catalyzed Asymmetric Aldol Reaction:

  • To a solution of the aldehyde (1.0 mmol) in the specified solvent (2.0 mL), add the ketone (5.0 mmol) and L-prolinol (0.2 mmol, 20 mol%).

  • Stir the reaction mixture at room temperature for the time indicated in the performance data table.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired aldol product.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.[1]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of different amino alcohol catalysts in an asymmetric aldol reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Select Amino Alcohol Catalysts (e.g., L-Prolinol, L-Valinol derivative) B Prepare Reaction Mixtures: - Aldehyde - Ketone - Solvent - Catalyst A->B C Run Reactions in Parallel under Identical Conditions (Temperature, Time) B->C D Quench Reaction & Work-up C->D E Purify Product (e.g., Column Chromatography) D->E F Characterize Product: - Yield Calculation - NMR for Diastereomeric Ratio - Chiral HPLC for Enantiomeric Excess E->F G Compare Catalytic Performance: - Yield - Diastereoselectivity - Enantioselectivity F->G

A typical workflow for comparing amino alcohol catalysts.
Catalytic Cycle

This diagram illustrates the generally accepted enamine catalytic cycle for a direct asymmetric aldol reaction catalyzed by an amino alcohol like L-prolinol.

G catalyst Amino Alcohol Catalyst enamine Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone ketone->enamine iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde aldehyde->iminium aldol_adduct Aldol Adduct iminium->aldol_adduct + H2O aldol_adduct->catalyst - Catalyst water_in H2O water_in->iminium

The enamine catalytic cycle for the direct asymmetric aldol reaction.

References

Cross-Validation of Purity Analysis Techniques for 3-Dimethylamino-1-propanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the chemical and pharmaceutical industries. For 3-Dimethylamino-1-propanol, a versatile intermediate in organic synthesis, ensuring high purity is paramount for the consistency and safety of downstream applications. This guide provides a comprehensive cross-validation of four common analytical techniques for purity assessment: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Acid-Base Titration, and Quantitative Nuclear Magnetic Resonance (qNMR). Detailed experimental protocols and a quantitative comparison of their performance are presented to assist researchers in selecting the most appropriate method for their specific needs.

Comparative Performance of Analytical Methods

The selection of an analytical technique for purity determination depends on various factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the key performance parameters for the four methods discussed in this guide.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Acid-Base TitrationQuantitative NMR (qNMR)
Principle Separation based on volatility and partitioning between a gaseous mobile phase and a liquid stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Neutralization reaction between the basic amine and a standardized acid.Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified reference material.
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 101.0%99.5 - 100.5%99.0 - 101.0%
Precision (% RSD) < 1.5%< 2.0%< 0.5%< 1.0%
Linearity (R²) > 0.998> 0.999N/A> 0.999
Limit of Detection (LOD) ~0.01%~0.02%~0.1%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.06%~0.3%~0.3%
Analysis Time 15 - 25 minutes20 - 30 minutes5 - 10 minutes10 - 15 minutes
Strengths High resolution for volatile impurities, robust and reliable.Versatile for a wide range of impurities, including non-volatile ones.Simple, rapid, and highly accurate for bulk purity. Low cost.Primary method, no need for a specific 3-DMAP reference standard, provides structural information.
Limitations Requires volatile and thermally stable analytes.May require derivatization for UV detection, higher solvent consumption.Non-specific; titrates all basic impurities. Less sensitive.Requires specialized equipment and expertise, lower sensitivity than chromatographic methods.

Experimental Protocols

Gas Chromatography (GC-FID) Method

This method is suitable for the quantification of this compound and its volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: DB-1701 (30 m x 0.32 mm, 0.5 µm film thickness) or equivalent.[1]

  • Autosampler.

Reagents:

  • Carrier Gas: Nitrogen or Helium, high purity.

  • Hydrogen and Air for FID.

  • Diluent: Methanol, HPLC grade.

  • This compound reference standard of known purity.

Procedure:

  • Standard Preparation: Accurately weigh about 100 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]

  • Chromatographic Conditions:

    • Injector Temperature: 280°C[1]

    • Detector Temperature: 280°C[1]

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, hold for 5 minutes.

    • Carrier Gas Flow Rate: 1.5 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.[1]

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated based on the area normalization of the main peak relative to the total peak area.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the analysis of this compound and non-volatile impurities. As this compound lacks a strong chromophore, derivatization may be necessary for sensitive UV detection. However, for a purity assay where the main component is in high concentration, detection at low UV wavelengths (e.g., 210 nm) is often feasible.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Autosampler.

Reagents:

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mobile Phase A.

  • This compound reference standard of known purity.

Procedure:

  • Standard Preparation: Accurately weigh about 100 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient Program: 5% B for 5 minutes, ramp to 95% B over 15 minutes, hold for 5 minutes.

  • Analysis: Inject the standard and sample solutions. Purity is determined by comparing the peak area of the sample to that of the standard.

Acid-Base Titration Method

This classic method provides a rapid and accurate determination of the total basic content.

Instrumentation:

  • Automatic titrator or a burette (50 mL, Class A).

  • pH meter with a suitable electrode.

  • Magnetic stirrer.

Reagents:

  • Titrant: 0.1 N Hydrochloric Acid (HCl), standardized.

  • Solvent: Glacial Acetic Acid or a mixture of isopropanol (B130326) and water (1:1).[2]

  • This compound sample.

Procedure:

  • Accurately weigh about 0.5 g of the this compound sample into a 250 mL beaker.

  • Add 100 mL of the chosen solvent and stir until the sample is completely dissolved.

  • Immerse the pH electrode and stirrer in the solution.

  • Titrate with standardized 0.1 N HCl. Record the volume of titrant added versus the pH.

  • Determine the equivalence point from the titration curve (the point of maximum inflection).

  • Calculate the purity using the following formula: Purity (%) = (V × N × MW) / (W × 10) Where:

    • V = Volume of HCl at the equivalence point (mL)

    • N = Normality of the HCl titrant

    • MW = Molecular weight of this compound (103.16 g/mol )

    • W = Weight of the sample (g)

Quantitative NMR (qNMR) Method

qNMR is a primary ratio method that allows for the determination of purity without a specific reference standard of the analyte. A certified internal standard is used for quantification.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The internal standard should have a signal that does not overlap with the analyte signals.

  • This compound sample.

Procedure:

  • Sample Preparation: Accurately weigh about 20 mg of the this compound sample and about 10 mg of the internal standard into a vial. Dissolve the mixture in a known volume (e.g., 1.0 mL) of DMSO-d6. Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis, including a long relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) to ensure full signal recovery.

    • Use a 90° pulse angle.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the methylene (B1212753) group adjacent to the hydroxyl group) and a signal from the internal standard.

  • Purity Calculation: The purity is calculated using the following equation: Purity (%) = (I_analyte / N_analyte) × (N_IS / I_IS) × (MW_analyte / MW_IS) × (m_IS / m_analyte) × P_IS Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing the Cross-Validation Workflow and Method Selection

To better understand the process of cross-validating these analytical techniques and the logic behind selecting the most appropriate one, the following diagrams are provided.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Processing cluster_results Purity Calculation & Comparison Sample 3-DMAP Sample Prep_GC Dilute in Methanol Sample->Prep_GC Prep_HPLC Dilute in Mobile Phase A Sample->Prep_HPLC Prep_Titration Dissolve in Solvent Sample->Prep_Titration Prep_qNMR Dissolve with Internal Standard in DMSO-d6 Sample->Prep_qNMR GC GC-FID Analysis Prep_GC->GC HPLC HPLC-UV Analysis Prep_HPLC->HPLC Titration Acid-Base Titration Prep_Titration->Titration qNMR qNMR Analysis Prep_qNMR->qNMR Data_GC Chromatogram (Peak Area) GC->Data_GC Data_HPLC Chromatogram (Peak Area) HPLC->Data_HPLC Data_Titration Titration Curve (Equivalence Point) Titration->Data_Titration Data_qNMR NMR Spectrum (Signal Integration) qNMR->Data_qNMR Purity_GC PurityGC Data_GC->Purity_GC Purity_HPLC PurityHPLC Data_HPLC->Purity_HPLC Purity_Titration PurityTitration Data_Titration->Purity_Titration Purity_qNMR PurityqNMR Data_qNMR->Purity_qNMR Comparison Compare Results (Accuracy, Precision) Purity_GC->Comparison Purity_HPLC->Comparison Purity_Titration->Comparison Purity_qNMR->Comparison

Caption: Workflow for the cross-validation of purity analysis techniques for this compound.

MethodSelection cluster_input Analytical Requirement cluster_decision Decision Criteria cluster_output Recommended Method Requirement Purity Analysis of This compound C1 Need to identify and quantify volatile impurities? Requirement->C1 C2 Need to identify and quantify non-volatile impurities? Requirement->C2 C3 Rapid bulk purity check needed? Requirement->C3 C4 Primary method without specific standard required? Requirement->C4 M_GC Gas Chromatography (GC) C1->M_GC Yes M_HPLC High-Performance Liquid Chromatography (HPLC) C2->M_HPLC Yes M_Titration Acid-Base Titration C3->M_Titration Yes M_qNMR Quantitative NMR (qNMR) C4->M_qNMR Yes

Caption: Decision tree for selecting an appropriate purity analysis method for this compound.

References

An Economic Comparison of Synthesis Methods for 3-Dimethylamino-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Dimethylamino-1-propanol (DMAPOL) is a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and dye industries. The economic viability of producing DMAPOL is critically dependent on the chosen synthesis route, with factors such as raw material cost, product yield, energy consumption, and waste management playing pivotal roles. This guide provides an objective comparison of the primary industrial synthesis methods for DMAPOL, supported by available experimental data, to aid researchers and chemical engineers in process selection and optimization.

Key Synthesis Routes: A Comparative Overview

Four principal methods for the synthesis of this compound are prevalent in the chemical industry:

  • Reaction of Dimethylamine (B145610) and Acrolein followed by Hydrogenation: A widely used industrial two-step process.

  • Reaction of 1-Chloro-3-propanol with Dimethylamine: A nucleophilic substitution route.

  • Addition of Allyl Alcohol to Dimethylamine: A method also employed in industrial manufacturing.

  • Direct Amination of 1,3-Propanediol (B51772) with Dimethylamine: A "green" chemistry approach with high atom economy.

The following sections delve into the specifics of each method, presenting available quantitative data in a structured format for ease of comparison.

Data Presentation: A Head-to-Head Comparison

ParameterDimethylamine + Acrolein1-Chloro-3-propanol + DimethylamineAllyl Alcohol + Dimethylamine1,3-Propanediol + Dimethylamine
Raw Materials Dimethylamine, Acrolein, Hydrogen, Catalyst (e.g., Raney Cobalt)1-Chloro-3-propanol, DimethylamineAllyl Alcohol, Dimethylamine, Base (e.g., Sodium Hydroxide)1,3-Propanediol, Dimethylamine, Catalyst
Reported Yield ~14% DMAPOL (with ~80% DMAPA by-product)[1]Data not available in reviewed literatureData not available in reviewed literatureData not available in reviewed literature
Key Process Steps 1. Michael Addition 2. Catalytic HydrogenationNucleophilic SubstitutionNucleophilic AdditionReductive Amination
Catalyst Raney Cobalt[1]Typically none requiredBase catalyst (e.g., NaOH)[2]Transition metal catalysts[3]
By-products N,N-dimethyl-1,3-propanediamine (DMAPA)[1]Sodium ChlorideWaterWater[3]
Atom Economy ModerateLowHighVery High
Environmental Impact Use of flammable and toxic acrolein; catalyst disposal.Formation of salt waste.Use of a strong base.Considered a "green" route with water as the main by-product.

Note: The lack of publicly available, detailed quantitative data for the yields of the 1-Chloro-3-propanol, Allyl Alcohol, and 1,3-Propanediol routes is a significant limitation in a direct economic comparison. The data for the Dimethylamine and Acrolein route highlights a major challenge in selectivity, which heavily impacts the process economics due to the high yield of the less desired by-product.

Experimental Protocols

Synthesis of this compound from Dimethylamine and Acrolein

This prevalent industrial method is a two-stage process.[3]

Stage 1: Synthesis of 3-Dimethylaminoacrolein

  • Reactants: 67.6 g of dimethylamine (1.5 mol) is charged into a 270 ml autoclave. 16.8 g of acrolein (0.3 mol) is then pumped in over 60 minutes while maintaining a temperature of 4°C.[1]

  • Reaction: The mixture is stirred for 15 minutes.[1]

Stage 2: Hydrogenation to this compound

  • Catalyst Preparation: A second 270 ml high-pressure autoclave is charged with 1.8 g of Raney Cobalt (THF-washed) in 51.0 g of NH3 (3.0 mol) and 10.8 g of water (0.6 mol).[1]

  • Hydrogenation: The contents from the first autoclave are transferred to the second. The mixture is heated to 80°C, and hydrogen is injected to a pressure of 60 bar. The hydrogenation is carried out for 2 hours, with the pressure maintained by the continuous addition of hydrogen.[1]

  • Product Distribution: Gas chromatography analysis shows full conversion of acrolein and the intermediate enamine. The product distribution is approximately 80.3% N,N-dimethyl-1,3-propanediamine (DMAPA) and 13.9% this compound (DMAPOL).[1]

Economic Considerations

A comprehensive economic analysis requires detailed information on raw material costs, energy consumption, catalyst costs and lifespan, waste disposal, and capital expenditure. While a precise cost comparison is challenging without specific process data for all routes, the following provides an overview of key economic drivers.

Raw Material Costs:

  • Dimethylamine: Prices can range from approximately $1-5/kg, with significant discounts for bulk orders.[5][6]

  • Acrolein: Industrial grade acrolein is priced around $3000/kg, though this can vary significantly.[7]

  • Allyl Alcohol: Prices vary, with some suppliers offering it in the range of $7.50 for 500ml.[8]

  • 1-Chloro-3-propanol: Pricing information is available from various suppliers, but bulk industrial pricing is not readily published.

  • 1,3-Propanediol: Bulk pricing can be in the range of $1000-1500 per ton.

  • Catalysts: The cost of Raney Cobalt can be significant, impacting the overall process economics.

Energy Consumption:

  • The hydrogenation step in the dimethylamine/acrolein route requires elevated temperatures and high pressures, contributing to energy costs.[1]

  • Direct amination of diols may also require significant energy input depending on the catalyst and reaction conditions.

Waste Management:

  • The synthesis from 1-chloro-3-propanol generates salt as a by-product, which requires disposal and adds to the operational cost.

  • The dimethylamine/acrolein route produces a significant amount of DMAPA as a by-product. The economic viability of this route is heavily dependent on the market value and demand for DMAPA.

  • The direct amination of 1,3-propanediol is the most environmentally friendly option, with water as the only theoretical by-product, potentially reducing waste treatment costs.

Process Flow Diagrams

Dimethylamine_Acrolein_Route DMA Dimethylamine Reactor1 Michael Addition Reactor DMA->Reactor1 Acrolein Acrolein Acrolein->Reactor1 Intermediate 3-Dimethylaminoacrolein Reactor1->Intermediate Reactor2 Hydrogenation Reactor Intermediate->Reactor2 H2 Hydrogen H2->Reactor2 Catalyst Raney Cobalt Catalyst->Reactor2 Crude_Product Crude Product Mixture Reactor2->Crude_Product Separation Distillation/Purification Crude_Product->Separation DMAPOL This compound Separation->DMAPOL DMAPA DMAPA (By-product) Separation->DMAPA

Caption: Synthesis of DMAPOL via Dimethylamine and Acrolein.

Chloro_Propanol_Route ChloroPropanol 1-Chloro-3-propanol Reactor Substitution Reactor ChloroPropanol->Reactor DMA Dimethylamine DMA->Reactor Crude_Product Crude Product + NaCl Reactor->Crude_Product Separation Purification Crude_Product->Separation DMAPOL This compound Separation->DMAPOL NaCl NaCl (By-product) Separation->NaCl

Caption: Synthesis of DMAPOL from 1-Chloro-3-propanol.

Allyl_Alcohol_Route AllylAlcohol Allyl Alcohol Reactor Addition Reactor AllylAlcohol->Reactor DMA Dimethylamine DMA->Reactor Base Base (e.g., NaOH) Base->Reactor Crude_Product Crude Product Reactor->Crude_Product Purification Purification Crude_Product->Purification DMAPOL This compound Purification->DMAPOL

Caption: Synthesis of DMAPOL from Allyl Alcohol.

Propanediol_Route Propanediol 1,3-Propanediol Reactor Amination Reactor Propanediol->Reactor DMA Dimethylamine DMA->Reactor Catalyst Catalyst Catalyst->Reactor Crude_Product Crude Product + Water Reactor->Crude_Product Separation Purification Crude_Product->Separation DMAPOL This compound Separation->DMAPOL Water Water (By-product) Separation->Water

Caption: Synthesis of DMAPOL via Direct Amination of 1,3-Propanediol.

Conclusion

The selection of an optimal synthesis route for this compound requires a careful evaluation of multiple economic and environmental factors.

  • The reaction of dimethylamine and acrolein followed by hydrogenation is a well-established industrial method. However, its economic feasibility is significantly impacted by the low selectivity towards the desired product and the need to find a market for the large volume of the DMAPA by-product.

  • The synthesis from 1-chloro-3-propanol offers a more direct route but suffers from poor atom economy due to the formation of stoichiometric amounts of salt waste, leading to higher disposal costs.

  • The addition of allyl alcohol to dimethylamine presents a potentially high atom economy route, but a detailed public assessment of its industrial-scale efficiency and cost-effectiveness is not available.

  • The direct amination of 1,3-propanediol is the most promising route from a green chemistry perspective, offering high atom economy and producing only water as a by-product. The economic viability of this route will depend on the development of highly active and stable catalysts that can operate under energy-efficient conditions.

For researchers and drug development professionals, the choice of synthesis method will depend on the required scale, purity specifications, and the priority given to economic versus environmental considerations. Further research into optimizing the selectivity of the dimethylamine/acrolein route and developing efficient catalysts for the direct amination of 1,3-propanediol will be crucial in advancing the sustainable and cost-effective production of this important chemical intermediate.

References

Comparative Environmental Impact Assessment: 3-Dimethylamino-1-propanol Versus Greener Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals on the environmental footprint of 3-Dimethylamino-1-propanol (DMAPA) compared to emerging sustainable alternatives in key industrial applications.

In the ongoing pursuit of greener chemistry and more sustainable industrial processes, the environmental impact of widely used chemicals is under increasing scrutiny. This compound (DMAPA), a versatile compound employed as a catalyst in polyurethane foam production, an intermediate in pharmaceutical synthesis, and a corrosion inhibitor in water treatment, is one such chemical. This guide provides a comprehensive comparison of the environmental impact of DMAPA against several alternative compounds, supported by available experimental data.

Key Applications and Alternatives

  • Polyurethane Foam Production: DMAPA serves as a tertiary amine catalyst. Greener alternatives include metal-based catalysts such as bismuth, zinc, and zirconium compounds, as well as other amine-based catalysts with lower volatility and toxicity.

  • Pharmaceutical Synthesis: DMAPA is used as a reagent and solvent. The pharmaceutical industry is increasingly adopting "green solvents" with better environmental profiles, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME).

  • Water Treatment: DMAPA can be used in corrosion inhibition formulations. Biodegradable polymers like polyaspartate are emerging as effective and environmentally benign corrosion and scale inhibitors.

Quantitative Environmental Impact Data

The following tables summarize the available quantitative data for the environmental impact of DMAPA and its alternatives. It is important to note that direct comparative studies are often limited, and data is sourced from various independent assessments.

Table 1: Comparison of Aquatic Toxicity

CompoundApplicationTest SpeciesEndpointResult (mg/L)Citation(s)
This compound (DMAPA) Multiple--Moderately toxic to aquatic organisms (Specific data not available)[1]
Bismuth NeodecanoatePolyurethane CatalystOncorhynchus mykiss (Rainbow Trout)96h-LL50> 100[2]
Daphnia magna48h-EL50> 457[2]
Pseudokirchneriella subcapitata (Green Algae)72h-LL50> 100[2]
Zinc OctoatePolyurethane Catalyst--May be harmful to aquatic life (Specific data not available)[3]
Zirconium AcetylacetonatePolyurethane Catalyst--Data not available
2-Methyltetrahydrofuran (2-MeTHF)Pharmaceutical Solvent--Data not available
Cyclopentyl Methyl Ether (CPME)Pharmaceutical SolventOncorhynchus mykiss (Rainbow Trout)LC50> 220
Daphnia magnaEC5035
Polyaspartate (sodium salt)Water TreatmentScophthalmus maximus (Turbot)96-hour LC50> 1000
Acartia tonsa (Copepod)48-hour EC50> 1000
Skeletonema costatum (Diatom)72-hour EC50> 1000

Table 2: Comparison of Biodegradability

CompoundApplicationTest MethodResultCitation(s)
This compound (DMAPA) Multiple-Data not available
Bismuth NeodecanoatePolyurethane Catalyst-Not readily biodegradable[4]
Zinc OctoatePolyurethane Catalyst-Not readily biodegradable[3]
Zirconium AcetylacetonatePolyurethane Catalyst-Data not available
2-Methyltetrahydrofuran (2-MeTHF)Pharmaceutical Solvent-Biodegradable
Cyclopentyl Methyl Ether (CPME)Pharmaceutical Solvent-Data not available
PolyaspartateWater TreatmentOECD 302B70% in 28 days (inherently biodegradable)

Experimental Protocols

The environmental data presented in this guide are typically generated using standardized test protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Workflow for Aquatic Toxicity Testing (OECD 202 & 203)

cluster_prep Test Preparation cluster_exposure Exposure Phase cluster_observation Observation & Data Collection start Select Test Organism (e.g., Daphnia magna, Rainbow Trout) prepare_solutions Prepare a series of test substance concentrations start->prepare_solutions expose Expose organisms to test and control solutions prepare_solutions->expose control Prepare control group (no test substance) control->expose maintain Maintain constant conditions (temp, light, pH) expose->maintain observe Record mortality/immobilization at specified intervals (e.g., 24, 48, 96h) maintain->observe analyze Calculate LC50/EC50 values observe->analyze

Aquatic toxicity testing workflow.

OECD 202: Daphnia sp. Acute Immobilisation Test This test assesses the acute toxicity of a substance to Daphnia magna (water flea).[5][6] Juvenile daphnids are exposed to various concentrations of the test substance for 48 hours.[6] The primary endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized.[6]

OECD 203: Fish, Acute Toxicity Test This guideline is used to determine the acute lethal toxicity of a substance to fish, typically over a 96-hour exposure period.[2][7] The main endpoint is the LC50, the concentration that is lethal to 50% of the test fish population.[2][7]

Workflow for Ready Biodegradability Testing (OECD 301F)

cluster_setup Test Setup cluster_incubation Incubation cluster_measurement Measurement & Analysis prepare_medium Prepare mineral medium inoculated with microorganisms add_substance Add test substance to test vessels prepare_medium->add_substance controls Set up blank and reference controls prepare_medium->controls incubate Incubate in the dark at constant temperature (28 days) add_substance->incubate controls->incubate measure_o2 Measure oxygen consumption over time (Manometric Respirometry) incubate->measure_o2 calculate_biodegradation Calculate percentage of biodegradation measure_o2->calculate_biodegradation

Ready biodegradability testing workflow.

OECD 301F: Manometric Respirometry Test This method determines the ready biodegradability of a chemical by measuring the amount of oxygen consumed by microorganisms as they break down the substance over a 28-day period.[8][9][10] A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand (typically 60%) within a 10-day window during the 28-day test.[10]

Discussion and Conclusion

The available data, while not exhaustive for all compounds, indicates a clear trend towards the adoption of alternatives with more favorable environmental profiles compared to traditional chemicals like this compound.

  • In polyurethane production , bismuth and zinc-based catalysts present a significant improvement over older, highly toxic metal catalysts. While specific ecotoxicity data for direct comparison with DMAPA is limited, their classification as having low toxicity is a positive indicator. However, their biodegradability appears to be low.

  • For pharmaceutical synthesis , "green solvents" like 2-MeTHF and CPME offer substantial environmental benefits. The life cycle assessment of 2-MeTHF suggests a reduced carbon footprint, and CPME exhibits relatively low aquatic toxicity.

  • In water treatment , polyaspartate stands out as a highly promising alternative. It is readily biodegradable and demonstrates very low toxicity to a range of aquatic organisms.

For researchers and drug development professionals, the selection of ancillary chemicals and catalysts should be a critical consideration in the overall sustainability of a process. While performance and cost remain key drivers, the environmental impact is an increasingly important factor. The alternatives presented here offer viable pathways to reduce the ecological footprint of industrial applications. Further research is needed to generate more comprehensive and directly comparative environmental data for a wider range of compounds to facilitate informed decision-making in the pursuit of greener chemical processes.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Dimethylamino-1-propanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 3-Dimethylamino-1-propanol, a flammable and corrosive amino alcohol. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.

Physicochemical and Hazard Profile

Understanding the properties of this compound is the first step in its safe management. Key quantitative data are summarized below.

PropertyValueSource
CAS Number 3179-63-3[1][2]
Molecular Formula C5H13NO[3]
Molecular Weight 103.16 g/mol [3]
Appearance Liquid
Boiling Point 163-164 °C
Density 0.872 g/mL at 25 °C
Flash Point 41 °C (105.8 °F) - closed cup
Hazard Classifications Flammable Liquid 3, Acute Toxicity 4 (Oral), Skin Corrosion 1B, Eye Damage 1[3]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Skin Protection: Use appropriate chemical-resistant gloves.[4]

  • Respiratory Protection: A NIOSH-approved respirator with a suitable cartridge (e.g., type ABEK) should be used if ventilation is inadequate or if there is a risk of inhalation.[4]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[4]

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2][4]

  • Use spark-proof tools and explosion-proof equipment due to the flammable nature of the substance.[2][4]

  • Ensure that an eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[5] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.

Waste Collection and Storage:

  • Container Selection: Use a dedicated, properly labeled, and compatible waste container. The original container or a new, clean container made of a compatible material is suitable.[6] Ensure the container has a tightly fitting cap.[2][4]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if it is in a solution.[6]

  • Segregation: Store the waste container in a designated, cool, dry, and well-ventilated area away from incompatible substances such as acids and oxidizing agents.[2][4] Keep it segregated from other waste streams to avoid dangerous reactions.[6]

  • Closure: Keep the waste container tightly closed except when adding waste.[2][4][6]

Accidental Spill Cleanup:

  • Evacuate and Ventilate: In case of a spill, immediately evacuate non-essential personnel from the area and ensure adequate ventilation. Remove all sources of ignition.[2][4]

  • Containment: Absorb the spill with an inert material such as dry sand, earth, or vermiculite.[4]

  • Collection: Using spark-proof tools, carefully collect the absorbed material and place it into a designated chemical waste container.[2][4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: The collected spill material must be disposed of as hazardous waste through a licensed contractor.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select a Labeled, Compatible Hazardous Waste Container fume_hood->waste_container transfer Carefully Transfer Waste to Container waste_container->transfer seal Securely Seal the Container transfer->seal storage Store in a Designated, Ventilated, and Segregated Area seal->storage spill Accidental Spill? storage->spill spill_procedure Follow Spill Cleanup Protocol: - Evacuate & Ventilate - Absorb with Inert Material - Collect with Spark-Proof Tools - Place in Waste Container spill->spill_procedure Yes disposal_request Arrange for Pickup by a Licensed Waste Disposal Company spill->disposal_request No spill_procedure->storage end End: Proper Disposal Complete disposal_request->end

Caption: Disposal workflow for this compound.

By adhering to these established protocols, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Dimethylamino-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of 3-Dimethylamino-1-propanol in research and development settings. This guide provides immediate, procedural, and step-by-step instructions to ensure the safety of laboratory personnel and the integrity of experimental workflows. By adhering to these guidelines, researchers can minimize risks and establish a secure environment for innovation.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive personal protective equipment strategy is mandatory to prevent exposure. This chemical is flammable and can cause skin irritation and serious eye damage. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling & Transfer Chemical safety goggles or a face shield.Chemical-resistant gloves (Butyl rubber recommended for prolonged contact). Nitrile or Neoprene gloves for incidental contact.Laboratory coat.Not typically required if handled in a well-ventilated area or chemical fume hood.
Weighing & Dispensing Chemical safety goggles and a face shield.Chemical-resistant gloves (Butyl rubber recommended). Double-gloving may be appropriate.Chemical-resistant laboratory coat or apron.Required if not performed in a chemical fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge.
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves (Butyl rubber).Chemical-resistant suit or apron over a laboratory coat.A NIOSH-approved self-contained breathing apparatus (SCBA) or a respirator with an appropriate cartridge is necessary.

Safe Handling and Storage: Minimizing Risks

Proper handling and storage procedures are paramount to preventing accidents and ensuring the stability of this compound.

Handling:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Use non-sparking tools and equipment to prevent ignition of flammable vapors.

  • Ground and bond containers when transferring the material to prevent static discharge.[1]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]

  • Store separately from incompatible materials such as strong oxidizing agents and acids.

Spill Management: A Step-by-Step Protocol

In the event of a spill, a swift and organized response is crucial to contain the hazard and mitigate its impact.

1. Immediate Response:

  • Evacuate all non-essential personnel from the immediate spill area.
  • If the spill is large or in a poorly ventilated area, evacuate the entire laboratory and activate the emergency alarm.
  • Remove any ignition sources.

2. Spill Containment and Cleanup:

  • Wear the appropriate PPE as outlined in the table above.
  • For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the initial spill.
  • For larger spills, dike the area to prevent spreading.

3. Neutralization:

  • This compound is a basic compound. Spills can be neutralized with a weak acid. A common and safe neutralizing agent for small spills is a 5% solution of acetic acid.
  • Slowly and carefully add the neutralizing agent to the absorbed spill material. Be aware that the neutralization reaction may generate heat.
  • Use pH paper to confirm that the spilled material has been neutralized (pH between 6 and 8).

4. Collection and Disposal:

  • Once neutralized, collect the absorbed material using non-sparking tools and place it in a designated, labeled waste container.
  • Clean the spill area with soap and water.
  • Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.

Disposal Plan: Responsible Waste Management

All waste containing this compound, including empty containers, contaminated absorbents, and used PPE, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed, and compatible containers.

  • Labeling: Ensure all waste containers are accurately labeled with the contents, including the full chemical name and associated hazards.

  • Disposal: Arrange for the disposal of hazardous waste through a licensed and certified environmental services company. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures Workflow

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow Start Spill of this compound Occurs Assess_Spill Assess Spill Size and Location Start->Assess_Spill Evacuate Evacuate Immediate Area (and Laboratory if necessary) Assess_Spill->Evacuate Large Spill or Poor Ventilation Don_PPE Don Appropriate PPE Assess_Spill->Don_PPE Small, Contained Spill Alert_Supervisor Alert Laboratory Supervisor and Emergency Services Evacuate->Alert_Supervisor Alert_Supervisor->Don_PPE Contain_Spill Contain Spill with Absorbent Material Don_PPE->Contain_Spill Neutralize Neutralize with Weak Acid Contain_Spill->Neutralize Check_pH Check pH (6-8) Neutralize->Check_pH Check_pH->Neutralize Not Neutral Collect_Waste Collect Neutralized Waste Check_pH->Collect_Waste Neutral Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Dispose Dispose of all Contaminated Materials as Hazardous Waste Decontaminate->Dispose End Incident Report and Review Dispose->End

Caption: Chemical Spill Response Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.